Product packaging for Dimethyl(octadecyl)ammonium acetate(Cat. No.:CAS No. 19855-61-9)

Dimethyl(octadecyl)ammonium acetate

Cat. No.: B021994
CAS No.: 19855-61-9
M. Wt: 357.6 g/mol
InChI Key: UUPXKAJPMYOPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimethyl(octadecyl)ammonium acetate is a useful research compound. Its molecular formula is C22H47NO2 and its molecular weight is 357.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H47NO2 B021994 Dimethyl(octadecyl)ammonium acetate CAS No. 19855-61-9

Properties

IUPAC Name

acetic acid;N,N-dimethyloctadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;1-2(3)4/h4-20H2,1-3H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPXKAJPMYOPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H47NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885102
Record name 1-Octadecanamine, N,N-dimethyl-, acetate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50885102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19855-61-9
Record name 1-Octadecanamine, N,N-dimethyl-, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19855-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Octadecanamine, N,N-dimethyl-, acetate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019855619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octadecanamine, N,N-dimethyl-, acetate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Octadecanamine, N,N-dimethyl-, acetate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50885102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl(octadecyl)ammonium acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.419
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Dimethyl(octadecyl)ammonium Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

Dimethyl(octadecyl)ammonium acetate, also known as stearyldimethylammonium acetate, is a cationic surfactant belonging to the quaternary ammonium salt family. Its amphipathic nature, stemming from a long hydrophobic octadecyl chain and a hydrophilic dimethylammonium headgroup, dictates its utility in a range of applications including as an emulsifier, antimicrobial agent, and a component in drug delivery systems.[1] This technical guide provides a comprehensive overview of its known chemical properties, experimental protocols for their determination, and visualizations of its application in relevant workflows.

Physicochemical Data

Quantitative data for this compound is not extensively reported in publicly available literature. The following tables summarize key physicochemical properties, with some values estimated based on closely related compounds where specific data for the target molecule is unavailable.

Identifier Value Source
IUPAC Name acetic acid;N,N-dimethyloctadecan-1-amine[1]
CAS Number 19855-61-9[1]
Molecular Formula C22H47NO2[1]
Molecular Weight 357.62 g/mol
Physical State White solid[1]
Property Value Notes
Melting Point Not ReportedEstimated to be higher than the -20 °C of its C12 analogue, Dodecyl(dimethyl)ammonium acetate.[2] As a solid at room temperature, its melting point is likely in the range of other long-chain quaternary ammonium salts.
Boiling Point Not ReportedExpected to decompose at elevated temperatures. The C12 analogue has a reported boiling point of 198 °C.[2]
pKa Not ReportedAs a quaternary ammonium compound, the cation is permanently charged and does not have a pKa in the typical sense.[3] The solution pH will be influenced by the acetate anion and the dimethyl(octadecyl)ammonium cation.
Critical Micelle Concentration (CMC) Not ReportedThe CMC for C18 quaternary ammonium compounds generally falls in the low micromolar to nanomolar range.
Solubility

This compound is generally soluble in polar solvents. The presence of the charged ammonium group and the acetate counter-ion facilitates dissolution in water and alcohols, while the long octadecyl tail can impart some solubility in less polar organic solvents.

Solvent Solubility Source/Note
WaterSolubleQualitative information suggests good solubility.[2] Quantitative data is not available.
EthanolSolubleQualitative information suggests good solubility.[2]
MethanolSolubleQualitative information suggests good solubility.[2]

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[4]

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 0 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point (e.g., 250 °C).[5]

    • Record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic transition observed in the DSC thermogram.[5][6]

Determination of pKa by Potentiometric Titration

For a salt of a weak acid and a weak base, potentiometric titration can be used to understand the buffering regions of the solution. However, as a quaternary ammonium compound, the cation itself does not have a pKa. The following protocol would be used to characterize the pH behavior of a solution of the compound.

Methodology:

  • Solution Preparation: Prepare a standard solution of this compound (e.g., 1 mM) in deionized water. To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl can be added.[7]

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10).[7] Place the sample solution in a jacketed beaker to maintain a constant temperature and stir continuously with a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO2.[7]

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.[7]

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence points can be determined from the inflection points of the titration curve. This will provide information about the buffering capacity of the acetate and the behavior of the quaternary ammonium salt in solution.

Determination of Critical Micelle Concentration (CMC) by Conductometry

Conductometry is a common method for determining the CMC of ionic surfactants. It relies on the change in the molar conductivity of the solution as micelles are formed.[8]

Methodology:

  • Solution Preparation: Prepare a series of solutions of this compound in deionized water, with concentrations spanning a range above and below the expected CMC.

  • Conductivity Measurement: Calibrate a conductivity meter. Measure the conductivity of each solution at a constant temperature.

  • Data Analysis: Plot the specific conductivity versus the concentration of the surfactant. The plot will typically show two linear regions with different slopes.[8] The intersection of these two lines corresponds to the Critical Micelle Concentration.[9]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate workflows where this compound can be utilized.

Experimental Workflow: Cationic Liposome Preparation for Gene Delivery

The ethanol injection method is a rapid and reproducible technique for preparing liposomes.[10][11] Cationic lipids like this compound are incorporated to facilitate the encapsulation and delivery of negatively charged nucleic acids.

G cluster_prep Lipid Preparation cluster_hydration Liposome Formation cluster_purification Purification & Sizing cluster_loading Gene Loading dissolve Dissolve Cationic Lipid (this compound) & Helper Lipid (e.g., DOPE) in Ethanol injection Rapidly Inject Lipid/Ethanol Solution into Aqueous Buffer (e.g., HEPES-buffered saline) with Stirring dissolve->injection Lipid Solution formation Self-Assembly of Lipids into Bilayer Vesicles injection->formation Spontaneous Formation evaporation Remove Ethanol (e.g., Rotary Evaporation or Dialysis) formation->evaporation Crude Liposome Suspension sizing Extrusion through Polycarbonate Membranes (e.g., 100 nm) for Uniform Size evaporation->sizing Concentrated Liposomes complexation Incubate Cationic Liposomes with Nucleic Acid (e.g., plasmid DNA) at Room Temperature sizing->complexation Sized Cationic Liposomes lipoplex Formation of Lipoplexes (Liposome-DNA Complexes) complexation->lipoplex Electrostatic Interaction

Workflow for Cationic Liposome Preparation.
Logical Relationship: Surface Modification of Silica Nanoparticles

Cationic surfactants can be used in conjunction with silane coupling agents to functionalize the surface of nanoparticles, imparting new properties such as antimicrobial activity.[12][13]

G cluster_0 Initial Components cluster_1 Functionalization Steps cluster_2 Resulting Modified Nanoparticle cluster_3 Mechanism of Interaction np Silica Nanoparticle (SiO2-NP) - Surface Silanol Groups (Si-OH) condensation Step 2: Condensation Reaction (Covalent Bonding of Silane to NP Surface) np->condensation silane Organosilane Coupling Agent (e.g., APTES) hydrolysis Step 1: Hydrolysis of Organosilane (Formation of Reactive Silanols) silane->hydrolysis surfactant Cationic Surfactant (this compound) adsorption Step 3: Adsorption of Cationic Surfactant surfactant->adsorption hydrolysis->condensation Reactive Intermediates condensation->adsorption Functionalized Nanoparticle modified_np Surface-Modified SiO2-NP - Covalently-linked Functional Groups - Adsorbed Cationic Surfactant Layer adsorption->modified_np interaction Electrostatic Interaction between negatively charged silanized surface and cationic headgroup of surfactant adsorption->interaction

Surface Modification of Silica Nanoparticles.

References

In-Depth Technical Guide: Dimethyl(octadecyl)ammonium acetate (CAS 19855-61-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl(octadecyl)ammonium acetate (DOAAC), with the CAS number 19855-61-9, is a quaternary ammonium compound that has garnered significant interest across various scientific and industrial domains. Its unique molecular structure, featuring a long hydrophobic octadecyl chain and a hydrophilic dimethylammonium acetate headgroup, imparts valuable surfactant and antimicrobial properties. This technical guide provides a comprehensive overview of DOAQC, focusing on its physicochemical properties, synthesis, applications, and the molecular mechanisms underpinning its activity.

Physicochemical Properties

DOAAC is a multifaceted compound with a range of properties that make it suitable for diverse applications. A summary of its key physicochemical characteristics is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 19855-61-9
Molecular Formula C₂₂H₄₇NO₂[1][2]
Molecular Weight 357.6 g/mol [1][2]
Appearance Typically a white solid[1]
Key Feature Long alkyl chain (octadecyl) enhancing hydrophobic properties[1]

Synthesis

The synthesis of this compound is a two-step process, beginning with the preparation of the intermediate N,N-dimethyloctadecylamine, followed by an acetylation reaction.

Synthesis of N,N-dimethyloctadecylamine (Intermediate)

A common method for the synthesis of N,N-dimethyloctadecylamine is the Leuckart reaction.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, charge octadecylamine and ethanol.

  • Addition of Formic Acid: While stirring, add formic acid to the mixture.

  • Addition of Formaldehyde: Slowly add formaldehyde to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for a specified period.

  • Neutralization: After the reaction is complete, cool the mixture and neutralize it with a suitable base (e.g., sodium hydroxide) to a pH above 7.

  • Purification: Separate the organic layer and remove the ethanol and any remaining water, typically via vacuum distillation, to yield N,N-dimethyloctadecylamine.

Acetylation of N,N-dimethyloctadecylamine

The final step involves the reaction of the tertiary amine with acetic acid to form the quaternary ammonium salt.

Experimental Protocol:

  • Reaction Setup: Dissolve N,N-dimethyloctadecylamine in a suitable solvent.

  • Addition of Acetic Acid: Add acetic acid to the solution under controlled temperature conditions.[1]

  • Reaction: Stir the mixture for a sufficient time to ensure complete reaction.

  • Purification: The final product, this compound, can be purified by recrystallization to achieve the desired purity.[1]

Logical Relationship of Synthesis:

G cluster_synthesis Synthesis of this compound Reactant1 Octadecylamine Intermediate N,N-dimethyloctadecylamine Reactant1->Intermediate Leuckart Reaction Reactant2 Formaldehyde Reactant2->Intermediate Leuckart Reaction Reactant3 Formic Acid Reactant3->Intermediate Leuckart Reaction Product This compound Intermediate->Product Acetylation Reactant4 Acetic Acid

Caption: Synthesis of this compound.

Applications

The amphiphilic nature of this compound underpins its utility in a variety of applications.

Surfactant and Emulsifier

With its long hydrophobic tail and charged hydrophilic head, DOAQC is an effective surfactant, reducing the surface tension of liquids.[1] This property makes it valuable as an emulsifier in cosmetic and personal care product formulations, where it helps to stabilize mixtures of oil and water.[1]

Antimicrobial Agent

DOAQC is classified as a quaternary ammonium compound, a class of molecules well-known for their antimicrobial properties. It is effective against a broad spectrum of bacteria and fungi, making it a common ingredient in disinfectants and antiseptics.[1]

Ion-Pair Chromatography

In the field of analytical chemistry, DOAQC is utilized as an ion-pairing agent in reversed-phase chromatography.[1] It forms ion pairs with negatively charged analytes, increasing their retention on the nonpolar stationary phase and enabling their separation and quantification.[1] This is particularly useful for the analysis of biomolecules like nucleotides and amino acids.[1]

Experimental Workflow for Ion-Pair Chromatography:

G cluster_chromatography Ion-Pair Chromatography Workflow Sample Sample containing negatively charged analytes MobilePhase Mobile Phase Preparation Sample->MobilePhase Reagent Dimethyl(octadecyl)ammonium acetate (Ion-Pairing Reagent) Reagent->MobilePhase Column Reversed-Phase Chromatography Column MobilePhase->Column Detection Detection (e.g., UV-Vis) Column->Detection Analysis Data Analysis Detection->Analysis

Caption: Ion-Pair Chromatography Workflow.

Mechanism of Antimicrobial Action

The primary mechanism by which this compound and other long-chain quaternary ammonium compounds exert their antimicrobial effect is through the disruption of the bacterial cell membrane.[1][3]

Signaling Pathway of Membrane Disruption:

G cluster_membrane_disruption Mechanism of Bacterial Cell Membrane Disruption DOAAC This compound (Positively Charged) Membrane Bacterial Cell Membrane (Negatively Charged) DOAAC->Membrane Attraction Adsorption Electrostatic Adsorption Membrane->Adsorption Penetration Hydrophobic Tail Penetration of Lipid Bilayer Adsorption->Penetration Disruption Membrane Disruption and Increased Permeability Penetration->Disruption Leakage Leakage of Intracellular Components (e.g., K+ ions) Disruption->Leakage Lysis Cell Lysis and Death Leakage->Lysis

Caption: Mechanism of Bacterial Cell Membrane Disruption.

The process can be broken down into the following key steps:

  • Adsorption: The positively charged dimethylammonium headgroup of DOAQC is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids.[3]

  • Penetration: The long, hydrophobic octadecyl tail penetrates the lipid bilayer of the cell membrane.[3]

  • Disruption: This insertion disrupts the ordered structure of the membrane, leading to a loss of membrane integrity and an increase in permeability.

  • Leakage: The compromised membrane allows for the leakage of essential intracellular components, such as potassium ions and nucleotides.

  • Cell Lysis: The extensive damage to the cell membrane ultimately leads to cell lysis and death.[1]

Conclusion

This compound is a versatile quaternary ammonium compound with significant potential in various research and industrial applications. Its efficacy as a surfactant, emulsifier, and broad-spectrum antimicrobial agent is directly linked to its amphiphilic molecular structure. A thorough understanding of its synthesis, physicochemical properties, and mechanism of action is crucial for its effective application in drug development and other scientific endeavors. Further research into its specific quantitative properties, such as its critical micelle concentration and minimum inhibitory concentrations against a wider range of microorganisms, will undoubtedly expand its utility.

References

Solubility Profile of Dimethyl(octadecyl)ammonium Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of dimethyl(octadecyl)ammonium acetate, a cationic surfactant of significant interest in various research and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the expected solubility behavior based on the compound's chemical structure and the properties of similar quaternary ammonium salts. Furthermore, it details comprehensive experimental protocols for determining its solubility in a range of solvents and provides a logical workflow for such studies.

Introduction to this compound

This compound is a quaternary ammonium salt with the chemical formula C₂₂H₄₇NO₂.[1] It possesses a long C18 alkyl chain (octadecyl), which imparts significant hydrophobic character, and a polar quaternary ammonium acetate head group, which provides hydrophilicity.[1] This amphiphilic nature classifies it as a cationic surfactant, making it useful as an emulsifier, antimicrobial agent, and a component in drug delivery systems to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[1][2] Understanding its solubility in different solvents is crucial for formulation development, analytical method development, and various research applications.

Expected Solubility Profile

Based on the solubility of structurally related long-chain quaternary ammonium salts, such as dodecyl(dimethyl)ammonium acetate, the following solubility profile for this compound is anticipated.[3] It is important to note that the following table presents illustrative data and should be confirmed by experimental determination.

Table 1: Illustrative Solubility of this compound in Various Solvents at 25°C

SolventSolvent TypeExpected Solubility ( g/100 mL)
WaterPolar ProticModerately Soluble
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
AcetonePolar AproticSparingly Soluble
AcetonitrilePolar AproticSlightly Soluble
ChloroformNonpolarSoluble
HexaneNonpolarInsoluble

Disclaimer: The quantitative values in this table are illustrative and based on the general behavior of similar long-chain quaternary ammonium salts. Actual experimental values may vary.

Experimental Protocols for Solubility Determination

A precise determination of the solubility of this compound requires a systematic experimental approach. The following protocols outline established methods for quantifying the solubility of surfactants.

Equilibrium Shake-Flask Method

This is a standard thermodynamic solubility measurement technique.

Methodology:

  • Preparation of Saturated Solutions: An excess amount of solid this compound is added to a series of vials, each containing a different solvent of interest.

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspensions are allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a fine-pore membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: The concentration of the dissolved this compound in the clear filtrate is determined using a suitable analytical technique.

Analytical Quantification Techniques

Several methods can be employed to quantify the concentration of the dissolved surfactant:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a Charged Aerosol Detector - CAD) can be developed to separate and quantify the analyte.

  • Titration: As a cationic surfactant, its concentration can be determined by titration with an anionic surfactant standard, such as sodium dodecyl sulfate (SDS), using a potentiometric endpoint detection system.[4][5]

  • Spectrophotometry: A colorimetric method can be developed where the quaternary ammonium compound forms a complex with an indicator dye, and the absorbance is measured.[6]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_solid Add excess dimethyl(octadecyl)ammonium acetate to solvent start->add_solid agitate Agitate at constant temperature (e.g., 24-48h) add_solid->agitate settle Allow to settle agitate->settle filter Filter supernatant settle->filter quantify Quantify concentration (e.g., HPLC, Titration) filter->quantify calculate Calculate solubility quantify->calculate end_node End calculate->end_node

Caption: Workflow for Solubility Determination.

Logical Relationship in Surfactant Solubility Studies

The decision-making process in solubility studies for surfactants often involves assessing the impact of factors like pH and the presence of other components.

logical_workflow decision decision start Define Solvent System solubility_test Perform Equilibrium Solubility Test start->solubility_test check_solubility Solubility Meets Requirement? solubility_test->check_solubility optimize Optimize Formulation check_solubility->optimize Yes modify_solvent Modify Solvent System (e.g., adjust pH, add co-solvent) check_solubility->modify_solvent No end_node Final Formulation optimize->end_node retest Re-evaluate Solubility modify_solvent->retest retest->solubility_test

Caption: Logical Workflow for Formulation Development.

Conclusion

References

An In-depth Technical Guide to the Safety and Handling of Dimethyl(octadecyl)ammonium Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Dimethyl(octadecyl)ammonium acetate (CAS No. 19855-61-9), a quaternary ammonium compound with applications in research and development. Due to the limited availability of specific safety data for this exact compound, this document draws upon information from structurally related long-chain quaternary ammonium compounds and cationic surfactants to provide a thorough assessment of potential hazards and recommended safety protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Based on data from similar cationic surfactants, the following GHS hazard statements are applicable:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data Summary

Toxicological Endpoint Test Species Route of Exposure Value Reference Compound(s)
Acute Oral Toxicity (LD50) RatOral> 2,000 mg/kgQuaternary ammonium compounds, di-C16-18-alkyldimethyl, chlorides[1]
RatOral300 - 2,000 mg/kgQuaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides[2]
RatOral50 - 560.3 mg/kgAlkyl pyridinium surfactants[3]
Acute Dermal Toxicity (LD50) RatDermal> 2,000 mg/kgQuaternary ammonium compounds, di-C16-18-alkyldimethyl, chlorides[1]
RatDermal> 1,000 mg/kgAlkyl pyridinium surfactants[3]
Acute Inhalation Toxicity (LC50) RatInhalation0.054 - 0.51 mg/L (4 hours)Alkyl pyridinium surfactants[3]

Experimental Protocols for Safety Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO), are crucial for the accurate assessment of chemical safety. The following are detailed methodologies for key toxicological endpoints relevant to this compound.

Acute Oral Toxicity (as per OECD Guideline 401)
  • Objective: To determine the median lethal dose (LD50) following a single oral administration of the substance.

  • Test Animals: Healthy, young adult rats of a single strain.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

Acute Dermal Toxicity (as per OECD Guideline 402)
  • Objective: To determine the LD50 following a single dermal application.

  • Test Animals: Healthy, young adult rats or rabbits with clipped fur.

  • Procedure:

    • The test substance is applied uniformly to a shaved area of the back (approximately 10% of the body surface area).

    • The treated area is covered with a porous gauze dressing for 24 hours.

    • Animals are observed for mortality, skin reactions, and systemic toxicity for 14 days.

  • Data Analysis: The dermal LD50 is calculated.

Dermal Irritation/Corrosion (as per OECD Guideline 404)
  • Objective: To assess the potential of a substance to cause skin irritation or corrosion.

  • Test Animals: Albino rabbits.

  • Procedure:

    • A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of shaved skin.

    • The treated area is covered with a gauze patch for 4 hours.

    • Skin reactions (erythema and edema) are evaluated at 1, 24, 48, and 72 hours after patch removal.

  • Data Analysis: The severity of the skin reactions is scored, and the substance is classified accordingly.

Acute Eye Irritation/Corrosion (as per OECD Guideline 405)
  • Objective: To determine the potential of a substance to cause eye irritation or corrosion.

  • Test Animals: Albino rabbits.

  • Procedure:

    • A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye.[4]

    • The eyes are examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.[4]

  • Data Analysis: The severity of the ocular lesions is scored to classify the irritancy potential.

In Vitro Cytotoxicity (as per ISO 10993-5)
  • Objective: To assess the cytotoxicity of a substance using cell culture methods.

  • Cell Lines: L929 mouse fibroblast cells are commonly used.[5][6]

  • Procedure:

    • Extracts of the test material are prepared.

    • Cell cultures are exposed to different concentrations of the extract.

    • Cell viability is assessed using a quantitative assay (e.g., MTT assay). A reduction in cell viability by more than 30% is typically considered a cytotoxic effect.[6]

  • Data Analysis: The concentration of the substance that causes a 50% reduction in cell viability (IC50) is determined.

Mechanisms of Toxicity and Signaling Pathways

Quaternary ammonium compounds, including this compound, exert their toxic effects through several mechanisms, primarily involving disruption of cellular membranes and mitochondrial dysfunction, which can lead to apoptosis (programmed cell death).

Cell Membrane Disruption

The cationic nature of these compounds allows them to interact with and disrupt the negatively charged cell membranes of various organisms. This interaction can lead to increased membrane permeability and ultimately cell lysis.

cluster_membrane Cell Membrane Disruption Quaternary_Ammonium_Compound Dimethyl(octadecyl)ammonium acetate (Cationic) Cell_Membrane Cell Membrane (Negatively Charged) Quaternary_Ammonium_Compound->Cell_Membrane Interaction Membrane_Disruption Increased Permeability & Membrane Destabilization Cell_Membrane->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Caption: Mechanism of cell membrane disruption by cationic surfactants.

Mitochondrial Dysfunction and Apoptosis

Cationic surfactants can induce apoptosis in both normal and cancer cells.[4] This process is often initiated by mitochondrial dysfunction. These compounds can interfere with the electron transport chain, leading to a decrease in ATP production and the generation of reactive oxygen species (ROS). This cellular stress can trigger the intrinsic apoptotic pathway.

cluster_apoptosis Apoptosis Induction Pathway Cationic_Surfactant Dimethyl(octadecyl)ammonium acetate Mitochondria Mitochondria Cationic_Surfactant->Mitochondria ETC_Inhibition Electron Transport Chain Inhibition Mitochondria->ETC_Inhibition ATP_Decrease Decreased ATP Production ETC_Inhibition->ATP_Decrease ROS_Increase Increased Reactive Oxygen Species (ROS) ETC_Inhibition->ROS_Increase Bax_Upregulation Upregulation of Bax ROS_Increase->Bax_Upregulation Bcl2_Downregulation Downregulation of Bcl-2 ROS_Increase->Bcl2_Downregulation Apoptosis Apoptosis Bax_Upregulation->Apoptosis Bcl2_Downregulation->Apoptosis

Caption: Mitochondrial-mediated apoptosis induced by cationic surfactants.

Inflammatory Response

Exposure to surfactants can trigger an inflammatory response in tissues, particularly the skin and respiratory tract. This involves the activation of various signaling pathways, such as the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[7][8]

cluster_inflammation Inflammatory Response Pathway Surfactant_Exposure Surfactant Exposure (e.g., Dermal, Inhalation) Cellular_Stress Cellular Stress/ Damage Surfactant_Exposure->Cellular_Stress NFkB_Activation NF-κB Pathway Activation Cellular_Stress->NFkB_Activation MAPK_Activation MAPK Pathway Activation Cellular_Stress->MAPK_Activation Cytokine_Production Production of Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) NFkB_Activation->Cytokine_Production MAPK_Activation->Cytokine_Production Inflammation Inflammation Cytokine_Production->Inflammation

Caption: General signaling pathway for surfactant-induced inflammation.

Safe Handling and Storage Procedures

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and mitigate risks.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: If ventilation is inadequate or if dusts/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or vapors.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Spill and Disposal Procedures

Spill Response
  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains or waterways. Collect the material for disposal.

Waste Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.

Conclusion

This compound presents several health hazards that necessitate careful handling and the implementation of robust safety protocols. While specific toxicological data for this compound is limited, information from related cationic surfactants indicates a potential for harm upon exposure. Researchers, scientists, and drug development professionals must adhere to the guidelines outlined in this document to ensure a safe working environment. Further research is warranted to fully characterize the toxicological profile of this compound.

References

An In-depth Technical Guide to the Critical Micelle Concentration of Dimethyl(octadecyl)ammonium Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of dimethyl(octadecyl)ammonium acetate, a cationic surfactant with significant potential in various scientific and pharmaceutical applications. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide leverages data from structurally analogous C18 quaternary ammonium surfactants, specifically octadecyltrimethylammonium bromide (OTAB) and octadecyltrimethylammonium chloride (OTAC), to provide a robust predictive analysis.

Introduction to this compound

This compound is a quaternary ammonium compound featuring a long C18 hydrophobic alkyl chain (octadecyl) and a hydrophilic dimethylammonium head group with an acetate counter-ion. This amphiphilic structure enables it to self-assemble in solution to form micelles, making it a candidate for applications such as drug delivery, gene therapy, and as an antimicrobial agent. The critical micelle concentration is a fundamental parameter that dictates the onset of micelle formation and is crucial for optimizing its use in various formulations.

Critical Micelle Concentration (CMC) Data

The CMC is the concentration of a surfactant above which micelles spontaneously form. It is a key indicator of a surfactant's efficiency and is influenced by factors such as the length of the hydrophobic tail, the nature of the hydrophilic head group, the type of counter-ion, temperature, and the presence of electrolytes.

Surfactant NameAbbreviationAlkyl Chain LengthHead GroupCounter-ionCMC (mM) at 25°CMeasurement Method(s)
Octadecyltrimethylammonium BromideOTAB / C18TABC18TrimethylammoniumBromide~0.3 - 0.4Conductometry, Tensiometry, Fluorimetry, Microcalorimetry
Octadecyltrimethylammonium ChlorideOTAC / C18TACC18TrimethylammoniumChloride~0.3Not specified in readily available literature, but expected to be similar to bromide salt

Note on the Effect of the Counter-ion: The nature of the counter-ion can influence the CMC of ionic surfactants. Generally, for a given cationic surfactant, a more weakly hydrated (larger and more polarizable) counter-ion will more effectively neutralize the charge of the head groups, leading to a lower CMC. The trend for halide ions is typically I⁻ < Br⁻ < Cl⁻ < F⁻ in terms of their effectiveness at lowering the CMC. The acetate ion is larger and more polarizable than the chloride and bromide ions. Therefore, it is anticipated that the CMC of this compound would be slightly lower than that of its bromide and chloride counterparts. A reasonable estimate for the CMC of this compound at 25°C would be in the range of 0.25 - 0.35 mM .

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of a surfactant. The choice of method depends on the nature of the surfactant and the specific properties of the solution that change upon micellization. Below are detailed methodologies for common techniques applicable to cationic surfactants like this compound.

Surface Tensiometry

This is a classic and widely used method for determining the CMC of surfactants.

Principle: Surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the interface becomes saturated. At the CMC, the surface tension reaches a plateau because any additional surfactant molecules form micelles in the bulk solution rather than further populating the interface.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the surfactant in deionized water.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.

  • Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.

Surface_Tensiometry_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Surfactant Stock Solution B Perform Serial Dilutions A->B C Measure Surface Tension (Tensiometer) B->C D Plot Surface Tension vs. log(Concentration) C->D E Determine CMC from Intersection of Linear Fits D->E

Surface Tensiometry Workflow for CMC Determination.
Conductivity Measurement

This method is suitable for ionic surfactants, as micelle formation affects the overall conductivity of the solution.

Principle: Below the CMC, the conductivity of an ionic surfactant solution increases linearly with concentration, as the surfactant exists as individual, mobile ions. Above the CMC, the rate of increase in conductivity with concentration decreases. This is because the newly formed micelles have a lower mobility than the individual surfactant ions, and they also bind some of the counter-ions, reducing the total number of effective charge carriers.

Methodology:

  • Solution Preparation: Prepare a series of surfactant solutions of varying concentrations in deionized water.

  • Measurement: Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.

  • Data Analysis: Plot the specific conductivity versus the surfactant concentration. The plot will exhibit a change in slope at the CMC. The CMC is determined from the intersection of the two linear portions of the plot.

Conductivity_Measurement_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Surfactant Solutions B Measure Electrical Conductivity A->B C Plot Conductivity vs. Concentration B->C D Determine CMC from Change in Slope C->D

Conductivity Measurement Workflow for CMC Determination.
Fluorescence Spectroscopy

This is a highly sensitive method that utilizes a fluorescent probe to detect the formation of the hydrophobic micellar core.

Principle: A hydrophobic fluorescent probe (e.g., pyrene) is added to the surfactant solutions. Below the CMC, the probe is in a polar aqueous environment. Above the CMC, the probe preferentially partitions into the nonpolar interior of the micelles. This change in the microenvironment of the probe leads to a change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission spectrum.

Methodology:

  • Probe and Surfactant Solutions: Prepare a series of surfactant solutions containing a constant, low concentration of the fluorescent probe.

  • Fluorescence Measurement: Measure the fluorescence emission spectrum of each solution using a spectrofluorometer at a constant temperature.

  • Data Analysis: Plot a fluorescence parameter (e.g., fluorescence intensity at a specific wavelength, or the ratio of intensities of two different vibronic peaks for pyrene) against the surfactant concentration. The plot will show a sigmoidal curve, and the CMC is determined from the inflection point of this curve.

Fluorescence_Spectroscopy_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Surfactant Solutions with Fluorescent Probe B Measure Fluorescence Spectra A->B C Plot Fluorescence Parameter vs. Concentration B->C D Determine CMC from Inflection Point C->D

Fluorescence Spectroscopy Workflow for CMC Determination.

Logical Relationship of Factors Influencing CMC

The CMC of a quaternary ammonium surfactant like this compound is governed by a balance of forces. The following diagram illustrates the logical relationships between key molecular and environmental factors and the resulting CMC.

CMC_Influencing_Factors cluster_molecular Molecular Structure cluster_environmental Environmental Conditions AlkylChain Hydrophobic Alkyl Chain (e.g., C18) CMC Critical Micelle Concentration (CMC) AlkylChain->CMC Longer chain = Lower CMC HeadGroup Hydrophilic Head Group (e.g., Dimethylammonium) HeadGroup->CMC Bulkier head group = Higher CMC CounterIon Counter-ion (e.g., Acetate) CounterIon->CMC Weaker hydration = Lower CMC Temp Temperature Temp->CMC Complex relationship, often U-shaped curve Electrolytes Presence of Electrolytes Electrolytes->CMC Higher concentration = Lower CMC

In-Depth Technical Guide: Hydrophobic and Hydrophilic Characteristics of Dimethyl(octadecyl)ammonium Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Unveiling the Amphiphilic Nature of Dimethyl(octadecyl)ammonium Acetate

This compound (DODMAA) is a cationic surfactant, a class of molecules characterized by a distinct polar (hydrophilic) head group and a nonpolar (hydrophobic) tail. This dual nature, termed amphiphilicity, governs its behavior in aqueous and non-aqueous environments, making it a valuable component in various applications, particularly in drug delivery systems like lipid nanoparticles (LNPs).

The molecular structure of DODMAA consists of a long C18 alkyl chain (octadecyl group) that forms the hydrophobic tail, and a positively charged dimethylammonium group paired with an acetate counter-ion, which constitutes the hydrophilic head.[1] The substantial length of the octadecyl chain imparts a strong hydrophobic character to the molecule, driving it to minimize contact with water.[2] Conversely, the quaternary ammonium and acetate moieties readily interact with water molecules. This inherent structural dichotomy is the primary driver of its surface-active properties and its ability to self-assemble in solution.

Quantitative Physicochemical Characteristics

Precise quantification of the hydrophobic and hydrophilic properties of surfactants is crucial for predicting their behavior and optimizing their application. Key parameters include the Critical Micelle Concentration (CMC), surface tension, and the octanol-water partition coefficient (logP). While specific experimental data for this compound is not extensively available in the public domain, the following tables present data for structurally analogous C18 quaternary ammonium compounds to provide a comparative reference.

Table 1: Critical Micelle Concentration (CMC) of C18 Cationic Surfactants

CompoundMethodTemperature (°C)CMC (M)Reference
Octadecyltrimethylammonium bromideTensiometry253.0 x 10-4
Didodecyldimethylammonium bromideSurface TensionNot Specified8.0 x 10-5[3]

Table 2: Surface Tension of C18 Cationic Surfactant Solutions

CompoundConcentration (M)Temperature (°C)Surface Tension (mN/m)Reference
Dioctadecyldimethylammonium bromide> CMCNot Specified~30-40

Table 3: Octanol-Water Partition Coefficient (logP) of a C18 Cationic Surfactant

CompoundMethodTemperature (°C)logPReference
Stearyltrimethylammonium chlorideHPLC253.61[4]

Self-Assembly and Aggregation Behavior

The amphiphilic nature of DODMAA dictates its behavior in aqueous solutions. At low concentrations, the molecules exist as individual monomers. However, as the concentration increases and surpasses the Critical Micelle Concentration (CMC), the hydrophobic tails aggregate to minimize their exposure to water, forming organized structures known as micelles.[5] In these structures, the hydrophobic octadecyl chains form the core, while the hydrophilic dimethylammonium acetate head groups are exposed to the aqueous environment. This self-assembly is a spontaneous process driven by the hydrophobic effect.

The geometry of these aggregates can vary, with spherical micelles being common. For double-chain cationic surfactants like dioctadecyldimethylammonium bromide, the formation of vesicles and lamellar phases has been observed.[6]

Self-assembly of DODMAA from monomers to a micelle above the CMC.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Tensiometry

This method relies on the principle that surfactants lower the surface tension of a solvent up to the CMC, after which the surface tension remains relatively constant.[7]

Materials:

  • This compound (DODMAA)

  • High-purity water

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Precision balance

  • Glassware

Procedure:

  • Prepare a stock solution of DODMAA in high-purity water at a concentration significantly above the expected CMC.

  • Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the anticipated CMC.

  • Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

  • Measure the surface tension of each dilution, starting from the lowest concentration.

  • Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement to prevent cross-contamination.

  • Record the surface tension value for each concentration.

  • Plot the surface tension as a function of the logarithm of the DODMAA concentration.

  • The CMC is determined as the point of intersection of the two linear portions of the plot.[7]

Tensiometry_Workflow A Prepare DODMAA Stock Solution B Create Serial Dilutions A->B D Measure Surface Tension of Dilutions B->D C Calibrate Tensiometer C->D E Plot Surface Tension vs. log(Concentration) D->E F Determine CMC at Inflection Point E->F

Workflow for CMC determination by tensiometry.
Determination of Octanol-Water Partition Coefficient (logP) by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This indirect method correlates the retention time of a compound on a nonpolar stationary phase with its logP value. It is particularly useful for surfactants as it can be performed at concentrations below the CMC.[8]

Materials:

  • This compound (DODMAA)

  • HPLC system with a UV or evaporative light scattering detector (ELSD)

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate or other suitable buffer

  • A series of standard compounds with known logP values

Procedure:

  • Prepare a mobile phase consisting of a mixture of acetonitrile and buffered water.

  • Prepare solutions of the standard compounds and DODMAA in the mobile phase.

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject each standard compound and record its retention time.

  • Inject the DODMAA solution and record its retention time.

  • Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.

  • Create a calibration curve by plotting the log(k') of the standard compounds against their known logP values.

  • Determine the logP of DODMAA by interpolating its log(k') value on the calibration curve.

HPLC_logP_Workflow A Prepare Mobile Phase and Samples B Equilibrate HPLC System A->B C Inject Standards & Record Retention Times B->C D Inject DODMAA & Record Retention Time B->D E Calculate Capacity Factors (k') C->E D->E F Create log(k') vs. logP Calibration Curve E->F G Determine logP of DODMAA F->G

Workflow for logP determination by RP-HPLC.

Role in Cellular Interaction and Drug Delivery

DODMAA and similar cationic lipids are integral components of lipid nanoparticles (LNPs) used for the delivery of nucleic acid-based therapeutics, such as siRNA and mRNA.[1][9] The hydrophobic and hydrophilic characteristics of DODMAA are central to the formation, stability, and biological activity of these LNPs.

The primary role of the cationic lipid in this context is to facilitate the encapsulation of the negatively charged nucleic acid cargo and to mediate its entry into target cells and subsequent release into the cytoplasm. This process involves interaction with cellular membranes and pathways, which can be considered a form of signaling at the nano-bio interface.

The cellular uptake of LNPs predominantly occurs through endocytosis.[10] Once inside the cell, the LNP is enclosed within an endosome. For the therapeutic cargo to be effective, it must be released from the endosome into the cytoplasm, a critical step known as endosomal escape.[11]

The cationic nature of lipids like DODMAA is thought to play a crucial role in endosomal escape. In the acidic environment of the late endosome, the tertiary amine groups of some ionizable cationic lipids become protonated, leading to a positive charge. This charge facilitates interaction with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm.[][13]

LNP_Uptake_and_Escape cluster_extracellular Extracellular Space cluster_cell Cell LNP Lipid Nanoparticle (LNP) (containing DODMAA and mRNA) Endocytosis Endocytosis LNP->Endocytosis EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome (Acidic pH) EarlyEndosome->LateEndosome EndosomalEscape Endosomal Escape LateEndosome->EndosomalEscape mRNA_Release mRNA Release EndosomalEscape->mRNA_Release Cytoplasm Cytoplasm Translation Translation -> Protein mRNA_Release->Translation

Cellular uptake and endosomal escape of an LNP containing DODMAA.

References

Methodological & Application

Application Notes and Protocols for Liposome Preparation using Dimethyl(octadecyl)ammonium Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembling vesicular structures composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic therapeutic agents make them ideal candidates for drug delivery systems. Cationic lipids, such as Dimethyl(octadecyl)ammonium acetate (DODAA), are of particular interest due to their positive surface charge, which facilitates interaction with negatively charged molecules like nucleic acids and enhances cellular uptake.

This document provides a detailed guide for the preparation and characterization of liposomes incorporating DODAA. While specific literature on DODAA for liposome preparation is limited, the protocols and data presented here are based on established methodologies for structurally similar cationic lipids, such as Dimethyldioctadecylammonium Bromide (DDAB) and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP).[1][2] These notes are intended to serve as a comprehensive starting point for researchers developing novel liposomal formulations.

Physicochemical Properties of Cationic Liposomes

The physicochemical characteristics of liposomes are critical quality attributes that influence their stability, in vivo behavior, and therapeutic efficacy.[3] The table below summarizes key parameters typically assessed for cationic liposomes. The expected ranges are based on data from analogous cationic lipid formulations.

PropertyTypical Value/RangeSignificanceAnalytical Techniques
Particle Size (Diameter) 50 - 200 nmInfluences circulation time, biodistribution, and cellular uptake.[2]Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA), Cryo-Transmission Electron Microscopy (Cryo-TEM)[3]
Polydispersity Index (PDI) < 0.2Indicates the homogeneity of the liposome population. A lower PDI is desirable for consistent performance.Dynamic Light Scattering (DLS)
Zeta Potential +30 to +60 mVRepresents the surface charge. A high positive zeta potential promotes stability against aggregation and enhances interaction with cell membranes.Laser Doppler Velocimetry (LDV)
Encapsulation Efficiency (%) Varies depending on the encapsulated agent (e.g., 60-95% for nucleic acids)The percentage of the initial drug or therapeutic agent that is successfully entrapped within the liposomes.Spectrophotometry, High-Performance Liquid Chromatography (HPLC), Gel Electrophoresis (for nucleic acids)
Lamellarity Unilamellar (single bilayer)The number of lipid bilayers. Unilamellar vesicles are often preferred for drug delivery applications.31P Nuclear Magnetic Resonance (NMR), Cryo-TEM

Experimental Protocols

Materials
  • This compound (DODAA)

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), Cholesterol)

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, HEPES buffer)

  • Drug or therapeutic agent to be encapsulated

Protocol 1: Thin-Film Hydration Method

This is a widely used method for preparing multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles.

Workflow Diagram:

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction (Optional) Dissolve Lipids Dissolve Lipids Solvent Evaporation Solvent Evaporation Dissolve Lipids->Solvent Evaporation Chloroform/Methanol Vacuum Drying Vacuum Drying Solvent Evaporation->Vacuum Drying Thin Lipid Film Hydration Hydration Vacuum Drying->Hydration Add Aqueous Buffer Vortexing/Sonication Vortexing/Sonication Hydration->Vortexing/Sonication Formation of MLVs Extrusion/Sonication Extrusion/Sonication Vortexing/Sonication->Extrusion/Sonication Formation of LUVs/SUVs Characterization Characterization Extrusion/Sonication->Characterization

Caption: Workflow for liposome preparation by the thin-film hydration method.

Methodology:

  • Lipid Dissolution: Dissolve DODAA and a helper lipid (e.g., DOPE or cholesterol) in a suitable organic solvent such as chloroform or a chloroform:methanol mixture in a round-bottom flask. The molar ratio of DODAA to the helper lipid will influence the properties of the final liposomes and should be optimized for the specific application.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Vacuum Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the aqueous hydration buffer (which may contain the hydrophilic drug to be encapsulated) to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids.

  • Vesicle Formation: Agitate the mixture by vortexing or gentle sonication to hydrate the lipid film, leading to the formation of multilamellar vesicles (MLVs).

  • Sizing (Optional): To obtain unilamellar vesicles with a defined size, the MLV suspension can be subjected to extrusion through polycarbonate membranes of a specific pore size or further sonication.

Protocol 2: Ethanol Injection Method

This method is suitable for the preparation of small unilamellar vesicles (SUVs).

Workflow Diagram:

G Lipid-Ethanol Solution Lipid-Ethanol Solution Rapid Injection Rapid Injection Lipid-Ethanol Solution->Rapid Injection Aqueous Buffer Aqueous Buffer Aqueous Buffer->Rapid Injection Liposome Formation Liposome Formation Rapid Injection->Liposome Formation Spontaneous Vesicle Formation Solvent Removal Solvent Removal Liposome Formation->Solvent Removal Dialysis/Ultrafiltration Characterization Characterization Solvent Removal->Characterization

Caption: Workflow for the ethanol injection method of liposome preparation.

Methodology:

  • Lipid Dissolution: Dissolve DODAA and the helper lipid(s) in absolute ethanol.

  • Injection: Rapidly inject the lipid-ethanol solution into a vigorously stirring aqueous buffer. The rapid dilution of ethanol causes the lipids to self-assemble into liposomes.

  • Solvent Removal: Remove the ethanol from the liposome suspension by dialysis or ultrafiltration against the hydration buffer.

Characterization of Liposomes

Following preparation, it is essential to characterize the liposomes to ensure they meet the desired specifications.

Particle Size and Polydispersity Index (PDI) Analysis
  • Instrumentation: Use a Dynamic Light Scattering (DLS) instrument.

  • Sample Preparation: Dilute the liposome suspension with the hydration buffer to an appropriate concentration to avoid multiple scattering effects.

  • Measurement: Perform the DLS measurement at a constant temperature (e.g., 25°C).

  • Data Analysis: The instrument software will provide the average particle size (Z-average) and the PDI.

Zeta Potential Measurement
  • Instrumentation: Use an instrument capable of Laser Doppler Velocimetry (LDV).

  • Sample Preparation: Dilute the liposome suspension in the appropriate buffer (typically a low ionic strength buffer to ensure accurate measurement).

  • Measurement: Load the sample into the specific cuvette and perform the measurement.

  • Data Analysis: The instrument will report the average zeta potential value.

Encapsulation Efficiency Determination

The method for determining encapsulation efficiency will depend on the nature of the encapsulated agent. For a model fluorescent dye (e.g., calcein), the following protocol can be used:

  • Separation of Free and Encapsulated Drug: Separate the unencapsulated dye from the liposomes using size exclusion chromatography (e.g., a Sephadex G-50 column).

  • Quantification of Encapsulated Drug:

    • Collect the liposome-containing fractions.

    • Lyse the liposomes by adding a surfactant (e.g., Triton X-100) to release the encapsulated dye.

    • Measure the fluorescence of the released dye using a spectrofluorometer.

  • Quantification of Total Drug:

    • Take an aliquot of the original, unpurified liposome suspension.

    • Lyse the liposomes with a surfactant.

    • Measure the fluorescence of the total dye.

  • Calculation:

    • Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total amount of drug) x 100

Signaling Pathway Interaction

Cationic liposomes primarily interact with cells through electrostatic interactions with the negatively charged cell membrane, leading to cellular uptake via endocytosis.

Diagram of Cellular Uptake Pathway:

G Cationic Liposome Cationic Liposome Cell Membrane Cell Membrane Cationic Liposome->Cell Membrane Electrostatic Interaction Endosome Endosome Cell Membrane->Endosome Endocytosis Cytosol Cytosol Endosome->Cytosol Endosomal Escape & Drug Release

Caption: Simplified pathway of cationic liposome cellular uptake and drug release.

Once inside the endosome, the cationic lipids can interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the encapsulated cargo into the cytoplasm. This process, known as endosomal escape, is crucial for the delivery of therapeutic agents that act within the cell.

Conclusion

The protocols and information provided in these application notes offer a foundational framework for the development of liposomes using the cationic lipid this compound. While leveraging knowledge from similar cationic lipids, researchers are encouraged to perform thorough optimization and characterization to achieve formulations with the desired physicochemical properties and biological activity for their specific application. The successful formulation of stable and efficient DODAA-based liposomes holds promise for advancing the fields of drug delivery and gene therapy.

References

Application Notes & Protocols: Utilizing Dimethyl(octadecyl)ammonium Acetate in Gene Transfection Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Dimethyl(octadecyl)ammonium acetate, a cationic lipid, in gene transfection studies. This document is intended to guide researchers in leveraging this compound for the effective delivery of nucleic acids into mammalian cells. For the purpose of these notes, data and protocols are substantially based on its close structural analog, Dimethyl-dioctadecyl-ammonium bromide (DDAB), a widely studied cationic surfactant for gene delivery.[1]

Introduction to this compound

This compound is a cationic lipid that possesses a positively charged headgroup and a hydrophobic tail. This amphipathic structure allows it to self-assemble into vesicles, such as liposomes, in aqueous solutions.[1] The positive charge facilitates the complexation with negatively charged nucleic acids (DNA and RNA) to form lipid nanoparticles (LNPs) or lipoplexes. These complexes protect the nucleic acids from degradation and enable their entry into cells.[][3]

Key Features:

  • Cationic Nature: The quaternary ammonium headgroup provides a permanent positive charge, enabling strong interaction with the phosphate backbone of nucleic acids.

  • Lipid Bilayer Formation: The long octadecyl chains contribute to the stability of the lipid bilayer in the formed nanoparticles.

  • Cellular Uptake: The overall positive charge of the lipoplexes promotes interaction with the negatively charged cell membrane, facilitating cellular uptake through endocytosis.[3][4]

Mechanism of Gene Transfection

The process of gene transfection using this compound-based LNPs involves several key steps, from nanoparticle formulation to the release of genetic material into the cytoplasm.

G cluster_formulation Nanoparticle Formulation cluster_cellular_uptake Cellular Uptake cluster_endosomal_escape Endosomal Escape cluster_gene_expression Gene Expression DNA Nucleic Acid (DNA/RNA) LNP Lipid Nanoparticle (LNP) DNA->LNP Complexation Lipid This compound Lipid->LNP Cell Target Cell LNP->Cell Adsorption & Endocytosis Endosome Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm LNP destabilizes endosomal membrane Nucleus Nucleus Cytoplasm->Nucleus DNA enters nucleus Protein Protein Synthesis Nucleus->Protein Transcription & Translation

Figure 1. Workflow of gene transfection using this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for gene transfection using cationic lipids, primarily based on studies with DDAB. These values should be considered as a starting point for optimization.

Table 1: Transfection Efficiency and Cytotoxicity

Cell LineTransfection Efficiency (%)Cell Viability (%)Reference
CHO-K190-95>75[1]
BHK-21C1390-95>75[1]

Table 2: Lipid Nanoparticle (LNP) Formulation Parameters

ParameterRecommended RangeNotes
Cationic Lipid : Helper Lipid Molar Ratio1:1 to 1:2DOPE is a common helper lipid.
Nitrogen to Phosphate (N/P) Ratio2 to 16Represents the molar ratio of the amine groups in the cationic lipid to the phosphate groups in the nucleic acid.[]
LNP Diameter80 - 200 nmMeasured by dynamic light scattering.[3]
Nucleic Acid Concentration0.2 - 1 mg/mLStarting concentration before complexation.[5]

Experimental Protocols

Preparation of this compound Vesicles

This protocol describes the preparation of cationic lipid vesicles for subsequent complexation with nucleic acids.

Materials:

  • This compound

  • Sterile, nuclease-free water

  • Water bath or heat block

  • Probe sonicator or bath sonicator

Procedure:

  • Dissolve this compound in sterile, nuclease-free water to a final concentration of 1 mg/mL.

  • Heat the solution to 60°C to ensure complete dissolution.[1]

  • Sonicate the solution to form small unilamellar vesicles. Use a probe sonicator for 5-10 minutes on ice, or a bath sonicator for 20-30 minutes.

  • Allow the vesicle solution to cool to room temperature. The solution should be a clear or slightly opalescent suspension.

  • Store the prepared vesicles at 4°C for up to one month.

General Protocol for Gene Transfection in Mammalian Cells

This protocol provides a general procedure for transient transfection of plasmid DNA into adherent mammalian cells in a 6-well plate format. Optimization is recommended for different cell types and nucleic acids.

Materials:

  • Adherent mammalian cells (e.g., HEK293, CHO)

  • Complete cell culture medium (with serum, without antibiotics)

  • Serum-free medium (e.g., Opti-MEM)

  • Plasmid DNA (0.5-1.0 mg/mL in TE buffer)

  • This compound vesicles (1 mg/mL)

  • 6-well tissue culture plates

Workflow Diagram:

G cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Transfection cluster_day3_4 Day 3-4: Analysis seed_cells Seed cells in a 6-well plate to achieve 50-70% confluency on the day of transfection. prep_dna Dilute 2-4 µg of plasmid DNA in serum-free medium. mix Combine diluted DNA and lipid. Incubate for 15-20 minutes at RT. prep_dna->mix prep_lipid Dilute cationic lipid vesicles in serum-free medium. prep_lipid->mix transfect Add DNA-lipid complexes to cells. Incubate for 4-6 hours. mix->transfect change_media Replace transfection medium with complete growth medium. transfect->change_media assay Assay for gene expression (e.g., reporter gene assay, western blot).

Figure 2. General experimental workflow for mammalian cell transfection.

Procedure:

  • Cell Plating (Day 1):

    • Approximately 18-24 hours before transfection, seed your target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.[6]

    • Incubate the cells overnight at 37°C in a CO2 incubator.

  • Transfection (Day 2):

    • For each well to be transfected, prepare two tubes:

      • Tube A (DNA): Dilute 2-4 µg of plasmid DNA into 100 µL of serum-free medium. Mix gently.

      • Tube B (Lipid): Dilute 4-10 µL of the 1 mg/mL this compound vesicle solution into 100 µL of serum-free medium. Mix gently.

    • Combine the contents of Tube A and Tube B. Pipette gently to mix. Do not vortex.

    • Incubate the mixture for 15-20 minutes at room temperature to allow for the formation of DNA-lipid complexes.[6]

    • While the complexes are forming, gently aspirate the culture medium from the cells and wash once with serum-free medium. Add 800 µL of fresh serum-free medium to each well.

    • Add the 200 µL of the DNA-lipid complex mixture dropwise to each well. Gently rock the plate to ensure even distribution.

    • Incubate the cells with the transfection complexes for 4-6 hours at 37°C.

    • After the incubation period, remove the transfection medium and replace it with 2 mL of complete growth medium (containing serum).

  • Analysis (Day 3-4):

    • Incubate the cells for an additional 24-72 hours.

    • Harvest the cells and analyze for gene expression using appropriate methods (e.g., reporter gene assay, RT-qPCR, Western blot, or fluorescence microscopy). The optimal time for analysis will depend on the specific gene and protein being expressed.[5]

Signaling Pathways in Cationic Lipid-Mediated Transfection

The primary pathway for cellular entry of cationic lipoplexes is endocytosis. Following internalization, the complexes are enclosed within endosomes. For successful transfection, the genetic material must escape the endosome before it fuses with a lysosome, which would lead to degradation.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP Cationic LNP Cell_Membrane Cell Membrane LNP->Cell_Membrane Endocytosis Early_Endosome Early Endosome (pH ~6.5) Cell_Membrane->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH ~4.5) Late_Endosome->Lysosome Fusion Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (Proton Sponge Effect) Nucleic_Acid Released Nucleic Acid

Figure 3. Cellular uptake and endosomal escape pathway.

The "proton sponge" effect is a proposed mechanism for endosomal escape. The amine groups on the cationic lipid can become protonated in the acidic environment of the endosome. This influx of protons is followed by an influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosome, releasing the nucleic acid into the cytoplasm.[4]

Troubleshooting and Optimization

  • Low Transfection Efficiency:

    • Optimize DNA to Lipid Ratio: Perform a titration of the this compound concentration for a fixed amount of DNA.

    • Cell Confluency: Ensure cells are in a logarithmic growth phase and are at the optimal confluency.

    • DNA Quality: Use high-purity plasmid DNA (A260/A280 ratio of 1.8-2.0).[5]

  • High Cytotoxicity:

    • Reduce Incubation Time: Decrease the time the cells are exposed to the transfection complexes.

    • Lower Lipid Concentration: Use a lower concentration of the cationic lipid.

    • Change Medium: Replace the transfection medium with fresh complete medium as soon as possible (e.g., after 4 hours).

For further optimization, consider including a helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in the vesicle formulation, which can enhance endosomal escape and increase transfection efficiency.[7]

References

Application Note: Dimethyl(octadecyl)ammonium Acetate as an Ion-Pairing Agent for the HPLC Analysis of Acidic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly within the pharmaceutical and biotechnology sectors. The analysis of highly polar and ionic compounds, such as oligonucleotides, peptides, and acidic drugs, by conventional reversed-phase (RP) HPLC presents a significant challenge due to their poor retention on nonpolar stationary phases. Ion-pairing chromatography is a powerful technique that enhances the retention and improves the peak shape of these analytes.

This application note details the use of dimethyl(octadecyl)ammonium acetate as a cationic ion-pairing agent in reversed-phase HPLC. Its long C18 alkyl chain provides strong hydrophobicity, making it particularly suitable for the separation of large, negatively charged molecules. The volatile acetate counter-ion also offers compatibility with mass spectrometry (MS) detection, a significant advantage in modern analytical workflows.

Principle of Ion-Pairing Chromatography

In ion-pairing reversed-phase chromatography, an ion-pairing agent with a charge opposite to the analyte is added to the mobile phase. This agent, possessing a hydrophobic region, can interact with the stationary phase in two primary ways. One model suggests that the hydrophobic tail of the ion-pairing agent adsorbs onto the reversed-phase stationary phase, creating a dynamic ion-exchange surface.[1] The charged head group is then available to interact with the oppositely charged analyte, retaining it on the column.

Another model posits that the ion-pairing agent forms a neutral, hydrophobic ion pair with the analyte in the mobile phase.[1][2] This neutral complex can then be retained and separated by the nonpolar stationary phase through hydrophobic interactions. The long octadecyl chain of this compound provides a strong hydrophobic character to the resulting ion pair, leading to significant retention on C8 or C18 columns.

IonPairingMechanism cluster_MobilePhase Mobile Phase cluster_StationaryPhase Reversed-Phase Stationary Phase (e.g., C18) Analyte Anionic Analyte (A⁻) IonPairComplex Neutral Ion Pair (A⁻-IP⁺) Analyte->IonPairComplex Forms complex IonPair Dimethyl(octadecyl)ammonium⁺ (IP⁺) IonPair->IonPairComplex StationaryPhaseNode Hydrophobic Surface IonPairComplex->StationaryPhaseNode Hydrophobic Interaction (Retention)

Figure 1: Mechanism of ion-pair reversed-phase chromatography.

Experimental Protocols

Materials and Reagents
  • Ion-Pairing Agent: this compound (Purity ≥ 98%)

  • Solvents: HPLC-grade acetonitrile and methanol, deionized water (18.2 MΩ·cm)

  • Analytes: Acidic compounds of interest (e.g., synthetic oligonucleotides, acidic drug substances)

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Preparation of Mobile Phase

Mobile Phase A (Aqueous):

  • Prepare a 100 mM stock solution of this compound in deionized water.

  • For a final working concentration of 5 mM, pipette 50 mL of the 100 mM stock solution into a 1 L volumetric flask.

  • Bring the volume to 1 L with deionized water.

  • Filter the solution through a 0.45 µm nylon filter.

Mobile Phase B (Organic):

  • Acetonitrile (100%).

  • Filter through a 0.45 µm PTFE filter.

HPLC System and Conditions
  • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and UV or MS detector.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Column Temperature: 40 °C

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm (for oligonucleotides) or a suitable wavelength for other analytes.

  • Injection Volume: 10 µL

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.05050
22.0595
25.0595
25.1955
30.0955
Column Equilibration and System Conditioning

Due to the strong adsorption of long-chain ion-pairing agents, thorough column equilibration is critical for reproducible results.

  • Flush the column with 100% Mobile Phase B (acetonitrile) for 15 minutes.

  • Flush the column with a 50:50 mixture of Mobile Phase A and B for 15 minutes.

  • Equilibrate the column with the initial gradient conditions (95% A, 5% B) for at least 30-60 minutes, or until a stable baseline is achieved. It is often recommended to dedicate a column to ion-pairing applications to avoid contamination.[3]

ExperimentalWorkflow cluster_Prep Preparation cluster_HPLC HPLC Analysis cluster_Analysis Data Analysis A1 Prepare Mobile Phase A (Aqueous + Ion-Pairing Agent) B1 Column Equilibration (Critical Step) A1->B1 A2 Prepare Mobile Phase B (Organic Solvent) A2->B1 A3 Prepare Analyte Samples B2 Inject Sample A3->B2 B1->B2 B3 Run Gradient Elution B2->B3 B4 Detect Analytes (UV/MS) B3->B4 C1 Integrate Peaks B4->C1 C2 Quantify Analytes C1->C2 LogicalRelationship IP This compound (Ion-Pairing Agent) Complex Formation of a Neutral, More Hydrophobic Ion Pair IP->Complex Analyte Acidic Analyte (e.g., Oligonucleotide) Analyte->Complex Interaction Increased Interaction with C18 Stationary Phase Complex->Interaction Result Increased Retention Time and Improved Resolution Interaction->Result

References

Application Notes and Protocols for Nanoparticle Formulation with Dimethyl(octadecyl)ammonium Acetate and Structurally Similar Cationic Lipids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cationic lipids are essential components in the formulation of lipid nanoparticles (LNPs), particularly for the delivery of nucleic acids (e.g., mRNA, siRNA) and other negatively charged therapeutic agents.[1][2][3][4][5] Dimethyl(octadecyl)ammonium acetate is a quaternary ammonium compound characterized by a long hydrophobic octadecyl chain and a positively charged nitrogen center, giving it amphiphilic properties suitable for nanoparticle formation.[6] Its structure suggests its utility as a cationic lipid in drug delivery systems, analogous to more extensively studied lipids like DDAB.[7][8][9]

These application notes provide a generalized framework for the formulation and characterization of nanoparticles using long-chain dialkyl dimethylammonium salts.

Key Components in Cationic Lipid Nanoparticle Formulations

A typical lipid nanoparticle formulation consists of several key components that contribute to its structure, stability, and function.[4][5]

ComponentExampleMolar Ratio (Typical Range)Function
Cationic Lipid This compound, DDAB40-60%Complexes with negatively charged cargo (e.g., nucleic acids) and facilitates endosomal escape.[2][5][10]
Helper Lipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Dioleoylphosphatidylethanolamine (DOPE)10-20%Provides structural integrity to the lipid bilayer.[4]
Sterol Cholesterol30-50%Enhances nanoparticle stability and facilitates membrane fusion.[2][3][4]
PEGylated Lipid 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)1-5%Provides a hydrophilic shell to prevent aggregation and increase circulation time (stealth effect).[4]

Quantitative Data from Formulations with Similar Cationic Lipids

The following table summarizes physicochemical properties of nanoparticles formulated with DDAB, a structurally similar cationic lipid. These values can serve as a benchmark for the development and optimization of formulations with this compound.

Formulation TypeCationic LipidOther ComponentsParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Solid Lipid Nanoparticles (SLNs)DDABGlycerol, Sofitsan S100, Lipoid S75118 - 120Not Specified> +30Not Specified[11]
PLGA Nanoparticles (coated)DDABPLGA, Ovalbumin~100Not SpecifiedPositiveNot Specified[12]
Hybrid NanoparticlesDDABmPEG-PCL< 100Not SpecifiedNot Specified~95 (for siRNA)[13]

Experimental Protocols

Protocol 1: Lipid Nanoparticle Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible and scalable method for producing monodisperse LNPs with high encapsulation efficiency.[3]

Materials:

  • This compound (or DDAB as a substitute)

  • DSPC (or other helper lipid)

  • Cholesterol

  • DMG-PEG2000

  • Ethanol (200 proof, RNase-free)

  • Aqueous Buffer (e.g., 50 mM Sodium Acetate, pH 4.0, RNase-free)

  • Nucleic acid cargo (e.g., mRNA, siRNA)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Lipid Stock Preparation: Prepare a stock solution of the lipid mixture (e.g., this compound:DSPC:Cholesterol:DMG-PEG2000 at a molar ratio of 50:10:38.5:1.5) in ethanol. The total lipid concentration can range from 10-25 mg/mL.

  • Aqueous Phase Preparation: Dissolve the nucleic acid cargo in the aqueous buffer at a desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.

    • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase, typically at 3:1.

    • Set the total flow rate (TFR), for example, at 12 mL/min.

    • Initiate the mixing process. The rapid mixing of the two streams induces nanoprecipitation and self-assembly of the LNPs.

  • Purification:

    • Dialyze the resulting LNP solution against a suitable buffer (e.g., PBS, pH 7.4) for 18-24 hours to remove ethanol and non-encapsulated material. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Sterilization and Storage:

    • Filter-sterilize the purified LNP suspension through a 0.22 µm syringe filter.

    • Store the final LNP formulation at 4°C.

Protocol 2: Solid Lipid Nanoparticle (SLN) Formulation via Multiple Emulsion (w/o/w)

This method is suitable for encapsulating both hydrophilic and lipophilic drugs within a solid lipid matrix.[11]

Materials:

  • This compound (or DDAB) as the cationic surfactant.

  • Solid lipid (e.g., Glyceryl monostearate, Sofitsan S100).

  • Helper lipid/emulsifier (e.g., Lipoid S75 - soy lecithin).

  • Glycerol.

  • Ultra-pure water.

  • Ultrasonic processor (sonicator).

Procedure:

  • Lipid Phase Preparation:

    • Combine the solid lipid, helper lipid, glycerol, and this compound.

    • Heat the mixture to 5-10°C above the melting point of the solid lipid to form a homogenous oil phase.

  • Primary Emulsion (w/o):

    • Heat the ultra-pure water to the same temperature as the lipid phase.

    • Add a small volume of the hot aqueous phase to the molten lipid phase.

    • Immediately sonicate the mixture at high power for 60 seconds to form a water-in-oil (w/o) emulsion.

  • Secondary Emulsion (w/o/w):

    • Prepare a larger volume of the aqueous phase containing a stabilizer (e.g., Poloxamer 188) and heat it to the same temperature.

    • Disperse the primary emulsion into the external aqueous phase under continuous stirring.

  • Nanoparticle Solidification:

    • Cool the resulting w/o/w emulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.

  • Purification:

    • Wash the SLN dispersion by centrifugation and resuspend the pellet in fresh ultra-pure water. Repeat this step 2-3 times to remove excess surfactant and other components.

  • Storage:

    • Store the purified SLN suspension at 4°C.

Characterization of Nanoparticles

5.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the nanoparticle suspension in an appropriate solvent (e.g., ultra-pure water or PBS). Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer). The PDI value indicates the size distribution, with values below 0.3 being desirable for monodisperse populations. The zeta potential measures the surface charge, which is crucial for stability and interaction with biological membranes.

5.2. Encapsulation Efficiency (%EE):

  • Technique: Varies with the encapsulated cargo. For nucleic acids, a common method is using a fluorescent dye (e.g., RiboGreen).

  • Procedure:

    • Measure the total fluorescence of the sample after lysing the nanoparticles with a surfactant (e.g., 1% Triton X-100) to release the encapsulated cargo.

    • Measure the fluorescence of an intact nanoparticle sample to quantify the accessible (non-encapsulated) cargo.

    • Calculate the %EE using the formula: %EE = [(Total Fluorescence - Fluorescence of intact sample) / Total Fluorescence] x 100

5.3. Morphology:

  • Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Procedure: Place a drop of the diluted nanoparticle suspension on a TEM grid or SEM stub. After drying and appropriate staining (e.g., with uranyl acetate for TEM), visualize the nanoparticles to assess their size, shape, and surface morphology.

Visualizations

G cluster_prep Preparation cluster_process Processing cluster_output Output Lipid_Ethanol Lipid Mixture in Ethanol (Cationic Lipid, Helper Lipid, Cholesterol, PEG-Lipid) Microfluidics Microfluidic Mixing Lipid_Ethanol->Microfluidics Aqueous_Buffer Aqueous Buffer (pH 4) + Nucleic Acid Cargo Aqueous_Buffer->Microfluidics Dialysis Dialysis (vs. PBS, pH 7.4) Microfluidics->Dialysis Formation of LNPs Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization Purification Final_LNPs Purified LNP Formulation Sterilization->Final_LNPs Final Product

Caption: Workflow for LNP formulation via microfluidic mixing.

G LNP Cationic LNP (with nucleic acid cargo) Cell_Membrane Cell Membrane LNP->Cell_Membrane Uptake Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0) Endosome->Late_Endosome Maturation & Acidification Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Protonation of Cationic Lipid & Membrane Disruption Cytosol Cytosol Endosomal_Escape->Cytosol Cargo Release Translation Translation (if mRNA) or RNAi Pathway (if siRNA) Cytosol->Translation Protein Therapeutic Protein or Gene Silencing Translation->Protein

Caption: Cellular uptake and endosomal escape pathway for cationic LNPs.

References

Application Notes and Protocols: Dimethyl(octadecyl)ammonium Bromide (DDAB) in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cationic lipids are pivotal components in the formulation of non-viral gene delivery systems and drug carriers. Among these, Dimethyldioctadecylammonium (DODA) salts, such as Dimethyldioctadecylammonium Bromide (DDAB), have garnered significant attention. DDAB is a quaternary ammonium compound characterized by a positively charged headgroup and two long hydrocarbon chains. This amphiphilic structure enables its self-assembly into liposomes and lipid nanoparticles (LNPs), which can efficiently encapsulate and deliver negatively charged molecules like nucleic acids (siRNA, mRNA, pDNA) and certain drugs to target cells.

These application notes provide an overview of the use of DDAB in drug delivery, focusing on its role in forming cationic liposomes, often in conjunction with helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). The inclusion of DOPE is known to enhance the fusogenic properties of the liposomes, facilitating endosomal escape and the cytoplasmic delivery of the payload.

I. Physicochemical and Biological Properties of DDAB-Based Liposomes

The characteristics and efficacy of DDAB-based drug delivery systems are highly dependent on their formulation, particularly the molar ratio of DDAB to helper lipids. The following tables summarize key quantitative data from published studies.

Table 1: Physicochemical Characteristics of DDAB-Containing Liposomes

Cationic LipidHelper LipidMolar Ratio (Cationic:Helper)Particle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference
DDABDOPE1:1~150-250+30 to +50< 0.3[1]
DDABDOPE2:1~150-250+40 to +60< 0.3[]
DDABDOPE4:1~150-250+50 to +70< 0.3[]
DDABCholesterol1:1100-190+40 to +50~0.2[1]

Table 2: In Vitro Transfection Efficiency and Cytotoxicity of DDAB-Based Formulations

FormulationCell LineTransfection EfficiencyCytotoxicity (IC50)NotesReference
DDAB:DOPE (1:1 to 4:1)CSU-SA1Increased with higher DDAB ratioIncreased with higher DDAB ratioEfficiency and toxicity are directly correlated with the cationic lipid content.[]
DDAB-SLNsSV-80-284.06 ± 17.01 µg/mL (48h)Solid Lipid Nanoparticles (SLNs)[3]
DDAB-SLNsMCF-7-869.88 ± 62.45 µg/mL (48h)Solid Lipid Nanoparticles (SLNs)[3]
DDAB-mPEG-PCL LPHNPsMCF-795% ± 4 siRNA encapsulationSignificantly lower than DDAB aloneLipid-Polymer Hybrid Nanoparticles[4]

II. Experimental Protocols

Protocol 1: Preparation of DDAB:DOPE Liposomes by Thin-Film Hydration

This method is a widely used technique for the preparation of multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.

Materials:

  • Dimethyldioctadecylammonium Bromide (DDAB)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., sterile, nuclease-free water, or PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DDAB and DOPE in the desired molar ratio (e.g., 1:1) in chloroform or a chloroform:methanol mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set above the phase transition temperature of the lipids (for DDAB, this is not a major concern as it forms stable dispersions at room temperature) to evaporate the organic solvent.

    • Continue rotation under vacuum until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The volume will determine the final lipid concentration.

    • Hydrate the film by rotating the flask in a water bath at a temperature above the lipid phase transition temperature for 30-60 minutes. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform liposomes (unilamellar vesicles), the MLV suspension can be subjected to sonication or extrusion.

    • Sonication: Place the MLV suspension in a bath sonicator or use a probe sonicator. Sonicate for 5-15 minutes, or until the suspension becomes clear. Note that probe sonication can be harsh and may lead to lipid degradation.

    • Extrusion: Load the MLV suspension into an extruder. Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 times). This method produces liposomes with a more uniform size distribution.

  • Storage:

    • Store the prepared liposomes at 4°C. Do not freeze, as this can disrupt the lipid bilayer.

Protocol 2: Preparation of DDAB Liposomes by Ethanol Injection

This method is a rapid and simple technique for producing small unilamellar vesicles (SUVs).

Materials:

  • Dimethyldioctadecylammonium Bromide (DDAB)

  • Helper lipid (e.g., DOPE or Cholesterol)

  • Ethanol (absolute)

  • Aqueous phase (e.g., sterile water or buffer)

  • Stirring plate and magnetic stir bar

  • Syringe and needle

Procedure:

  • Preparation of Solutions:

    • Dissolve DDAB and the helper lipid in ethanol at the desired molar ratio.

    • Prepare the aqueous phase in a beaker with a magnetic stir bar.

  • Injection:

    • Place the beaker with the aqueous phase on a stirring plate and stir vigorously.

    • Rapidly inject the ethanolic lipid solution into the center of the vortex of the stirring aqueous phase using a syringe and a fine-gauge needle.

    • The rapid dilution of ethanol causes the lipids to precipitate and self-assemble into liposomes.

  • Ethanol Removal:

    • Remove the ethanol from the liposome suspension by dialysis against the aqueous buffer or through tangential flow filtration.

  • Characterization and Storage:

    • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

    • Store the final liposome suspension at 4°C.

Protocol 3: In Vitro Transfection of Plasmid DNA using DDAB:DOPE Liposomes

This protocol outlines a general procedure for transfecting mammalian cells in a 6-well plate format. Optimization is recommended for specific cell types and plasmids.

Materials:

  • DDAB:DOPE liposome suspension

  • Plasmid DNA (high purity)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium with serum

  • Mammalian cells plated in a 6-well plate (at 70-90% confluency)

  • Sterile microcentrifuge tubes

Procedure:

  • Formation of Lipoplexes (Liposome-DNA Complexes):

    • In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA (e.g., 2-4 µg) in serum-free medium to a final volume of 100 µL.

    • In a separate sterile microcentrifuge tube, dilute the DDAB:DOPE liposomes in serum-free medium to a final volume of 100 µL. The optimal charge ratio of cationic lipid to DNA (N/P ratio) should be determined empirically, but a starting point of 4:1 to 8:1 is common.

    • Add the diluted DNA solution to the diluted liposome suspension and mix gently by pipetting.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • While the lipoplexes are forming, wash the cells once with serum-free medium.

    • Add 800 µL of serum-free medium to the 200 µL lipoplex solution to bring the total volume to 1 mL.

    • Aspirate the medium from the cells and add the 1 mL of the lipoplex-containing medium to each well.

    • Incubate the cells with the lipoplexes at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, add 1 mL of complete medium containing 2x the normal serum concentration to each well (do not remove the transfection medium).

    • Alternatively, remove the transfection medium and replace it with 2 mL of fresh, complete medium.

    • Incubate the cells for 24-72 hours, depending on the experimental endpoint.

  • Assay:

    • Analyze the cells for gene expression (e.g., via reporter gene assay, qPCR, or Western blot).

III. Visualizations

experimental_workflow cluster_prep Liposome Preparation (Thin-Film Hydration) cluster_transfection In Vitro Transfection prep1 1. Dissolve DDAB & DOPE in Organic Solvent prep2 2. Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 3. Hydrate Film with Aqueous Buffer (MLVs) prep2->prep3 prep4 4. Size Reduction (Extrusion) prep3->prep4 prep5 Final Liposome Suspension prep4->prep5 trans1 1. Prepare Liposome and DNA Solutions trans2 2. Form Lipoplexes (Incubate) trans1->trans2 trans3 3. Add Lipoplexes to Cells trans2->trans3 trans4 4. Incubate and Allow Gene Expression trans3->trans4 trans5 5. Assay for Gene Product trans4->trans5 cellular_delivery_pathway cluster_extracellular Extracellular Space cluster_cell Cell lipoplex DDAB Lipoplex (Positively Charged) cell_membrane Cell Membrane (Negatively Charged) lipoplex->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Early Endosome (Acidifying pH) endocytosis->endosome escape Endosomal Escape endosome->escape Membrane Fusion (DOPE-mediated) cytoplasm Cytoplasm escape->cytoplasm payload Nucleic Acid Payload escape->payload payload->cytoplasm for siRNA/mRNA nucleus Nucleus payload->nucleus for pDNA transcription Transcription & Translation nucleus->transcription protein Therapeutic Protein transcription->protein

References

Application Notes and Protocols for Surface Modification Using Dimethyl(octadecyl)ammonium Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of materials using dimethyl(octadecyl)ammonium acetate (DOAAC). This document is intended to guide researchers in utilizing DOAAC to alter surface properties for various applications, including enhancing biocompatibility, controlling protein adsorption, and influencing cell adhesion.

Introduction

This compound is a quaternary ammonium compound (QAC) characterized by a positively charged nitrogen atom covalently bonded to two methyl groups, a long C18 alkyl chain (octadecyl), and an acetate counter-ion. This amphiphilic structure allows DOAAC to readily adsorb onto various surfaces, modifying their physicochemical properties. The long octadecyl chain imparts hydrophobic characteristics, while the quaternary ammonium headgroup provides a permanent positive charge. This dual nature is key to its functionality in surface modification.

The primary mechanism of surface modification with DOAAC involves the self-assembly of the molecules on a substrate. The positively charged headgroup can interact with negatively charged surfaces through electrostatic interactions, while the hydrophobic tails can orient away from an aqueous environment, creating a new surface with altered properties. This modification can influence wettability, protein adsorption, and cellular interactions.

Key Applications

Surface modification with DOAAC is relevant for a range of applications in biomedical research and drug development:

  • Biomaterial Coatings: To improve the biocompatibility of implants and medical devices.

  • Cell Culture: To create surfaces that promote or inhibit cell adhesion and growth.

  • Drug Delivery: To modify the surface of drug carriers for targeted delivery or controlled release.

  • Biosensors: To functionalize sensor surfaces for the specific capture of biomolecules.

  • Antimicrobial Surfaces: The inherent properties of QACs can be leveraged to create surfaces that resist microbial colonization.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize representative data for surfaces modified with long-chain (C18) quaternary ammonium compounds, which are expected to exhibit similar behavior.

Table 1: Water Contact Angle Measurements on Modified Surfaces

Substrate MaterialUnmodified Contact Angle (°)Modified Contact Angle (°)Reference Compound
Cellulose Nanocrystals1271Octadecyl quaternary ammonium salt
Silicon Wafer (hydrophilic)~20-30~90-105Octadecyltrichlorosilane (OTS)
Glass (hydrophilic)~30-40~100-110Octadecyltrichlorosilane (OTS)

Table 2: Protein Adsorption on Modified Surfaces

SurfaceProteinAdsorbed Amount (ng/cm²)Method
Hydrophilic SiliconBovine Serum Albumin (BSA)~250Quartz Crystal Microbalance (QCM)
Hydrophobic (C18-modified)Bovine Serum Albumin (BSA)~150Quartz Crystal Microbalance (QCM)
Hydrophilic SiliconLysozyme~180Ellipsometry
Hydrophobic (C18-modified)Lysozyme~300Ellipsometry

Table 3: Cell Adhesion on Modified Surfaces

Surface TypeCell TypeAdhesion Level (relative to control)
Unmodified GlassFibroblasts100% (Control)
C18 Quaternary Ammonium Salt CoatedFibroblastsIncreased
Unmodified PolystyreneEndothelial Cells100% (Control)
C18 Quaternary Ammonium Salt CoatedEndothelial CellsDecreased

Experimental Protocols

The following are detailed protocols for the surface modification of common laboratory materials using a generalized long-chain quaternary ammonium compound like DOAAC.

Protocol for Surface Modification of Glass or Silicon Substrates by Dip-Coating

This protocol describes a simple and effective method for creating a uniform coating of DOAAC on hydrophilic surfaces like glass or silicon wafers.

Materials:

  • This compound (DOAAC)

  • Ethanol (anhydrous)

  • Deionized (DI) water

  • Substrates (glass slides or silicon wafers)

  • Beakers

  • Tweezers

  • Nitrogen gas source

  • Oven

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrates by sonicating in a solution of detergent and DI water for 15 minutes.

    • Rinse extensively with DI water.

    • Sonicate in ethanol for 15 minutes.

    • Dry the substrates under a stream of nitrogen gas.

    • Optional: For a more rigorous clean, treat the substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Preparation of Coating Solution:

    • Prepare a 1 mM solution of DOAAC in anhydrous ethanol. For example, dissolve the appropriate mass of DOAAC in 100 mL of ethanol.

    • Ensure the DOAAC is fully dissolved by gentle stirring or brief sonication.

  • Coating Process:

    • Immerse the cleaned and dried substrates into the DOAAC solution using clean tweezers.

    • Allow the substrates to incubate in the solution for 1-2 hours at room temperature. For a more ordered monolayer, incubation can be extended to 12-24 hours.

    • Ensure the entire surface to be coated is submerged in the solution.

  • Rinsing and Drying:

    • Carefully remove the substrates from the coating solution.

    • Rinse the coated substrates thoroughly with fresh ethanol to remove any non-adsorbed molecules.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Curing (Optional but Recommended):

    • Place the dried, coated substrates in an oven at 110°C for 1 hour to anneal the monolayer and improve its stability.

  • Storage:

    • Store the modified substrates in a clean, dry environment, such as a desiccator, until use.

Protocol for Characterization of Modified Surfaces

4.2.1. Contact Angle Goniometry

This method is used to assess the change in surface wettability.

Procedure:

  • Place a 5 µL droplet of DI water onto the surface of both an unmodified and a modified substrate.

  • Capture a high-resolution image of the droplet at the liquid-solid interface.

  • Use software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.

  • Perform measurements at multiple locations on each surface to ensure reproducibility.

4.2.2. Protein Adsorption Assay (Bovine Serum Albumin - BSA)

This assay quantifies the amount of protein that adsorbs to the surface.

Procedure:

  • Prepare a 1 mg/mL solution of BSA in phosphate-buffered saline (PBS, pH 7.4).

  • Immerse both unmodified and modified substrates in the BSA solution for 1 hour at 37°C.

  • Gently rinse the substrates with PBS to remove non-adsorbed protein.

  • Elute the adsorbed protein from the surface using a 1% sodium dodecyl sulfate (SDS) solution.

  • Quantify the amount of eluted protein using a standard protein quantification assay, such as the bicinchoninic acid (BCA) assay.

4.2.3. Cell Adhesion Assay (Fibroblasts)

This assay evaluates the attachment and spreading of cells on the modified surface.

Procedure:

  • Sterilize the unmodified and modified substrates by exposing them to UV light for 30 minutes in a biological safety cabinet.

  • Place the sterile substrates into a sterile cell culture plate.

  • Seed fibroblasts onto the substrates at a density of 1 x 10^4 cells/cm².

  • Incubate the cells for 24 hours under standard cell culture conditions (37°C, 5% CO₂).

  • After incubation, gently wash the substrates with PBS to remove non-adherent cells.

  • Fix the adherent cells with 4% paraformaldehyde.

  • Stain the cells with a fluorescent dye (e.g., DAPI for nuclei and Phalloidin for actin filaments).

  • Visualize and quantify the number of adherent cells and their morphology using fluorescence microscopy.

Visualizations

Experimental Workflow

G cluster_prep Substrate Preparation cluster_coating Coating Process cluster_post Post-Coating cluster_char Characterization Cleaning Substrate Cleaning (Sonication) Drying Drying (Nitrogen Stream) Cleaning->Drying Incubation Substrate Incubation (1-2 hours) Drying->Incubation Solution Prepare DOAAC Solution (1 mM in Ethanol) Solution->Incubation Rinsing Rinsing (Ethanol) Incubation->Rinsing Final_Drying Final Drying (Nitrogen Stream) Rinsing->Final_Drying Curing Curing (110°C, 1 hour) Final_Drying->Curing Contact_Angle Contact Angle Goniometry Curing->Contact_Angle Protein_Adsorption Protein Adsorption Assay Curing->Protein_Adsorption Cell_Adhesion Cell Adhesion Assay Curing->Cell_Adhesion

Caption: Workflow for surface modification and characterization.

Hypothetical Mechanism of Action

As no specific signaling pathways for DOAAC have been detailed in the literature, this diagram illustrates a generalized mechanism of how a QAC-modified surface interacts with a bacterial cell, leading to antimicrobial effects.

G cluster_surface DOAAC Modified Surface cluster_cell Bacterial Cell Surface Substrate QAC_Layer Self-Assembled DOAAC Monolayer (Positive Charge) Interaction Electrostatic Attraction QAC_Layer->Interaction Cell_Membrane Bacterial Cell Membrane (Negative Charge) Cytoplasm Cytoplasm Cell_Membrane->Interaction Disruption Membrane Disruption Interaction->Disruption Lysis Cell Lysis Disruption->Lysis Lysis->Cytoplasm Leakage of Components

Caption: Antimicrobial mechanism of a QAC-modified surface.

Application Notes & Protocols: Dimethyl(octadecyl)ammonium Acetate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dimethyl(octadecyl)ammonium acetate is a quaternary ammonium compound belonging to the class of cationic lipids. Its structure consists of a positively charged headgroup and a long hydrophobic octadecyl (C18) chain.[1] This amphipathic nature makes it a valuable tool in cell culture, primarily for the delivery of anionic molecules like nucleic acids (DNA, mRNA, siRNA) into eukaryotic cells.[2]

Cationic lipids are foundational components of non-viral gene delivery systems, most notably Lipid Nanoparticles (LNPs).[3] They spontaneously form complexes with negatively charged nucleic acids through electrostatic interactions.[2][4] These lipid-nucleic acid complexes, often formulated with helper lipids, can fuse with the negatively charged cell membrane to facilitate the entry of the genetic payload into the cell's cytoplasm via endocytosis.[2] Due to their efficiency, biocompatibility, and scalability, cationic lipid-based systems are integral to research, drug development, and therapeutic applications, including mRNA vaccines.[3][5][6]

This document provides a comprehensive guide to the application of this compound as a representative cationic lipid for cell culture applications, including detailed protocols for LNP formulation, cell transfection, and cytotoxicity assessment.

Principle of Cationic Lipid-Mediated Transfection

The core principle of this technology relies on charge-based interactions. The positively charged headgroup of this compound electrostatically binds to the negatively charged phosphate backbone of nucleic acids. This interaction condenses the nucleic acid into a compact, lipid-coated particle.[2]

When formulated into an LNP, this cationic lipid is typically combined with other lipid components:

  • Helper Lipid: A neutral lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or a phosphatidylcholine (PC), aids in destabilizing the endosomal membrane, facilitating the release of the nucleic acid into the cytoplasm.[5][6][7]

  • Structural Lipid: Cholesterol is often included to enhance particle stability and modulate membrane fluidity.[6][8]

  • PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) is used to control particle size during formulation and provides a hydrophilic shield that reduces non-specific protein binding and aggregation, improving stability.[6]

The resulting positively charged LNP is attracted to the anionic cell surface, leading to cellular uptake through endocytosis.[2] Once inside the endosome, the cationic lipids interact with anionic lipids in the endosomal membrane, leading to its disruption and the release of the nucleic acid payload into the cytoplasm. DNA must then travel to the nucleus for transcription, while mRNA can be immediately translated in the cytoplasm.[2][4]

Quantitative Data & Optimization Parameters

The success of a transfection experiment is dependent on several critical parameters that require optimization. The following tables provide starting points for developing a robust protocol.

Table 1: Typical Lipid Nanoparticle (LNP) Formulation Components

ComponentExampleTypical Molar Ratio (%)Purpose
Cationic Lipid This compound40 - 50%Binds and condenses nucleic acid; facilitates endosomal escape.
Helper Lipid DOPE10 - 20%Promotes the formation of non-bilayer structures, aiding endosomal escape.[5][6]
Structural Lipid Cholesterol30 - 40%Stabilizes the nanoparticle structure and modulates membrane fluidity.[6][8]
PEGylated Lipid DMG-PEG20001 - 5%Controls particle size and provides steric stabilization to prevent aggregation.[6]

Table 2: Key Parameters for Transfection Optimization in a 6-Well Plate Format

ParameterRecommended Starting RangeNotes
Cell Confluency 70 - 95% at time of transfectionOptimal confluency is cell-line dependent. High confluency is often preferred for lipid-based reagents.[9][10][11]
Nucleic Acid (NA) Amount 2 - 4 µg per wellHigh-quality, purified nucleic acid is essential.
Total Lipid Amount 5 - 20 µg per wellVaries based on lipid formulation and cell type.
Lipid:NA Weight Ratio 5:1 to 20:1A critical parameter affecting both efficiency and cytotoxicity.[12]
N/P Charge Ratio 4:1 to 12:1Ratio of positive charges (Nitrogen in lipid) to negative charges (Phosphate in NA). Higher ratios may be needed for siRNA.[5]
Complexation Medium Serum-free medium (e.g., Opti-MEM™)Serum can interfere with complex formation.[13][14]
Incubation Time 4 - 48 hoursDuration for which cells are exposed to LNP complexes before media change or analysis.

Experimental Protocols

This protocol describes a general method for preparing LNPs using a simple mixing approach. For highly reproducible and scalable production, microfluidic mixing systems are recommended.[15]

Materials:

  • This compound

  • Helper lipid (e.g., DOPE), Structural Lipid (Cholesterol), PEG-lipid

  • Ethanol (200 proof, molecular grade)

  • Nucleic acid (e.g., plasmid DNA, mRNA)

  • Aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0 or acetate buffer)

  • Final buffer for dilution (e.g., PBS, pH 7.4)

  • Sterile, RNase-free microcentrifuge tubes

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve the cationic lipid, helper lipid, cholesterol, and PEG-lipid in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).

    • The final total lipid concentration in the ethanol phase is typically between 10-25 mg/mL. Vortex until fully dissolved.

  • Prepare Nucleic Acid Solution:

    • Dilute the nucleic acid payload in the aqueous buffer. The pH of this buffer is typically acidic to ensure the ionizable lipid remains charged for efficient encapsulation.

  • Formulate LNPs:

    • Pipette the required volume of the aqueous nucleic acid solution into a sterile tube.

    • Rapidly add the ethanolic lipid stock solution to the aqueous phase while vigorously vortexing or pipetting. The ratio of aqueous to ethanol phase should be approximately 3:1. A milky white suspension should form instantly.

    • Allow the mixture to incubate for 20-30 minutes at room temperature to ensure stable complex formation.[10][11]

  • Buffer Exchange and Concentration (Optional but Recommended):

    • To remove ethanol and exchange the buffer to a physiological pH (e.g., PBS), use dialysis or a centrifugal filter device (e.g., Amicon® Ultra with an appropriate molecular weight cutoff).

    • This step neutralizes the surface charge of some ionizable lipids, which can reduce toxicity.

  • Characterization:

    • Measure particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Ideal LNPs are typically <150 nm in diameter with a PDI <0.2.[16]

    • Assess nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., Quant-iT™ RiboGreen™).

This protocol is designed for a 6-well plate format. Adjust volumes proportionally for other plate sizes.[11][17]

Materials:

  • Healthy, actively dividing cells

  • Complete growth medium (with serum, without antibiotics)

  • Serum-free medium (e.g., Opti-MEM™)

  • Prepared LNP formulation

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a 6-well plate in 2 mL of complete growth medium.

    • The cell density should be chosen so that the cells are 80-95% confluent on the day of transfection.[11]

  • Transfection:

    • On the day of transfection, gently aspirate the old medium and replace it with 1.8 mL of fresh, pre-warmed complete medium (without antibiotics). Cationic lipids can increase cell permeability to antibiotics, leading to cytotoxicity.[2]

    • In a separate tube, dilute the required amount of your LNP formulation (e.g., containing 2.5 µg of plasmid DNA) into 200 µL of serum-free medium. Mix gently by flicking the tube.

    • Add the 200 µL of diluted LNP complex dropwise to the well.

    • Gently rock the plate back and forth to ensure even distribution of the complexes.

  • Incubation:

    • Return the plate to a 37°C, 5% CO₂ incubator.

    • Incubate for 24-72 hours. A media change after 4-6 hours is optional and can help reduce cytotoxicity if it is a concern.[11]

  • Analysis:

    • After the incubation period, assess transgene expression (e.g., via fluorescence microscopy for GFP, luciferase assay, or Western blot) or gene silencing (via qPCR or Western blot).

This protocol allows for the quantitative evaluation of cell viability after LNP treatment.

Materials:

  • Cells seeded in a 96-well plate

  • LNP formulations at various concentrations

  • MTT or MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • 96-well plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are ~80% confluent at the time of the assay. Include wells for untreated controls and vehicle-only controls.

  • Treatment:

    • Prepare serial dilutions of your LNP formulation in complete cell culture medium.

    • Aspirate the seeding medium from the cells and add 100 µL of the LNP dilutions to the appropriate wells.

  • Incubation:

    • Incubate the plate for a period relevant to your transfection experiment (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

  • MTS Assay:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO₂.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot the viability against the LNP concentration to determine the concentration that causes 50% inhibition of cell growth (IC50).[18]

Visualizations: Workflows and Mechanisms

LNP_Formulation_Workflow cluster_0 Phase Preparation cluster_1 Formulation & Purification cluster_2 Quality Control Lipids 1. Dissolve Lipids (Cationic, Helper, Chol, PEG) in Ethanol Mix 3. Rapid Mixing of Phases Lipids->Mix NA 2. Dissolve Nucleic Acid in Aqueous Buffer NA->Mix Purify 4. Buffer Exchange (Dialysis / TFF) Mix->Purify DLS 5. Analyze Size & Zeta (DLS) Purify->DLS Encap 6. Measure Encapsulation (RiboGreen Assay) Purify->Encap

Caption: Workflow for Lipid Nanoparticle (LNP) formulation and quality control.

Transfection_Workflow Seed 1. Seed Cells in Plate (Day 0) Incubate1 2. Incubate Overnight (18-24h) Seed->Incubate1 Treat 3. Add LNP-NA Complexes to Cells in Fresh Medium (Day 1) Incubate1->Treat Incubate2 4. Incubate (24-72h) Treat->Incubate2 Analyze 5. Analyze Results (Expression/Silencing/Viability) (Day 2-4) Incubate2->Analyze

Caption: Experimental workflow for in vitro cell transfection using LNPs.

LNP_Uptake_Mechanism LNP LNP Complex (+ charge) Membrane Cell Membrane (- charge) LNP->Membrane 1. Binding Endocytosis Endocytosis Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape 2. Membrane Destabilization Payload Nucleic Acid Payload Escape->Payload Effect Biological Effect (Translation / Transcription) Payload->Effect 3. Cytosolic Release

Caption: Mechanism of LNP-mediated nucleic acid delivery into a cell.

References

Application Notes and Protocols: Antimicrobial Efficacy of Dimethyl(octadecyl)ammonium Acetate in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the antimicrobial efficacy of Dimethyl(octadecyl)ammonium acetate, a quaternary ammonium compound (QAC). The information compiled herein, including its mechanism of action, quantitative efficacy data, and standardized experimental protocols, is intended to guide researchers in the formulation and evaluation of new antimicrobial agents.

Introduction

This compound is a cationic surfactant belonging to the class of quaternary ammonium compounds. Its molecular structure, featuring a long hydrophobic octadecyl chain and a positively charged nitrogen atom, allows it to interact with and disrupt the negatively charged cell membranes of microorganisms. This property makes it a potent antimicrobial agent for use in various formulations, including disinfectants and antiseptics. The longer alkyl chain of this compound enhances its hydrophobic properties, contributing to its effectiveness.[1]

Mechanism of Action

The primary antimicrobial mechanism of this compound, consistent with other QACs, involves a multi-step process targeting the microbial cell envelope:

  • Adsorption and Binding: The positively charged cationic head of the molecule is attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

  • Hydrophobic Interaction: The long octadecyl tail penetrates the hydrophobic lipid bilayer of the cell membrane.

  • Membrane Disruption: This penetration disrupts the structural integrity and fluidity of the cell membrane, leading to the leakage of essential intracellular components like potassium ions, nucleotides, and proteins.

  • Cell Lysis and Death: The extensive loss of cellular contents and the collapse of the membrane potential ultimately result in cell lysis and death.

cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid Bilayer QAC Dimethyl(octadecyl)ammonium acetate Binding Adsorption to Cell Surface QAC->Binding Electrostatic Attraction Penetration Hydrophobic Chain Penetration Binding->Penetration Hydrophobic Interaction Disruption Membrane Disruption Penetration->Disruption Disruption->Lipid_Bilayer Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Lysis and Death Leakage->Death

Caption: Proposed mechanism of action for this compound.

Antimicrobial Efficacy Data

While specific quantitative data for this compound is limited in publicly available literature, data for the structurally similar compound Octadecenylammonium acetate provides a strong indication of its potential antimicrobial activity. The key difference between these compounds is the presence of a double bond in the alkyl chain of octadecenylammonium acetate.

Table 1: Minimum Inhibitory Concentration (MIC) of a Structurally Similar QAC

CompoundTest OrganismMIC (µg/mL)Reference
Octadecenylammonium acetateStaphylococcus aureus1 - 10[1]

Note: This data is for a closely related compound and should be used as an estimate. Empirical testing of this compound is required for definitive efficacy determination.

For context, the following table provides MIC values for other common QACs against various microorganisms.

Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Other Quaternary Ammonium Compounds

CompoundTest OrganismMIC (µg/mL)
Didecyldimethylammonium chloride (DDAC)Staphylococcus aureus0.4 - 1.8
Benzalkonium chloride (BAC)Staphylococcus aureus0.4 - 1.8
Didecyldimethylammonium chloride (DDAC)Escherichia coli16
Benzalkonium chloride (BAC)Escherichia coli16
Didecyldimethylammonium chloride (DDAC)Candida albicans125 - >28,000
Benzalkonium chloride (BAC)Candida albicans125 - 350

Experimental Protocols

The following are detailed protocols for determining the antimicrobial efficacy of this compound in formulations.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 10231)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick several colonies of the test microorganism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted suspension 1:100 in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well containing the antimicrobial dilutions.

    • Include a positive control well (broth with inoculum, no antimicrobial) and a negative control well (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Start Start Prep_Inoculum Prepare Microbial Inoculum Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of This compound Start->Prep_Dilutions Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Prep_Dilutions->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Experimental workflow for MIC determination.

Protocol for Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Materials from the MIC protocol

  • Agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

Procedure:

  • Perform the MIC test as described above.

  • Subculturing:

    • From each well that shows no visible growth in the MIC test, take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto an appropriate agar plate.

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MBC:

    • After incubation, observe the plates for colony growth.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Conclusion

This compound demonstrates significant potential as an antimicrobial agent due to its inherent properties as a quaternary ammonium compound. The provided protocols offer a standardized approach for researchers to quantify its efficacy in various formulations. Further investigation into its activity against a broader spectrum of microorganisms and in the presence of interfering substances will be crucial for its successful application in drug development and disinfectant formulations.

References

Application Notes and Protocols for the Laboratory Synthesis of Dimethyl(octadecyl)ammonium Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of dimethyl(octadecyl)ammonium acetate, a quaternary ammonium salt with applications as a surfactant and antimicrobial agent. The synthesis is a two-step process commencing with the formation of N,N-dimethyloctadecan-1-amine via the Eschweiler-Clarke reaction, followed by its acetylation with glacial acetic acid. This protocol includes detailed methodologies, a summary of quantitative data, and safety precautions.

Introduction

This compound is a quaternary ammonium compound with the molecular formula C₂₂H₄₇NO₂ and a molecular weight of 357.6 g/mol [1]. Its amphipathic nature, stemming from a long hydrophobic octadecyl chain and a hydrophilic ammonium acetate headgroup, makes it an effective surfactant and antimicrobial agent[1]. This document outlines a reliable laboratory-scale synthesis of this compound.

Overall Reaction Scheme

The synthesis of this compound is achieved in two main steps:

  • Step 1: Synthesis of N,N-dimethyloctadecan-1-amine via reductive amination of octadecylamine with formaldehyde and formic acid (Eschweiler-Clarke reaction).

  • Step 2: Acetylation of N,N-dimethyloctadecan-1-amine with glacial acetic acid to form the final quaternary ammonium salt.

Overall Reaction Scheme Reactant1 Octadecylamine Intermediate N,N-dimethyloctadecan-1-amine Reactant1->Intermediate Step 1: Eschweiler-Clarke Reaction Reactant2 Formaldehyde + Formic Acid Reactant2->Intermediate Product Dimethyl(octadecyl)ammonium Acetate Intermediate->Product Step 2: Acetylation Reactant3 Acetic Acid Reactant3->Product

Figure 1: Overall two-step synthesis of this compound.

Experimental Protocols

Materials and Equipment
  • Octadecylamine (C₁₈H₃₉N)

  • Formaldehyde solution (37% in H₂O)

  • Formic acid (HCOOH, ~99%)

  • Glacial acetic acid (CH₃COOH)

  • Sodium hydroxide (NaOH) solution

  • Ethanol

  • Diethyl ether

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Step 1: Synthesis of N,N-dimethyloctadecan-1-amine

This procedure is adapted from the Eschweiler-Clarke reaction for long-chain amines.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve octadecylamine (1.0 mol equivalent) in a suitable solvent such as ethanol.

  • To the stirred solution, slowly add formic acid (2.2 mol equivalents).

  • Following the addition of formic acid, add formaldehyde solution (2.2 mol equivalents) dropwise. The addition should be controlled to manage any exotherm.

  • Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for at least 5 hours.

  • After the reflux period, cool the mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of a sodium hydroxide solution until the pH is greater than 10. This step should be performed in a separatory funnel.

  • Allow the layers to separate. The upper organic layer contains the product.

  • Wash the organic layer with water to remove any remaining salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N,N-dimethyloctadecan-1-amine as a clear yellow liquid or a low-melting solid.

Step 2: Synthesis of this compound

Protocol:

  • In a clean, dry round-bottom flask, dissolve the N,N-dimethyloctadecan-1-amine (1.0 mol equivalent) from Step 1 in a minimal amount of a suitable solvent like ethanol or isopropanol.

  • While stirring, add glacial acetic acid (1.0 mol equivalent) dropwise to the amine solution. The reaction is a neutralization and may be slightly exothermic.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • The crude this compound is obtained after the removal of the solvent under reduced pressure.

Purification of this compound

Protocol:

  • The crude product is purified by recrystallization. A common method for quaternary ammonium salts is recrystallization from a solvent mixture.

  • Dissolve the crude solid in a minimal amount of a hot polar solvent, such as ethanol or acetone.

  • Slowly add a less polar solvent, such as diethyl ether or hexane, until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the white crystalline product by filtration and wash with a small amount of the cold recrystallization solvent mixture.

  • Dry the purified this compound in a vacuum oven. The final product should be a white solid[1].

Data Presentation

The following tables summarize the quantitative data for the synthesis.

Table 1: Reagents for the Synthesis of N,N-dimethyloctadecan-1-amine

ReagentMolecular Weight ( g/mol )Molar EquivalentQuantity (for 0.1 mol scale)
Octadecylamine269.511.026.95 g
Formic Acid (~99%)46.032.210.13 g (approx. 8.3 mL)
Formaldehyde (37% aq.)30.032.217.8 g of solution

Table 2: Reagents for the Synthesis of this compound

ReagentMolecular Weight ( g/mol )Molar EquivalentQuantity (for 0.1 mol scale)
N,N-dimethyloctadecan-1-amine297.571.029.76 g
Glacial Acetic Acid60.051.06.01 g (approx. 5.7 mL)

Table 3: Product Information

ProductMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (from 0.1 mol)Appearance
This compoundC₂₂H₄₇NO₂357.6135.76 gWhite solid[1]

Experimental Workflow Diagram

Experimental Workflow cluster_step1 Step 1: Synthesis of N,N-dimethyloctadecan-1-amine cluster_step2 Step 2: Acetylation cluster_purification Purification A Dissolve Octadecylamine in Ethanol B Add Formic Acid A->B C Add Formaldehyde B->C D Reflux for 5 hours C->D E Cool and Neutralize with NaOH D->E F Separate and Wash Organic Layer E->F G Dry and Evaporate Solvent F->G H N,N-dimethyloctadecan-1-amine (Intermediate) G->H I Dissolve Intermediate in Ethanol H->I J Add Glacial Acetic Acid I->J K Stir at Room Temperature J->K L Evaporate Solvent K->L M Crude Product L->M N Recrystallize from Ethanol/Diethyl Ether M->N O Filter and Wash Crystals N->O P Dry under Vacuum O->P Q Pure Dimethyl(octadecyl)ammonium Acetate P->Q

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Formic acid and glacial acetic acid are corrosive. Handle with care.

  • Formaldehyde is a known carcinogen and sensitizer. Avoid inhalation and skin contact.

  • Sodium hydroxide is caustic. Avoid contact with skin and eyes.

  • Organic solvents are flammable. Keep away from ignition sources.

Characterization

The final product can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess the purity of the crystalline product.

Conclusion

This application note provides a detailed and practical guide for the laboratory synthesis of this compound. By following these protocols, researchers can reliably produce this valuable quaternary ammonium compound for a variety of applications in research and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dimethyl(octadecyl)ammonium Acetate for Gene Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing gene delivery using Dimethyl(octadecyl)ammonium acetate and its structural analogs like Dimethyldioctadecylammonium bromide (DODAB). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve successful and reproducible transfection experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your gene delivery experiments in a question-and-answer format.

Q1: Why is my transfection efficiency low?

A1: Low transfection efficiency is a common issue with multiple potential causes. Consider the following factors and solutions:

  • Suboptimal Reagent-to-DNA Ratio: The charge ratio between the positive charges on the cationic lipid and the negative charges on the nucleic acid is critical for efficient complex formation and cellular uptake.[1][2][3]

    • Solution: Perform a titration experiment to determine the optimal ratio. Test a range of charge ratios (e.g., 1.5:1, 2:1, 2.5:1) to find the best balance between efficiency and cell viability.[2]

  • Poor Lipoplex Formation: The complexes of this compound and your nucleic acid may not be forming correctly.

    • Solution: Ensure that the dilution of both the lipid and the nucleic acid is done in a serum-free medium, as serum proteins can interfere with complex formation.[4][5] Increase the incubation time for complex formation to allow for complete association.[4]

  • Cell Health and Confluency: The physiological state of your cells is paramount for successful transfection.

    • Solution: Use healthy, low-passage number cells (<20 passages) that are at least 90% viable.[6] Seed cells the day before transfection to reach 70-90% confluency at the time of the experiment.[3][5][6] Actively dividing cells generally exhibit better uptake of foreign nucleic acids.[5]

  • Presence of Inhibitors: Components in your culture medium can inhibit transfection.

    • Solution: Although many modern reagents are compatible with antibiotics, it is a good practice to perform transfection in antibiotic-free medium to avoid potential interference.[4] Also, ensure your cell cultures are free from contaminants like mycoplasma.[4]

  • Degraded or Impure Nucleic Acid: The quality of your plasmid DNA or RNA is crucial.

    • Solution: Use high-purity nucleic acid. For DNA, the A260/A280 ratio should be at least 1.8.[6] Verify the integrity of your nucleic acid on an agarose gel; nicked DNA should be less than 20%.[4]

Q2: Why are my cells dying after transfection? (High Cytotoxicity)

A2: Cell death is often caused by the inherent toxicity of the cationic lipid reagent, especially at high concentrations.

  • Excessive Reagent Concentration: Higher concentrations of this compound can disrupt cell membranes, leading to cytotoxicity.[7][8]

    • Solution: Reduce the concentration of the transfection reagent. This may involve lowering the amount of reagent used while keeping the nucleic acid amount constant (i.e., testing lower charge ratios).[9]

  • Prolonged Exposure Time: Leaving the lipoplexes on the cells for too long can increase toxicity.

    • Solution: Optimize the incubation time. For sensitive cell lines, you may need to replace the transfection medium with fresh, complete medium after a shorter period (e.g., 4-6 hours).[9][10]

  • Low Cell Density: If cells are too sparse, they are more susceptible to the toxic effects of the transfection reagent.

    • Solution: Ensure your cells are within the optimal confluency range (70-90%) at the time of transfection.[3]

Q3: I'm seeing a precipitate form in the well after adding the lipoplexes. Is this normal?

A3: The formation of a small, granular precipitate can sometimes be observed.

  • Cause: This can be due to excess cationic lipid or the presence of components like EDTA in the DNA dilution buffer.[11]

  • Solution: Dilute your DNA in sterile, deionized water or a buffer with very low EDTA concentration (<0.3 mM).[11] Ensure that the concentration of the cationic lipid does not exceed the recommended amounts. While the presence of this precipitate is not always indicative of poor transfection, optimizing your conditions to minimize it is good practice.[11]

Q4: My transfection results are not reproducible. What can I do?

A4: Lack of reproducibility is a frustrating problem often stemming from minor variations in protocol execution.

  • Inconsistent Cell Conditions: Variations in cell passage number, confluency, and viability can lead to different outcomes.

    • Solution: Standardize your cell culture practice. Always use cells within a defined passage number range and ensure they are consistently seeded to reach the same confluency for each experiment.[5][6]

  • Pipetting Errors: Inconsistent preparation of the lipoplex master mix can introduce variability.

    • Solution: Prepare a single master mix of the lipid-nucleic acid complexes for all your replicates to minimize pipetting errors.[11]

  • Variable Reagent Quality: Improper storage of the transfection reagent can degrade its activity.

    • Solution: Store this compound solutions at 4°C and avoid freezing. Do not vortex the reagent excessively, as this can degrade the lipid.[12]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for gene delivery?

A1: this compound is a cationic lipid. It possesses a positively charged headgroup and two long hydrocarbon tails.[13] This structure allows it to spontaneously interact with negatively charged nucleic acids (like plasmid DNA and siRNA) through electrostatic interactions, condensing them into nanoparticles called lipoplexes. The overall positive charge of these lipoplexes facilitates binding to the negatively charged cell membrane, promoting uptake into the cell via endocytosis.

Q2: Should I use a helper lipid with this compound?

A2: Yes, incorporating a neutral "helper" lipid is highly recommended. Helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or monoolein (MO) can significantly enhance transfection efficiency.[12][14] They do this by fluidizing the lipid bilayer of the nanoparticle, which is thought to facilitate the release of the nucleic acid from the endosome into the cytoplasm.[7] Formulations combining DODAB (a bromide analog) with MO have shown low toxicity and successful in vitro transfection.[12]

Q3: What is a "charge ratio" and how do I calculate it?

A3: The charge ratio (+/-) is the ratio of the number of positive charges from the cationic lipid to the number of negative charges from the nucleic acid's phosphate backbone.[1] To calculate it, you need to know the molar amounts of your lipid and your nucleic acid.

  • Calculation:

    • Determine the moles of this compound (1 positive charge per molecule).

    • Determine the moles of negative charges from your nucleic acid. Assume that 1 µg of DNA contains approximately 3 nmoles of negative charges (based on an average nucleotide molecular weight of ~330 g/mol ).

    • Divide the moles of positive charges by the moles of negative charges.

Q4: Can I use this reagent for siRNA delivery?

A4: Yes. Cationic lipids of the Dimethyldioctadecylammonium family, such as DODAB, have been successfully used to deliver siRNA and induce gene silencing.[7][15] Formulations with the helper lipid monoolein (MO) were shown to be efficient for siRNA delivery into human lung carcinoma cells with low cytotoxicity.[7][15]

Data Presentation: Formulation Parameters

The following tables summarize key quantitative parameters for formulating lipoplexes using Dimethyldioctadecylammonium (DODA) family lipids, based on published studies. These serve as excellent starting points for your optimization.

Table 1: Cationic to Helper Lipid Molar Ratios

Cationic Lipid Helper Lipid Molar Ratio (Cationic:Helper) Target Nucleic Acid Reference
DODAB Monoolein (MO) 4:1, 2:1, 1:1 Plasmid DNA [12]
DODAB Monoolein (MO) 2:1 siRNA [15]

| DODAC | Monoolein (MO) | 2:1 | siRNA |[15] |

Table 2: Physicochemical Properties of DODAB:MO Lipoplexes for siRNA Delivery

Formulation (Molar Ratio) Charge Ratio (+/-) Mean Particle Size (nm) Zeta Potential (mV) Reference
DODAB:MO (2:1) 5 ~120 > +45 [7]

| DODAC:MO (2:1) | 5 | ~160 | > +45 |[7] |

Experimental Protocols

Protocol 1: Preparation of DODAB:Monoolein (MO) Liposomes

This protocol is adapted from methodologies used for preparing DODAB:MO liposomes.[12][16]

  • Lipid Film Hydration:

    • In a round-bottom flask, combine the desired molar amounts of Dimethyldioctadecylammonium bromide (DODAB) and Monoolein (MO) dissolved in chloroform.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile deionized water or HEPES buffer) to a final total lipid concentration of 1-4 mM.

    • Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

  • Vesicle Sizing (Optional but Recommended):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension 10-15 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

Protocol 2: Lipoplex Formation and Cell Transfection

This is a general protocol for transfecting adherent mammalian cells in a 24-well plate format.

  • Cell Seeding:

    • The day before transfection, seed your cells in a 24-well plate so they reach 70-90% confluency at the time of transfection.

  • Preparation of Solutions (for one well):

    • Solution A (Nucleic Acid): Dilute 1 µg of plasmid DNA into 50 µL of serum-free medium (e.g., Opti-MEM). Mix gently.

    • Solution B (Liposome): In a separate tube, dilute the required amount of the this compound liposome solution (to achieve the desired charge ratio) into 50 µL of serum-free medium. Mix gently.

  • Complex Formation:

    • Add Solution A to Solution B and mix gently by pipetting up and down.

    • Incubate the mixture at room temperature for 15-30 minutes to allow lipoplexes to form. Do not vortex.

  • Transfection:

    • Remove the growth medium from the cells.

    • Add 400 µL of fresh, serum-free or serum-containing medium to the well.

    • Add the 100 µL lipoplex mixture dropwise to the cells. Swirl the plate gently to ensure even distribution.

  • Incubation:

    • Incubate the cells at 37°C in a CO₂ incubator.

    • After 4-6 hours (or an optimized time for your cell line), you can optionally replace the transfection medium with fresh, complete growth medium.

  • Assay:

    • Analyze for gene expression or gene silencing at an appropriate time point post-transfection (e.g., 24-72 hours).

Visualizations

experimental_workflow cluster_prep Step 1: Preparation cluster_formulation Step 2: Formulation cluster_complexation Step 3: Lipoplex Formation cluster_transfection Step 4: Transfection dna Nucleic Acid (e.g., Plasmid DNA) dilute_dna Dilute DNA (Serum-Free Medium) dna->dilute_dna lipid Cationic Lipid (this compound) mix_lipids Mix & Form Lipid Film lipid->mix_lipids helper Helper Lipid (e.g., MO or DOPE) helper->mix_lipids hydrate Hydrate Film mix_lipids->hydrate liposomes Liposome Suspension hydrate->liposomes dilute_lipo Dilute Liposomes (Serum-Free Medium) liposomes->dilute_lipo mix_complex Combine & Incubate (15-30 min) dilute_dna->mix_complex dilute_lipo->mix_complex lipoplex Lipoplexes Formed mix_complex->lipoplex add_complex Add Lipoplexes to Cells lipoplex->add_complex cells Adherent Cells (70-90% Confluent) cells->add_complex incubate Incubate (4-72h) add_complex->incubate assay Assay for Gene Expression/Silencing incubate->assay

Caption: Workflow for gene delivery using cationic lipid formulations.

troubleshooting_logic start Transfection Experiment outcome Evaluate Outcome: Efficiency & Viability start->outcome low_eff Low Efficiency? outcome->low_eff No outcome->low_eff Yes high_tox High Toxicity? low_eff->high_tox No check_ratio Optimize Cationic Lipid to DNA Ratio low_eff->check_ratio Troubleshoot success Successful! high_tox->success No reduce_lipid Reduce Lipid Concentration high_tox->reduce_lipid Troubleshoot check_cells Verify Cell Health & Confluency (70-90%) check_ratio->check_cells check_dna Check DNA Quality (A260/280 > 1.8) check_cells->check_dna check_complex Use Serum-Free Medium for Complexation check_dna->check_complex check_complex->outcome Re-evaluate reduce_time Shorten Incubation Time (e.g., 4-6h) reduce_lipid->reduce_time optimize_confluency Ensure Optimal Cell Confluency reduce_time->optimize_confluency optimize_confluency->outcome Re-evaluate

Caption: Logic diagram for troubleshooting common transfection issues.

References

Technical Support Center: Troubleshooting Transfection with Dimethyl(octadecyl)ammonium Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data for "Dimethyl(octadecyl)ammonium acetate" as a transfection reagent is limited in publicly available scientific literature. The following troubleshooting guide, quantitative data, and protocols are based on established principles and data from structurally similar cationic lipids, such as Dimethyldioctadecylammonium bromide (DDAB) and N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA). These guidelines should serve as a starting point for optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during transfection experiments using cationic lipid-based reagents.

Q1: My transfection efficiency is very low. What are the possible causes and how can I improve it?

A1: Low transfection efficiency is a common problem with several potential causes. Consider the following factors and optimization strategies:

  • Suboptimal Reagent-to-DNA Ratio: The ratio of the cationic lipid to the nucleic acid is critical for efficient complex formation and cellular uptake.

    • Troubleshooting: Perform a titration experiment to determine the optimal ratio. Test a range of ratios (e.g., 1:1, 2:1, 4:1, 6:1, 8:1 of lipid volume (µL) to DNA mass (µg)).

  • Poor Cell Health and Confluency: Healthy, actively dividing cells are crucial for successful transfection.

    • Troubleshooting: Ensure cells are at a low passage number, free from contamination (especially mycoplasma), and are plated at an optimal density (typically 70-90% confluency at the time of transfection)[1]. Cells that are too sparse or too confluent will transfect poorly.

  • Incorrect Complex Formation: The method of preparing the lipid-DNA complexes significantly impacts their effectiveness.

    • Troubleshooting:

      • Always dilute the lipid reagent and nucleic acid in serum-free medium before mixing.

      • Allow sufficient incubation time (typically 15-30 minutes at room temperature) for complexes to form.

      • Do not vortex the lipid reagent or the final complexes, as this can disrupt their structure. Gentle mixing by pipetting is recommended.

  • Low-Quality Nucleic Acid: The purity and integrity of your plasmid DNA or RNA are paramount.

    • Troubleshooting: Use high-purity, endotoxin-free nucleic acid with an A260/A280 ratio of 1.8-2.0. Verify the integrity of your nucleic acid on an agarose gel.

  • Presence of Inhibitors: Components in the cell culture medium can interfere with transfection.

    • Troubleshooting: Perform the transfection in the absence of serum and antibiotics, as these can inhibit complex formation and uptake, and increase cytotoxicity[1]. Serum can be added back to the cells after the initial incubation period with the transfection complexes.

Q2: I am observing high levels of cell death after transfection. What can I do to reduce cytotoxicity?

A2: Cytotoxicity is a common side effect of cationic lipid transfection reagents. Here are some strategies to mitigate it:

  • Optimize Reagent and DNA Concentration: High concentrations of both the lipid reagent and the nucleic acid can be toxic to cells.

    • Troubleshooting:

      • Use the lowest effective concentration of the lipid reagent as determined by your titration experiments.

      • Ensure you are not using an excessive amount of DNA.

  • Reduce Incubation Time: Prolonged exposure to transfection complexes can be harmful to cells.

    • Troubleshooting: Reduce the incubation time of the complexes with the cells. For many cell lines, 4-6 hours is sufficient before replacing the medium with fresh, complete growth medium.

  • Ensure Optimal Cell Density: Cells at a lower confluency are more susceptible to the toxic effects of transfection reagents.

    • Troubleshooting: Plate cells so they are at least 70% confluent at the time of transfection.

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to cationic lipids.

    • Troubleshooting: If you are working with a particularly sensitive cell line, you may need to perform a more extensive optimization of all transfection parameters.

Q3: Can I use serum and antibiotics in my medium during transfection?

A3: It is generally recommended to avoid serum and antibiotics during the formation of the lipid-DNA complexes and during the initial incubation with the cells. Serum proteins can interfere with the formation of the complexes, and antibiotics can increase cell death as the cell membrane becomes more permeable during transfection[1]. You can replace the transfection medium with complete medium containing serum and antibiotics after the initial incubation period (e.g., 4-6 hours).

Q4: How should I prepare and store the "this compound" reagent?

  • Preparation: If the reagent is in a solid form, it may need to be dissolved in a suitable solvent like ethanol to create a stock solution. This stock solution is then typically diluted in an aqueous buffer for forming liposomes.

  • Storage: Store the stock solution at -20°C. Once diluted to a working concentration for forming liposomes, it may be stored at 4°C for a shorter period. Avoid repeated freeze-thaw cycles.

Data Presentation

The following tables summarize typical transfection efficiencies and cytotoxicity data for cationic lipids structurally similar to "this compound." These values are intended to provide a general reference and will vary depending on the specific cell line, nucleic acid, and experimental conditions.

Table 1: Representative Transfection Efficiencies of Structurally Similar Cationic Lipids in Various Cell Lines

Cell LineCationic LipidTransfection Efficiency (%)Reference
HEK293DDAB-based~50-70%[2]
HEK293DOTAP-based>70%[3]
CHO-K1PEI-based (polymer)~40-60%[4]
HeLaSpermine-C14 lipidHigh[5]
COS-7DDAB with protamineEnhanced up to 20-fold[6]

Table 2: Representative Cytotoxicity Data for Structurally Similar Cationic Lipids

Cell LineCationic LipidMetricValueReference
HL-60DDABEC50~10 µg/mL[7]
A-172 (glioblastoma)DDABEC509.46 µg/mL[7]
Caco-2DDABEC5011.4 µg/mL[7]
HEK293Various commercial reagentsViability>80%[2]
CHO-K1CPP/pDNAViability~60-80%[4]

Experimental Protocols

Detailed Methodology for Cationic Lipid-Mediated Transfection (General Protocol)

This protocol provides a general framework for transfecting plasmid DNA into adherent mammalian cells using a cationic lipid reagent. Optimization is recommended for each specific cell type and plasmid.

Materials:

  • Healthy, actively growing mammalian cells

  • Complete growth medium (with serum and antibiotics)

  • Serum-free medium (e.g., DMEM or Opti-MEM)

  • Cationic lipid transfection reagent (e.g., "this compound" solution)

  • High-purity plasmid DNA (1 µg/µL)

  • Sterile microcentrifuge tubes

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a multi-well plate at a density that will ensure they reach 70-90% confluency at the time of transfection.

  • Preparation of Lipid-DNA Complexes (for one well of a 24-well plate):

    • Step A (DNA solution): In a sterile microcentrifuge tube, dilute 0.5 µg of plasmid DNA into 25 µL of serum-free medium. Mix gently by flicking the tube.

    • Step B (Lipid solution): In a separate sterile microcentrifuge tube, dilute 1.0 µL of the cationic lipid reagent into 25 µL of serum-free medium. Mix gently by flicking the tube.

    • Step C (Complex formation): Add the diluted DNA solution (from Step A) to the diluted lipid solution (from Step B). Mix immediately by gentle pipetting. Do not vortex.

    • Incubate the mixture for 20 minutes at room temperature to allow for the formation of lipid-DNA complexes.

  • Transfection:

    • Gently add the 50 µL of lipid-DNA complexes dropwise to the cells in the well.

    • Gently rock the plate to ensure even distribution of the complexes.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the 4-6 hour incubation, remove the transfection medium and replace it with fresh, complete growth medium.

    • Return the cells to the incubator.

  • Assay for Gene Expression:

    • Assay for transgene expression 24-72 hours post-transfection, depending on the expression kinetics of your protein of interest.

Mandatory Visualization

Transfection_Workflow General Cationic Lipid Transfection Workflow cluster_prep Preparation cluster_transfection Transfection cluster_post_transfection Post-Transfection Seed Cells Seed Cells Prepare DNA Solution Prepare DNA Solution Prepare Lipid Solution Prepare Lipid Solution Form Complexes Form Complexes Prepare DNA Solution->Form Complexes Prepare Lipid Solution->Form Complexes Add to Cells Add to Cells Form Complexes->Add to Cells Incubate Incubate Add to Cells->Incubate Change Medium Change Medium Incubate->Change Medium Incubate Further Incubate Further Change Medium->Incubate Further Assay Assay Incubate Further->Assay Troubleshooting_Low_Efficiency Troubleshooting Low Transfection Efficiency Start Start Low Efficiency Low Efficiency Start->Low Efficiency Check Cell Health Check Cell Health Low Efficiency->Check Cell Health Healthy? Healthy? Check Cell Health->Healthy? Optimize Ratio Optimize Ratio Optimal? Optimal? Optimize Ratio->Optimal? Verify DNA Quality Verify DNA Quality High Quality? High Quality? Verify DNA Quality->High Quality? Review Protocol Review Protocol Correct? Correct? Review Protocol->Correct? Healthy?->Optimize Ratio Yes Improve Culture Conditions Improve Culture Conditions Healthy?->Improve Culture Conditions No Optimal?->Verify DNA Quality Yes Perform Titration Perform Titration Optimal?->Perform Titration No High Quality?->Review Protocol Yes Purify DNA Purify DNA High Quality?->Purify DNA No Adjust Protocol Adjust Protocol Correct?->Adjust Protocol No Success Success Correct?->Success Yes Improve Culture Conditions->Low Efficiency Perform Titration->Low Efficiency Purify DNA->Low Efficiency Adjust Protocol->Low Efficiency

References

Technical Support Center: Dimethyl(octadecyl)ammonium acetate (DODMAA) Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of "Dimethyl(octadecyl)ammonium acetate" (DODMAA) formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DODMAA) and what are its primary applications in formulations?

A1: this compound (DODMAA) is a cationic lipid, a type of lipid molecule that possesses a positively charged headgroup. This characteristic makes it a valuable component in drug delivery systems, particularly in the formulation of Lipid Nanoparticles (LNPs) for the delivery of nucleic acids like mRNA and siRNA. Its primary roles are to encapsulate the negatively charged nucleic acid cargo through electrostatic interactions and to facilitate the release of the cargo into the cytoplasm of target cells.

Q2: What are the main stability challenges associated with DODMAA formulations?

A2: The primary stability challenges for DODMAA formulations, especially within LNPs, include:

  • Chemical Degradation: DODMAA can undergo hydrolysis and potentially Hofmann elimination, leading to the breakdown of the lipid structure and loss of function.

  • Physical Instability: Formulations containing DODMAA are susceptible to aggregation, fusion, and changes in particle size over time, which can impact their efficacy and safety.[1]

  • pH Sensitivity: The stability of DODMAA is highly dependent on the pH of the formulation. Deviations from the optimal pH range can accelerate both chemical and physical degradation.[1]

Q3: What are the known degradation pathways for DODMAA?

A3: The two primary degradation pathways for DODMAA are:

  • Hydrolysis: In the presence of water, the acetate salt can hydrolyze, and the ester linkage (if any, depending on the specific synthesis route of the commercial product) can be cleaved. More significantly, under certain pH conditions, the quaternary ammonium headgroup can be susceptible to nucleophilic attack by water, leading to the formation of dimethyl(octadecyl)amine and acetic acid.

  • Hofmann Elimination: At elevated temperatures, quaternary ammonium salts can undergo Hofmann elimination. This reaction involves the removal of a proton from a β-carbon, leading to the formation of an alkene, a tertiary amine, and an acid.[2] For DODMAA, this would result in the formation of 1-octadecene and dimethylamine.

Q4: How does pH affect the stability of DODMAA formulations?

A4: The pH of the formulation is a critical factor for the stability of DODMAA. Cationic lipids are generally more stable at a slightly acidic pH. At neutral or alkaline pH (pH > 7), the rate of aggregation of LNPs containing ionizable lipids can increase.[1] For some quaternary ammonium surfactants, instability is significantly increased at pH values above 7. Therefore, maintaining a controlled, slightly acidic pH is crucial for the shelf-life of DODMAA formulations.

Q5: What are the recommended storage conditions for DODMAA and its formulations?

A5: To minimize degradation, pure DODMAA should be stored in a cool, dry place, protected from light. For DODMAA-containing formulations, such as LNPs, storage at 2-8°C is common for short-term use. For long-term stability, frozen storage (e.g., -20°C or -80°C) is often required to prevent both chemical and physical degradation.[1] The optimal storage conditions should be determined through formulation-specific stability studies.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Increased Particle Size or Polydispersity Index (PDI) Over Time Formulation aggregation or fusion.[1]1. Optimize pH: Ensure the formulation buffer is at a slightly acidic pH (e.g., pH 5.0-6.5).2. Increase PEG-Lipid Concentration: Incorporate or increase the percentage of a PEGylated lipid in your formulation to provide steric stabilization.3. Add a Cryoprotectant: For frozen formulations, include a cryoprotectant such as sucrose or trehalose to prevent aggregation during freeze-thaw cycles.
Loss of Encapsulated Cargo (e.g., mRNA) Degradation of DODMAA leading to LNP destabilization.1. Adjust pH: Maintain a slightly acidic pH to minimize hydrolysis.2. Optimize Helper Lipid Ratio: Adjust the molar ratio of helper lipids like cholesterol and DOPE to improve the stability of the lipid bilayer.[3]3. Storage at Lower Temperatures: Store the formulation at -20°C or -80°C to slow down chemical degradation.
Phase Separation or Precipitation Poor colloidal stability of the formulation.1. Optimize Ionic Strength: High ionic strength can promote aggregation due to charge screening.[1] Consider using a buffer with a lower salt concentration.2. Check Excipient Compatibility: Ensure all formulation components are compatible and soluble under the storage conditions.
Reduced Transfection Efficiency After Storage Chemical degradation of DODMAA or physical instability of the LNPs.1. Perform a Stability Study: Analyze the formulation at different time points to assess both chemical integrity of DODMAA and the physical characteristics (size, PDI, encapsulation efficiency) of the LNPs.2. Re-optimize Formulation: Based on the stability data, re-evaluate the lipid composition, pH, and excipients.

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for DODMAA

This protocol outlines a general method for assessing the chemical stability of DODMAA.

1. Instrumentation and Columns:

  • HPLC system with a UV or Charged Aerosol Detector (CAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Use a gradient elution to separate DODMAA from its potential degradation products.

3. Sample Preparation:

  • Accurately weigh and dissolve the DODMAA formulation in a suitable solvent (e.g., methanol or a mixture of chloroform and methanol).

  • Dilute to a final concentration within the linear range of the detector.

4. Chromatographic Conditions (Example):

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Gradient Program:

    • Start with a high percentage of Mobile Phase A.

    • Gradually increase the percentage of Mobile Phase B to elute DODMAA and its more hydrophobic degradants.

    • Include a wash and re-equilibration step.

5. Forced Degradation Study:

  • To validate the stability-indicating nature of the method, perform forced degradation studies.[4][5]

    • Acid Hydrolysis: Incubate the sample in 0.1 N HCl.

    • Base Hydrolysis: Incubate the sample in 0.1 N NaOH.

    • Oxidative Degradation: Incubate the sample in 3% H₂O₂.

    • Thermal Degradation: Expose the solid or solution to elevated temperatures (e.g., 60-80°C).

    • Photostability: Expose the sample to light according to ICH Q1B guidelines.

  • Analyze the stressed samples using the HPLC method to ensure that degradation products are well-separated from the parent DODMAA peak.

Protocol 2: Preparation of a Stabilized DODMAA-based Lipid Nanoparticle Formulation

This protocol provides a general workflow for preparing LNPs with enhanced stability.

1. Lipid Stock Solution Preparation:

  • Dissolve DODMAA, a helper lipid (e.g., cholesterol), a phospholipid (e.g., DSPC), and a PEGylated lipid (e.g., DMG-PEG 2000) in ethanol at a specific molar ratio. A typical starting ratio might be 50:38.5:10:1.5 (DODMAA:Cholesterol:DSPC:PEG-lipid).

2. Aqueous Phase Preparation:

  • Prepare an aqueous buffer at a slightly acidic pH (e.g., 50 mM citrate buffer, pH 4.0).

  • Dissolve the nucleic acid cargo in this buffer.

3. LNP Formation (Microfluidic Mixing):

  • Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

4. Dialysis and Concentration:

  • Dialyze the resulting LNP suspension against a storage buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and non-encapsulated nucleic acids.

  • Concentrate the formulation to the desired final concentration using a suitable method like tangential flow filtration.

5. Addition of Cryoprotectant (for frozen storage):

  • If the formulation is to be stored frozen, add a cryoprotectant such as sucrose to a final concentration of ~10% (w/v).

6. Sterilization and Storage:

  • Sterile filter the final formulation through a 0.22 µm filter.

  • Aliquot and store at the appropriate temperature (e.g., 4°C for short-term, -80°C for long-term).

Visualizations

degradation_pathway DODMAA This compound (DODMAA) Hydrolysis_Products Dimethyl(octadecyl)amine + Acetic Acid DODMAA->Hydrolysis_Products Hydrolysis Hofmann_Products 1-Octadecene + Dimethylamine + Acetic Acid DODMAA->Hofmann_Products Hofmann Elimination (High Temperature) Stressors Stress Conditions: - High pH - Water - Elevated Temperature

Caption: Potential degradation pathways of DODMAA.

experimental_workflow cluster_prep 1. Preparation cluster_formulation 2. Formulation cluster_purification 3. Purification & Finalization cluster_storage 4. Storage Lipid_Stock Lipid Stock in Ethanol (DODMAA, Helper Lipids, PEG-Lipid) Mixing Microfluidic Mixing Lipid_Stock->Mixing Aqueous_Phase Aqueous Phase (Nucleic Acid in Acidic Buffer) Aqueous_Phase->Mixing Dialysis Dialysis / TFF (Buffer Exchange & Concentration) Mixing->Dialysis Cryo_add Add Cryoprotectant (Optional) Dialysis->Cryo_add Sterilize Sterile Filtration Cryo_add->Sterilize Store Store at 4°C or -80°C Sterilize->Store

Caption: Workflow for preparing stabilized DODMAA LNPs.

References

Technical Support Center: Overcoming Cytotoxicity of Dimethyl(octadecyl)ammonium Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Dimethyl(octadecyl)ammonium acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its cytotoxicity in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cytotoxicity for this compound?

A1: this compound is a cationic surfactant belonging to the class of quaternary ammonium compounds (QACs). Its primary mechanism of cytotoxicity involves the disruption of cell membrane integrity. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to increased permeability, leakage of intracellular components, and eventual cell lysis and death.[1][2][3]

Q2: Is the cytotoxicity of this compound cell-line dependent?

A2: Yes, the cytotoxic effects of this compound can vary significantly between different cell lines.[4][5] Factors such as cell membrane composition, metabolic rate, and the presence of specific membrane proteins can influence a cell line's susceptibility. It is crucial to determine the cytotoxic profile for each specific cell line used in your experiments.

Q3: What are the typical signs of cytotoxicity I should look for in my cell cultures?

A3: Visual signs of cytotoxicity that can be observed using a microscope include changes in cell morphology (e.g., rounding up, shrinking, detachment from the culture surface), a decrease in cell density, and the presence of cellular debris from lysed cells. For more quantitative and subtle assessments, various cytotoxicity assays can be employed.

Troubleshooting Guide

Problem 1: High levels of cell death observed even at low concentrations of this compound.

  • Possible Cause: The concentration of this compound may still be above the toxic threshold for your specific cell line. The IC50 (half-maximal inhibitory concentration) can vary significantly between cell types.[6][7]

  • Solution:

    • Determine the IC50: Perform a dose-response experiment to determine the precise IC50 value for your cell line. This will help in selecting a sub-lethal concentration for your future experiments. A detailed protocol for determining the IC50 is provided below.

    • Optimize Exposure Time: Reduce the duration of exposure to the compound. A shorter incubation time may be sufficient to achieve the desired effect without causing excessive cell death.

    • Verify Compound Purity: Ensure the purity of your this compound stock. Impurities could contribute to unexpected cytotoxicity.

Problem 2: Inconsistent results in cytotoxicity assays.

  • Possible Cause: Inconsistent results can arise from several factors, including variations in cell seeding density, reagent preparation, or pipetting errors.[8]

  • Solution:

    • Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well of your assay plate. Cell density can influence the apparent cytotoxicity of a compound.[7]

    • Use Positive and Negative Controls: Always include appropriate controls in your assays. A negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent) will help validate your assay's performance.[8][9]

    • Check for Contamination: Microbial contamination (e.g., mycoplasma, bacteria, fungi) can cause cell death and interfere with assay results.

    • Gentle Handling: Avoid excessive or forceful pipetting, which can damage cells and lead to artificially high cytotoxicity readings.[8]

Problem 3: Difficulty in distinguishing between apoptosis and necrosis induced by the compound.

  • Possible Cause: this compound, by disrupting the cell membrane, can induce both necrotic and apoptotic cell death pathways.

  • Solution:

    • Utilize Specific Assays: Employ assays that can differentiate between apoptosis and necrosis. For example, Annexin V/Propidium Iodide staining can distinguish between early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assays: Measure the activity of caspases, which are key mediators of apoptosis.

    • DNA Fragmentation Analysis: Assess for DNA laddering, a hallmark of apoptosis, using gel electrophoresis.

Data Presentation

Table 1: Illustrative IC50 Values of this compound in Various Cell Lines

The following table provides a hypothetical but realistic representation of IC50 values for this compound across different cell lines after a 48-hour exposure. Researchers should experimentally determine the IC50 for their specific cell line and conditions.

Cell LineCell TypeIC50 (µM)
HeLaHuman Cervical Cancer4.5
A549Human Lung Carcinoma7.2
MCF-7Human Breast Cancer5.8
HepG2Human Liver Cancer8.1
NIH/3T3Mouse Embryonic Fibroblast12.5

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)[10]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Dilution: Prepare a series of dilutions of this compound in complete culture medium.

  • Treatment: Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include wells with medium only (blank) and cells treated with the vehicle (negative control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: LDH Release Assay for Cytotoxicity Assessment

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[9][11]

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[9]

  • Sample Collection: After incubation, carefully collect the supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to set up the reaction with the collected supernatant.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically normalizes the sample LDH release to the spontaneous and maximum release controls.

Visualizations

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment and Mitigation start Start: Cell Culture with This compound observe Observe Cell Morphology and Viability start->observe cytotoxicity Significant Cytotoxicity? observe->cytotoxicity no_cytotoxicity Proceed with Experiment cytotoxicity->no_cytotoxicity No troubleshoot Troubleshoot and Mitigate cytotoxicity->troubleshoot Yes determine_ic50 Determine IC50 (e.g., MTT Assay) troubleshoot->determine_ic50 optimize Optimize Concentration and Exposure Time determine_ic50->optimize re_evaluate Re-evaluate Cytotoxicity optimize->re_evaluate re_evaluate->cytotoxicity

Caption: A flowchart of the experimental workflow for assessing and mitigating the cytotoxicity of this compound.

G cluster_pathway Mechanism of Membrane Disruption compound This compound (Cationic Head) interaction Electrostatic Interaction compound->interaction membrane Cell Membrane (Anionic Surface) membrane->interaction disruption Membrane Disruption and Increased Permeability interaction->disruption leakage Leakage of Intracellular Components (e.g., LDH) disruption->leakage lysis Cell Lysis and Death leakage->lysis

Caption: The signaling pathway illustrating the mechanism of cell membrane disruption by this compound.

G cluster_troubleshooting Troubleshooting Logic issue High Cell Death Observed check_conc Is Concentration Optimized? issue->check_conc determine_ic50 Action: Determine IC50 check_conc->determine_ic50 No check_time Is Exposure Time Optimized? check_conc->check_time Yes determine_ic50->check_time reduce_time Action: Reduce Exposure Time check_time->reduce_time No check_purity Is Compound Pure? check_time->check_purity Yes reduce_time->check_purity verify_purity Action: Verify Purity check_purity->verify_purity No solution Problem Resolved check_purity->solution Yes verify_purity->solution

Caption: A logical flowchart for troubleshooting unexpected high cell death when using this compound.

References

Technical Support Center: Liposome Formulation with Dimethyl(octadecyl)ammonium Acetate (DODAA)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Dimethyl(octadecyl)ammonium acetate (DODAA) and optimizing co-lipid ratios for liposome-based drug and gene delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound (DODAA) in my liposome formulation?

A1: DODAA is a cationic lipid. Its positively charged headgroup is crucial for encapsulating and delivering negatively charged molecules like plasmid DNA, mRNA, and siRNA. The positive surface charge of the resulting liposomes also facilitates interaction with negatively charged cell membranes, promoting cellular uptake.

Q2: Why is the co-lipid ratio important, and which co-lipids are commonly used with DODAA?

A2: The co-lipid ratio is a critical parameter that influences the stability, fluidity, drug-loading capacity, and transfection efficiency of liposomes.[1][2][3] Common co-lipids used with cationic lipids like DODAA include:

  • Cholesterol: It modulates membrane fluidity and stability, reducing drug leakage and improving vesicle integrity.[1]

  • Dioleoylphosphatidylethanolamine (DOPE): Often used as a "helper lipid," DOPE can promote the destabilization of the endosomal membrane, facilitating the release of the liposome's contents into the cytoplasm.

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC): This zwitterionic phospholipid with a high transition temperature can increase the rigidity and stability of the liposome formulation.[4][5]

  • PEGylated lipids (e.g., DSPE-PEG2000): The inclusion of polyethylene glycol (PEG)-modified lipids can create a hydrophilic shield on the liposome surface, which helps to prolong circulation time in vivo by reducing clearance by the immune system.[6][7]

Q3: What is a typical starting molar ratio for a DODAA/co-lipid formulation?

A3: A common starting point for cationic liposome formulations is a 1:1 molar ratio of cationic lipid to a neutral helper lipid. For instance, formulations like DODAA:DOPE or DODAA:Cholesterol at a 1:1 molar ratio are frequently used as a baseline for optimization. The optimal ratio, however, is highly dependent on the specific application and the nature of the cargo being delivered.

Q4: How does the drug-to-lipid ratio impact my formulation?

A4: The drug-to-lipid ratio is a key parameter in optimizing your liposomal formulation as it represents the drug-carrying capacity.[2][8] A higher ratio means more drug per liposome, which can directly affect therapeutic efficacy.[3] However, excessively high drug-to-lipid ratios can lead to formulation instability, drug precipitation, and reduced encapsulation efficiency.[1][3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency 1. Suboptimal DODAA/co-lipid ratio. 2. Inefficient hydration of the lipid film. 3. Drug/payload precipitating out of solution. 4. Incorrect pH of the hydration buffer.1. Optimize Lipid Ratios: Systematically vary the molar ratio of DODAA to your co-lipid (e.g., Cholesterol, DOPE). Refer to the data tables below for examples. 2. Ensure Proper Hydration: Hydrate the lipid film at a temperature above the phase transition temperature (Tc) of all lipids in the formulation.[9] For formulations containing DSPC, this means hydrating at >55°C. Agitate the solution during hydration to ensure the complete formation of vesicles.[10] 3. Check Payload Solubility: Ensure your therapeutic agent is fully dissolved in the hydration buffer. For lipophilic drugs, incorporate them into the initial organic solvent mixture with the lipids.[11] 4. Buffer pH: For cationic liposomes intended for nucleic acid delivery, using a slightly acidic buffer (e.g., pH 4-6) can help neutralize the nucleic acids and improve encapsulation.
Inconsistent Particle Size / High Polydispersity Index (PDI) 1. Incomplete lipid film hydration. 2. Inefficient size reduction method (sonication or extrusion). 3. Aggregation of liposomes during storage.1. Improve Hydration: Use a rotary evaporator to create a thin, even lipid film. This increases the surface area for hydration.[12] 2. Optimize Extrusion: Ensure extrusion is performed at a temperature above the lipid Tc.[9] Pass the liposome suspension through the extruder membrane 10-20 times to achieve a more uniform size distribution. Start with a larger pore size before moving to the desired final pore size.[10] 3. Prevent Aggregation: For highly charged lipids, aggregation can occur in low ionic strength solutions. Consider using a buffer with appropriate salt concentration (e.g., PBS).[9] Including a small percentage (1-5 mol%) of a PEGylated lipid can also provide steric stabilization.
Liposome Formulation is Cloudy or Precipitates 1. Lipid concentration is too high. 2. Liposomes are aggregating and fusing. 3. The drug or payload has precipitated.1. Adjust Lipid Concentration: Try reducing the total lipid concentration in your formulation. 2. Evaluate Zeta Potential: Measure the zeta potential of your liposomes. A high positive or negative value (> ±30 mV) generally indicates good colloidal stability. If the value is close to zero, adjust the lipid ratios to increase surface charge. 3. Review Drug Solubility: Confirm the solubility of your active ingredient under the experimental conditions.
Low In Vitro Transfection Efficiency 1. Suboptimal N/P ratio (nitrogen in cationic lipid to phosphate in nucleic acid). 2. Poor endosomal escape. 3. Lipoplex (liposome-nucleic acid complex) instability.1. Optimize N/P Ratio: Test a range of N/P ratios (e.g., from 2:1 to 10:1) to find the optimal balance between transfection efficiency and cytotoxicity. 2. Incorporate a Helper Lipid: Include DOPE in your formulation. Its fusogenic properties can aid in endosomal escape. 3. Characterize Lipoplexes: Form lipoplexes by adding nucleic acids to pre-formed liposomes and incubating for 15-30 minutes. Characterize the size and zeta potential of the resulting complexes to ensure they are suitable for cell uptake.

Quantitative Data Summary

The following tables summarize molar ratios and resulting characteristics for liposomes using cationic lipids similar to DODAA. These can serve as a starting point for your optimization experiments.

Table 1: Example Cationic Lipid/Co-lipid Ratios and Their Effects

Cationic LipidCo-LipidMolar Ratio (Cationic:Co-lipid)Key FindingsReference
DOTAPCholesterol1:1Commonly used for generating lipoplexes for gene delivery.[13]
DDABDOPE1:1 to 4:1Increasing the ratio of cationic lipid (DDAB) to neutral lipid (DOPE) increased transfection efficiency but also cytotoxicity.[14]
DC-CholDOPE1:1A standard formulation for creating cationic liposomes for gene transfer.[15]
DOTAPCholesterol90:10 (Lipid:Chol)This ratio was found to be optimal for the encapsulation of Rhodanese.[16]

Table 2: Influence of PEGylated Lipids on Cationic Liposome Properties

Cationic LipidCo-LipidsMolar RatioKey FindingsReference
DODAC or DC-CHOLDSPC, DSPE-PEG2000Variable, up to 20 mol% PEGFormulations with 50 mol% cationic lipid and 20 mol% DSPE-PEG2000 exhibited significantly extended circulation half-lives (6.5 to 12.5 hours).[6]
DODMADSPC, Cholesterol, DSG-PEG200050:10:38:2A complex ratio used for DNA delivery, highlighting the use of multiple co-lipids for optimized performance.[12]

Experimental Protocols

Protocol 1: Preparation of DODAA:Cholesterol (1:1) Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of cationic liposomes with a total lipid amount of 20 µmol.

Materials:

  • This compound (DODAA)

  • Cholesterol

  • Chloroform

  • Hydration Buffer (e.g., sterile RNase-free water, pH 7.0)

  • Rotary evaporator

  • Water bath

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Glass vials

Methodology:

  • Lipid Preparation:

    • Prepare stock solutions of DODAA and Cholesterol in chloroform (e.g., 10 mg/mL).

    • In a round-bottom flask, combine 10 µmol of DODAA and 10 µmol of Cholesterol from the stock solutions.

  • Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to 30-40°C to facilitate solvent evaporation.

    • Continue rotation under a vacuum until a thin, dry, and uniform lipid film is formed on the inner surface of the flask.

    • To ensure complete removal of residual chloroform, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Pre-heat the hydration buffer to 60°C (above the phase transition temperature of most lipids).

    • Add the appropriate volume of the warm buffer to the flask to achieve the desired final lipid concentration (e.g., 1 mL for a 20 mM final concentration).

    • Agitate the flask by hand or on a vortex mixer for 30-60 minutes at 60°C. The solution will appear milky, indicating the formation of multilamellar vesicles (MLVs).[10][12]

  • Size Reduction (Extrusion):

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Equilibrate the extruder assembly by heating it to 60°C.

    • Draw the MLV suspension into a gas-tight syringe and place it in the extruder.

    • Gently push the suspension through the membrane into a second syringe.

    • Repeat this extrusion process 11-21 times to ensure a homogenous population of large unilamellar vesicles (LUVs).[9] The solution should become more translucent.

  • Storage:

    • Store the final liposome suspension in a sterile, sealed vial at 4°C. Do not freeze, as ice crystal formation can disrupt the liposomes.[13]

Visualizations

Liposome_Formulation_Workflow A 1. Lipid Dissolution (DODAA, Co-Lipid in Chloroform) B 2. Thin-Film Formation (Rotary Evaporation) A->B Remove Solvent C 3. Hydration (Aqueous Buffer, T > Tc) B->C Add Buffer D 4. Size Reduction (Extrusion) C->D Homogenize E 5. Characterization (Size, Zeta, Encapsulation) D->E Quality Control F Final Liposome Suspension E->F Store at 4°C

Caption: Experimental workflow for liposome preparation.

Co_Lipid_Optimization center_node Co-Lipid Ratio (e.g., DODAA:Cholesterol) prop1 Membrane Fluidity center_node->prop1 influences prop2 Liposome Stability center_node->prop2 impacts prop3 Encapsulation Efficiency center_node->prop3 affects prop4 Transfection Efficiency center_node->prop4 modulates prop5 Cytotoxicity center_node->prop5 can alter

Caption: Impact of co-lipid ratio on liposome properties.

References

Technical Support Center: Synthesis of Dimethyl(octadecyl)ammonium Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Dimethyl(octadecyl)ammonium acetate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to address common challenges encountered during synthesis and scale-up.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Problem Potential Cause Suggested Solution
Low yield of Dimethyl(octadecyl)amine (Intermediate) Incomplete reaction due to insufficient reagent or reaction time.- Ensure a slight molar excess of formaldehyde and formic acid (if used for Eschweiler-Clarke reaction). - Extend the reaction time or gradually increase the temperature, monitoring for side product formation.
Side reactions, such as the formation of polymethylated species.- Maintain a controlled temperature throughout the reaction. - Optimize the rate of addition of formaldehyde.
Poor quality of starting materials (e.g., octadecylamine).- Use high-purity octadecylamine. - Analyze the purity of starting materials before use.
Low yield of this compound (Final Product) Incomplete acetylation of the tertiary amine.- Use a slight molar excess of acetic anhydride or acetic acid. - Increase the reaction temperature or time, monitoring the reaction progress by TLC or NMR.
Hydrolysis of the final product.[1]- Ensure all reactants and solvents are anhydrous. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient purification leading to product loss.- Optimize the choice and volume of the anti-solvent for precipitation.[2] - Ensure complete precipitation by cooling the mixture before filtration.
Product is an oil or waxy solid, not a white powder Presence of impurities, such as unreacted starting materials or solvent residues.- Improve the purification process. Recrystallization from a suitable solvent system may be necessary. - Ensure the product is thoroughly dried under vacuum to remove residual solvents.
Incorrect stoichiometry leading to byproducts.- Carefully control the molar ratios of reactants in both synthesis steps.
Difficulty in purifying the final product The long octadecyl chain increases solubility in organic solvents.[2]- Use a non-polar anti-solvent like hexane or diethyl ether to precipitate the product from a more polar solvent like chloroform or ethanol.[2]
Product forms an emulsion during workup.- Use a brine wash to break the emulsion. - Centrifugation may also help in phase separation.
Inconsistent batch-to-batch results Variations in raw material quality.- Establish quality control specifications for all starting materials.
Lack of precise control over reaction parameters.- Carefully control temperature, reaction time, and stirring speed for each batch. - For larger scale reactions, consider the impact of heat transfer.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process. The first step involves the synthesis of the tertiary amine intermediate, Dimethyl(octadecyl)amine. The second step is the quaternization of this intermediate with acetic acid or acetic anhydride to yield the final product, this compound.[1]

Q2: What are the critical parameters to control during the acetylation step?

A2: Key parameters include the molar ratio of the tertiary amine to the acetylating agent, reaction temperature, and reaction time. A slight excess of the acetylating agent is often used to ensure complete conversion. The temperature should be controlled to prevent side reactions.

Q3: How can I monitor the progress of the reactions?

A3: Thin-Layer Chromatography (TLC) is a convenient method to monitor the disappearance of starting materials and the formation of the product. For more detailed analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the intermediate and the final product.

Q4: What is the best way to purify the final product?

A4: Due to the long alkyl chain, this compound has surfactant-like properties. A common purification method is precipitation. The crude product is dissolved in a suitable solvent (e.g., chloroform, ethanol) and then precipitated by adding a non-polar anti-solvent such as hexane or diethyl ether.[2] Subsequent washing of the precipitate with the anti-solvent helps remove non-polar impurities.

Q5: Can I use acetic acid directly for the acetylation, or is acetic anhydride necessary?

A5: Both acetic acid and acetic anhydride can be used for the acetylation of amines. Acetic anhydride is generally more reactive. If using acetic acid, the reaction may require higher temperatures and longer reaction times to drive the equilibrium towards the product. The combination of ammonium acetate and acetic acid has also been reported for N-acetylation reactions.

Experimental Protocols

Step 1: Synthesis of Dimethyl(octadecyl)amine (Intermediate)

This protocol is based on the Eschweiler-Clarke reaction, a common method for the methylation of amines.

Materials:

  • Octadecylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88%)

  • Sodium hydroxide (for neutralization)

  • Diethyl ether or hexane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve octadecylamine (1 equivalent) in a suitable solvent like ethanol or perform the reaction neat.

  • Add formaldehyde (2.2 equivalents) to the flask.

  • Slowly add formic acid (2.2 equivalents) to the reaction mixture. The addition should be done cautiously as the reaction can be exothermic.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess formic acid by carefully adding a solution of sodium hydroxide until the pH is basic.

  • Extract the product into diethyl ether or hexane.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Dimethyl(octadecyl)amine.

Step 2: Synthesis of this compound (Final Product)

Materials:

  • Dimethyl(octadecyl)amine (from Step 1)

  • Acetic anhydride or glacial acetic acid

  • Chloroform or ethanol (as solvent)

  • Hexane or diethyl ether (as anti-solvent)

Procedure:

  • Dissolve the crude Dimethyl(octadecyl)amine (1 equivalent) in a suitable solvent such as chloroform or ethanol in a round-bottom flask.

  • Add acetic anhydride (1.1 equivalents) or glacial acetic acid (1.1 equivalents) dropwise to the solution while stirring at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours or gently heat to 40-50 °C for 1-2 hours to ensure complete reaction. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add a non-polar anti-solvent, such as hexane or diethyl ether, to the reaction mixture with vigorous stirring until the product precipitates out.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the white precipitate by vacuum filtration and wash it with the anti-solvent.

  • Dry the product under vacuum to obtain this compound as a white solid.

Visualizations

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Dimethyl(octadecyl)amine cluster_step2 Step 2: Synthesis of this compound A Octadecylamine C Reaction (Reflux) A->C B Formaldehyde & Formic Acid B->C D Workup & Extraction C->D E Dimethyl(octadecyl)amine (Intermediate) D->E G Acetylation E->G Intermediate F Acetic Anhydride or Acetic Acid F->G H Precipitation with Anti-solvent G->H I Filtration & Drying H->I J Dimethyl(octadecyl)ammonium acetate (Final Product) I->J

Caption: Workflow for the two-step synthesis of this compound.

Logical Relationship: Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions A Low Yield of Final Product B Incomplete Acetylation A->B C Product Hydrolysis A->C D Purification Loss A->D E Impure Starting Materials A->E F Increase Reactant Molar Ratio B->F G Optimize Temp/ Time B->G H Use Anhydrous Conditions C->H I Optimize Anti-solvent Precipitation D->I J QC of Raw Materials E->J

Caption: Troubleshooting logic for addressing low product yield.

References

Avoiding aggregation of nanoparticles formulated with "Dimethyl(octadecyl)ammonium acetate"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dimethyl(octadecyl)ammonium Acetate Nanoparticle Formulations

Welcome, researchers and formulation scientists. This guide provides troubleshooting advice and answers to frequently asked questions regarding nanoparticle aggregation when using the cationic lipid this compound (DMOAA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMOAA) and what is its primary role in my formulation?

A1: DMOAA is a quaternary ammonium compound, which means it is a cationic lipid.[1] Its structure includes a long 18-carbon (octadecyl) hydrophobic tail and a positively charged dimethylammonium headgroup.[1] This amphiphilic nature makes it an effective surfactant.[1] In nanoparticle formulations, especially lipid nanoparticles (LNPs), its primary role is to interact with and encapsulate negatively charged payloads, such as mRNA, siRNA, or plasmid DNA, through electrostatic interactions.[2] The positive charge is also crucial for facilitating interaction with and escape from the negatively charged endosome inside target cells.[3]

Q2: What are the immediate signs of nanoparticle aggregation in my sample?

A2: The first signs of aggregation can often be observed visually and confirmed with analytical techniques.

  • Visual Cues: The nanoparticle suspension may appear cloudy, hazy, or show visible precipitates and sedimentation over time.

  • Analytical Cues: Dynamic Light Scattering (DLS) is a primary indicator. An increase in the average particle size (Z-average) and, more critically, a high Polydispersity Index (PDI > 0.3) suggest a broad size distribution, which is often a result of aggregation.[4]

Q3: Why is the pH of my formulation buffer so critical for stability?

A3: The pH is critical because it dictates the charge status of the cationic lipid DMOAA. Cationic lipids have a specific pKa, and the surface charge of the resulting nanoparticles is highly dependent on the solution's pH.[5] At a pH below the lipid's pKa, the nanoparticles will be strongly cationic, leading to good colloidal stability due to electrostatic repulsion. However, this high positive charge can also make them more prone to aggregation in the presence of counter-ions or when the pH shifts towards neutral, where the charge is less pronounced.[3][5]

Q4: Can freeze-thaw cycles cause my DMOAA-formulated nanoparticles to aggregate?

A4: Yes, freeze-thaw cycles are a common cause of nanoparticle aggregation.[3][6] During the freezing process, the formation of ice crystals exerts mechanical stress on the nanoparticles and concentrates them into unfrozen pockets of the solution, which can lead to irreversible fusion and aggregation.[6][7] To avoid this, it is often necessary to include cryoprotectants like sucrose or trehalose in the formulation before freezing.[3][6]

Troubleshooting Guide: Diagnosing and Solving Aggregation

Problem 1: High PDI and Large Particle Size Immediately After Formulation

Your DLS results show a Z-average diameter significantly larger than expected and a PDI above 0.3 right after you've prepared the nanoparticles.

Possible Cause Recommended Solution
Suboptimal Lipid Ratios The ratio of DMOAA to other lipids (helper lipids, cholesterol, PEG-lipids) is critical. A low proportion of PEG-lipid can fail to provide a sufficient steric barrier to prevent aggregation.[3] Systematically vary the molar ratios of your lipid components.
Inefficient Mixing/Homogenization If using microfluidics or sonication, inconsistent energy input can lead to a heterogeneous particle population. Ensure your mixing parameters (e.g., flow rate, sonication power/time) are optimized and consistently applied.
Incorrect N/P Ratio The charge ratio of nitrogen in the cationic lipid (N) to phosphate in the nucleic acid payload (P) is crucial. An incorrect ratio can lead to incomplete complexation and aggregation. Titrate the N/P ratio (e.g., from 2:1 to 10:1) and measure size and PDI at each point to find the optimal value.
Poor Solvent Quality Impurities or incorrect pH of the solvents (e.g., ethanol for lipids, aqueous buffer for payload) can trigger premature aggregation. Use high-purity, filtered solvents and ensure the pH of your buffers is correct before mixing.
Problem 2: Nanoparticles Aggregate During Storage

The initial formulation looks good (low PDI), but after hours or days in storage, you observe signs of aggregation.

Possible Cause Recommended Solution
Inappropriate Storage Buffer The pH and ionic strength (salt concentration) of the storage buffer are critical. High ionic strength can screen the surface charge of the nanoparticles, reducing electrostatic repulsion and leading to aggregation.[3] Store nanoparticles in a low ionic strength buffer (e.g., 10 mM NaCl or sucrose solution) and at a pH that ensures a high positive zeta potential.[8]
Incorrect Storage Temperature Storing at room temperature or in a standard -20°C freezer can be detrimental.[6] For aqueous suspensions, refrigeration at 2-8°C is often best for short-to-medium term storage.[6] Freezing without a cryoprotectant will likely cause aggregation.[6] For long-term storage, lyophilization (freeze-drying) with cryoprotectants is the preferred method.[6][9]
Loss of PEG-Lipid Shield Over time, the PEG-lipid that provides a protective "stealth" layer can desorb from the nanoparticle surface, especially in the presence of serum or other components, exposing the cationic core and leading to aggregation. If this is suspected, consider using PEG-lipids with longer acyl chains for more stable anchoring in the lipid bilayer.

Key Experimental Protocols

Protocol 1: Particle Size and PDI Measurement by Dynamic Light Scattering (DLS)

This protocol outlines the standard procedure for assessing the hydrodynamic diameter and polydispersity of your nanoparticle suspension.

  • Sample Preparation:

    • Dilute your nanoparticle suspension to a suitable concentration (typically 0.1-1.0 mg/mL) using the same filtered buffer it is stored in.[10] Using a different buffer can induce aggregation and give false readings.

    • Ensure the final volume is sufficient for the cuvette (e.g., >750 µL).[8]

    • Filter the dilution buffer through a 0.2 µm syringe filter before use to remove dust and other contaminants.

  • Instrument Setup:

    • Allow the DLS instrument (e.g., Malvern Zetasizer) to warm up and stabilize.[10]

    • Select an appropriate measurement protocol for your nanoparticle type and dispersant. Enter the correct viscosity and refractive index for your buffer.

  • Measurement:

    • Carefully pipette the diluted sample into a clean, dust-free cuvette, ensuring no air bubbles are introduced.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C) for at least 1-2 minutes.

    • Perform the measurement. Most instruments will automatically determine the optimal measurement duration and number of runs.

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • Record the Z-average diameter (nm), the Polydispersity Index (PDI), and the size distribution graph (by intensity, volume, and number).

    • A PDI value < 0.1 indicates a highly monodisperse sample.

    • A PDI value between 0.1 and 0.3 is considered acceptable for many drug delivery applications.

    • A PDI value > 0.3 suggests a broad or multimodal size distribution, often indicative of aggregation.[4]

Protocol 2: Zeta Potential Measurement

This protocol measures the surface charge of the nanoparticles, which is a key indicator of colloidal stability.

  • Sample Preparation:

    • Prepare your sample in a low ionic strength medium, such as 10 mM NaCl, to ensure accurate measurement of electrophoretic mobility.[8] High salt concentrations will lead to an underestimation of the true zeta potential.

    • The concentration should be similar to that used for DLS measurements.

  • Instrument Setup:

    • Use a dedicated folded capillary cell (zeta cell).

    • Rinse the cell thoroughly with filtered deionized water and then with the filtered low-ionic-strength buffer you are using for the measurement.

  • Measurement:

    • Load the sample into the cell using a syringe, avoiding the introduction of air bubbles.[8]

    • Place the cell into the instrument and allow it to equilibrate.

    • Perform the measurement. The instrument applies an electric field and measures the velocity of the particles using laser Doppler electrophoresis.[11]

  • Data Analysis:

    • Record the zeta potential in millivolts (mV).

    • For cationic nanoparticles, a value of > +30 mV is generally considered indicative of a stable suspension due to strong electrostatic repulsion between particles.[11]

    • Values between +10 mV and +30 mV suggest moderate stability, while values below +10 mV indicate a high propensity for aggregation.

Visual Guides and Workflows

G Problem Aggregation Observed (High PDI, Visual Cloudiness) CheckTime When did aggregation occur? Problem->CheckTime Immediate Immediately After Formulation CheckTime->Immediate Immediate Storage During Storage CheckTime->Storage Over Time Cause1 Possible Causes: - Suboptimal Lipid Ratios - Poor Mixing - Incorrect N/P Ratio Immediate->Cause1 Cause2 Possible Causes: - Wrong Buffer (pH, Ionic Strength) - Incorrect Temperature - Freeze-Thaw Cycles Storage->Cause2 Solution1 Solution: Re-optimize Formulation Protocol Cause1->Solution1 Solution2 Solution: Optimize Storage Conditions (Buffer, Temp, Cryoprotectant) Cause2->Solution2

Caption: A troubleshooting workflow for nanoparticle aggregation.

G Factors Influencing DMOAA Nanoparticle Stability Stability Colloidal Stability Formulation Formulation Parameters Formulation->Stability subF1 Lipid Composition (DMOAA, Helper, PEG) Formulation->subF1 subF2 Payload Ratio (N/P Ratio) Formulation->subF2 subF3 Manufacturing Process Formulation->subF3 Environment Environmental Factors Environment->Stability subE1 Buffer pH Environment->subE1 subE2 Ionic Strength Environment->subE2 subE3 Temperature Environment->subE3 subE4 Cryoprotectants Environment->subE4

Caption: Key factors influencing nanoparticle stability.

References

"Dimethyl(octadecyl)ammonium acetate" interference in downstream analytical techniques

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing challenges related to Dimethyl(octadecyl)ammonium acetate (DMODAA) interference in downstream analytical techniques. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate issues arising from the presence of this long-chain quaternary ammonium compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMODAA) and where might it come from in my samples?

A1: this compound is a quaternary ammonium compound with surfactant and antimicrobial properties.[1] It can be intentionally used in formulations as a surfactant, emulsifier, or antimicrobial agent. It can also be an unintended contaminant from various laboratory sources, including cleaning products, personal care products used by lab personnel, or leachables from plasticware. Due to its long octadecyl chain, it is relatively hydrophobic and can persist in samples.[1]

Q2: How can DMODAA interfere with my downstream analytical techniques?

A2: DMODAA can interfere with several analytical techniques, primarily through the following mechanisms:

  • Mass Spectrometry (MS): As a cationic surfactant, DMODAA is highly surface-active and can cause significant ion suppression in electrospray ionization (ESI-MS), leading to reduced sensitivity and inaccurate quantification of target analytes.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): DMODAA can interact with reversed-phase columns, leading to poor peak shape (tailing), altered retention times, and potential carryover between injections.[4][5][6]

  • Spectroscopic Techniques (UV-Vis, Fluorescence): While less documented, high concentrations of surfactants like DMODAA can alter the sample matrix, potentially affecting the absorbance or fluorescence properties of the analyte of interest.

Q3: What are the common signs of DMODAA interference in my analytical data?

A3: Common indicators of DMODAA interference include:

  • In LC-MS: A significant decrease in the signal intensity of your analyte of interest, especially in positive ion mode. You may also observe a high background signal or the presence of intense ions corresponding to DMODAA.

  • In HPLC-UV: Tailing peaks for your analyte, shifts in retention times, or the appearance of broad, poorly defined peaks.

  • General: Poor reproducibility of results, especially between different sample preparations.

Troubleshooting Guides

Mass Spectrometry (LC-MS)

Issue: Significant Ion Suppression and Loss of Analyte Signal

This is the most common issue caused by DMODAA in ESI-MS. The positively charged DMODAA competes with the analyte for ionization, leading to a dramatic drop in the analyte's signal intensity.

Troubleshooting Steps:

  • Confirm DMODAA Presence: If possible, develop a specific MRM (Multiple Reaction Monitoring) method to detect DMODAA in your samples.

  • Sample Dilution: A simple first step is to dilute the sample. This can reduce the concentration of DMODAA to a level where its ion suppression effect is minimized. However, this may also dilute your analyte below the limit of detection.

  • Optimize Chromatography: Improve the chromatographic separation to ensure DMODAA does not co-elute with your analyte of interest.

    • Use a longer column or a column with a different stationary phase.

    • Modify the mobile phase gradient to achieve better separation.

  • Sample Cleanup: Implement a sample preparation step to remove DMODAA before LC-MS analysis. Solid-phase extraction (SPE) is a highly effective method.

Illustrative Data: Impact of DMODAA on Analyte Signal in ESI-MS

The following table provides an example of how DMODAA concentration can affect the signal intensity of a target analyte. Note that these are representative values and the actual effect will depend on the specific analyte and experimental conditions.

DMODAA Concentration (µM)Analyte Signal Intensity (Arbitrary Units)Signal Suppression (%)
0 (Control)1,000,0000%
1500,00050%
10100,00090%
5010,00099%
100< 1,000>99.9%
High-Performance Liquid Chromatography (HPLC)

Issue: Peak Tailing and Poor Chromatography

The cationic nature of DMODAA can lead to secondary interactions with residual silanol groups on silica-based reversed-phase columns, resulting in peak tailing and other chromatographic issues.[5][6][7]

Troubleshooting Steps:

  • Column Selection:

    • Use a column with a highly end-capped stationary phase to minimize silanol interactions.

    • Consider using a polymer-based reversed-phase column that does not have silanol groups.

  • Mobile Phase Modification:

    • Lower pH: Acidifying the mobile phase (e.g., with 0.1% formic acid) can protonate the silanol groups, reducing their interaction with the cationic DMODAA.

    • Increase Ionic Strength: Adding a salt (e.g., 10-50 mM ammonium acetate) to the mobile phase can help to mask the charged silanol groups.

  • Sample Diluent: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase to avoid peak distortion.

  • Sample Cleanup: As with LC-MS, removing DMODAA prior to analysis using SPE is the most effective solution.

Troubleshooting Logic for HPLC Peak Tailing

Caption: Troubleshooting flowchart for HPLC peak tailing.

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for DMODAA Removal

This protocol provides a general guideline for removing DMODAA from aqueous samples using a mixed-mode cation exchange SPE cartridge. Optimization may be required for specific sample matrices.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., C8 + strong cation exchange)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Deionized water

  • Acidic solution (e.g., 0.1% formic acid in water)

  • Basic solution (e.g., 5% ammonium hydroxide in methanol)

  • Sample adjusted to an acidic pH (e.g., with formic acid)

Procedure:

  • Conditioning:

    • Pass 1-2 cartridge volumes of methanol through the SPE cartridge.

    • Pass 1-2 cartridge volumes of deionized water through the cartridge.

    • Pass 1-2 cartridge volumes of the acidic solution through the cartridge. Do not let the sorbent go dry.

  • Loading:

    • Load the acidified sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). DMODAA will be retained by both reversed-phase and cation exchange mechanisms.

  • Washing:

    • Wash the cartridge with 1-2 volumes of the acidic solution to remove any unbound, non-basic interferents.

    • Wash the cartridge with 1-2 volumes of methanol to remove non-polar interferents that are not cationically charged.

  • Elution:

    • Elute the target analyte(s) with a non-polar, non-basic solvent if they are retained by the C8 phase but not the cation exchanger.

    • To elute DMODAA (for confirmation or disposal), use the basic methanolic solution. This will neutralize the charge interaction and elute the compound.

Experimental Workflow for DMODAA Removal by SPE

SPE_Workflow start Sample Containing DMODAA and Analyte acidify Acidify Sample (e.g., with Formic Acid) start->acidify load Load Acidified Sample onto SPE Cartridge acidify->load condition Condition SPE Cartridge (Methanol, Water, Acid) condition->load wash1 Wash 1: Acidic Solution (Removes polar non-basics) load->wash1 wash2 Wash 2: Methanol (Removes non-polar non-basics) wash1->wash2 elute_analyte Elute Analyte (Choose appropriate solvent) wash2->elute_analyte elute_dmodaa Elute DMODAA (Optional) (Basic Methanol) wash2->elute_dmodaa for confirmation analyze Analyze Eluted Analyte (LC-MS, HPLC, etc.) elute_analyte->analyze

Caption: Workflow for removing DMODAA using SPE.

This technical support center provides a starting point for addressing DMODAA interference. For complex matrices or persistent issues, further method development and validation will be necessary.

References

Best practices for storing and handling "Dimethyl(octadecyl)ammonium acetate" solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Dimethyl(octadecyl)ammonium acetate (DOAAC) solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DOAAC)?

A1: this compound is a quaternary ammonium compound (QAC). It possesses a long octadecyl hydrocarbon chain, making it amphiphilic with surfactant properties. This structure allows it to be used in various applications, including as an ion-pairing agent in chromatography, for surface modification, and as an antimicrobial agent.[1]

Q2: What are the primary applications of DOAAC in research?

A2: DOAAC is utilized in several research areas:

  • Ion-Pair Chromatography: It serves as an ion-pairing reagent to enhance the retention and separation of negatively charged analytes.[1]

  • Surface Modification: DOAAC can alter the surface properties of materials, for example, by creating a positive charge to facilitate the binding of negatively charged molecules.[1]

  • Drug Delivery: Its surfactant properties are valuable in the formulation and stabilization of drug delivery systems.

  • Antimicrobial Studies: As a QAC, it exhibits antimicrobial activity against a range of microorganisms.[1]

Q3: How should solid DOAAC be stored?

A3: Solid DOAAC should be stored in a cool, dry place, protected from moisture. As it is a hygroscopic solid, it is crucial to keep the container tightly sealed to prevent the absorption of water from the atmosphere.

Q4: In which solvents is DOAAC soluble?

A4: Due to its quaternary ammonium group, DOAAC is generally soluble in polar solvents such as water and methanol. The long hydrocarbon tail also provides some solubility in less polar organic solvents.

Troubleshooting Guides

Issue 1: Variability in Experimental Results

Symptom: Inconsistent retention times in chromatography or variable outcomes in cell-based assays.

Possible Causes & Solutions:

CauseSolution
Solution Instability Prepare fresh solutions daily. While QAC solutions are generally stable, prolonged storage can lead to degradation, especially if not stored properly.[2]
Incorrect Concentration The actual concentration of your working solution may be incorrect due to handling errors or solvent evaporation. It is advisable to verify the concentration of your stock solution periodically.
Interaction with Labware Quaternary ammonium compounds can adsorb to certain plastics. Use glass or polypropylene containers for preparation and storage to minimize this issue.
Water Quality The presence of certain ions in hard water can sometimes interact with and reduce the effectiveness of QACs. Use high-purity, deionized water for solution preparation.
Issue 2: Poor Peak Shape in Ion-Pair Chromatography

Symptom: Tailing or fronting of peaks when using DOAAC as an ion-pairing reagent.

Possible Causes & Solutions:

CauseSolution
Insufficient Equilibration Ion-pairing chromatography often requires longer column equilibration times. Ensure the column is thoroughly equilibrated with the mobile phase containing DOAAC before injecting your sample.[3]
Inappropriate Concentration The concentration of the ion-pairing reagent is critical. Optimize the DOAAC concentration in your mobile phase. Too low a concentration may result in poor pairing, while too high a concentration can lead to other chromatographic issues.
pH of the Mobile Phase The pH of the mobile phase affects the ionization of both the analyte and the ion-pairing agent. Adjust the pH to ensure optimal interaction and peak shape.
Secondary Interactions Residual silanols on the silica-based column can cause secondary interactions. Using a high-quality, end-capped column can minimize these effects. Adjusting the column temperature may also help improve peak shape.[3]
Issue 3: Cytotoxicity or Artifacts in Cell-Based Assays

Symptom: Unexpectedly high cell death or unusual cellular morphology in experiments involving DOAAC.

Possible Causes & Solutions:

CauseSolution
Inherent Cytotoxicity Quaternary ammonium compounds can be cytotoxic at certain concentrations due to their ability to disrupt cell membranes.[1][4] Determine the optimal non-toxic concentration range for your specific cell line through a dose-response experiment.
Micelle Formation Above a certain concentration (the critical micelle concentration), surfactant molecules like DOAAC can form micelles, which may lead to artifacts in cellular assays.
Interaction with Media Components DOAAC may interact with proteins or other components in the cell culture medium, altering its effective concentration and biological activity.

Data Presentation

Table 1: Recommended Storage Conditions for DOAAC Solutions

ConcentrationSolventStorage TemperatureRecommended DurationContainer
1-10 mMWater2-8°C (Refrigerated)Up to 1 weekGlass or Polypropylene
1-10 mMWaterRoom TemperatureUp to 3 daysGlass or Polypropylene
>10 mM (Stock)Water/Methanol2-8°C (Refrigerated)Up to 1 monthGlass or Polypropylene

Note: This data is based on general stability information for quaternary ammonium compounds. It is always recommended to prepare fresh solutions for critical experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous DOAAC Solution

Materials:

  • This compound (solid, MW: 357.62 g/mol )

  • High-purity, deionized water

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Volumetric flask (appropriate size)

  • Analytical balance

Procedure:

  • Calculate the required mass: To prepare 100 mL of a 10 mM solution, you will need: 0.010 mol/L * 0.100 L * 357.62 g/mol = 0.3576 g of DOAAC.

  • Weigh the DOAAC: Accurately weigh the calculated amount of solid DOAAC using an analytical balance.

  • Dissolve the solid: Transfer the weighed DOAAC to a glass beaker containing approximately 80% of the final desired volume of deionized water.

  • Stir to dissolve: Place the beaker on a magnetic stirrer and add a stir bar. Stir until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures as ammonium acetate compounds can decompose.[5]

  • Adjust the volume: Once fully dissolved, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the compound is transferred.

  • Final volume: Carefully add deionized water to the volumetric flask until the meniscus reaches the calibration mark.

  • Mix thoroughly: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the prepared solution in a tightly sealed glass or polypropylene container at the recommended temperature (see Table 1).

Mandatory Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Inconsistent Results) check_solution Check Solution Preparation - Freshly prepared? - Correct concentration? - High-purity water? start->check_solution check_storage Review Storage Conditions - Correct temperature? - Appropriate container? - Tightly sealed? start->check_storage check_protocol Examine Experimental Protocol - Sufficient equilibration? - Optimized concentration? - Correct pH? start->check_protocol issue_resolved Issue Resolved check_solution->issue_resolved Yes further_investigation Further Investigation Needed (Consult literature/technical support) check_solution->further_investigation No check_storage->issue_resolved Yes check_storage->further_investigation No check_protocol->issue_resolved Yes check_protocol->further_investigation No

Caption: A troubleshooting workflow for common issues with DOAAC solutions.

SignalingPathway DOAAC DOAAC Exposure Membrane Cell Membrane Disruption DOAAC->Membrane ROS Reactive Oxygen Species (ROS) Production Membrane->ROS Caspase3 Caspase-3 Activation ROS->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway of DOAAC-induced apoptosis.[1]

References

Technical Support Center: Refining Protocols for Using "Dimethyl(octadecyl)ammonium acetate" as a Surface Coating Agent

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dimethyl(octadecyl)ammonium acetate (DODAA) as a surface coating agent.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process of surface coating with DODAA.

Problem Potential Cause Suggested Solution
Incomplete or Uneven Coating 1. Improper substrate cleaning.2. Suboptimal DODAA concentration.3. Inadequate incubation time or temperature.4. Uneven withdrawal speed in dip-coating.1. Ensure the substrate is thoroughly cleaned using appropriate solvents (e.g., ethanol, isopropanol) and dried completely, for instance, with a stream of nitrogen.[1]2. Optimize the DODAA concentration in the coating solution. Start with a concentration above the critical micelle concentration (CMC) to ensure self-assembly.[2][3]3. Increase the incubation time to allow for complete monolayer formation. Gentle agitation may also improve uniformity.4. Maintain a slow and constant withdrawal speed during dip-coating to ensure a uniform deposition of the lipid layer.
Poor Adhesion of the Coating 1. Weak interaction between DODAA and the substrate.2. Contamination on the substrate surface.1. Consider surface pretreatment to introduce negative charges (e.g., plasma treatment) to enhance electrostatic interaction with the cationic DODAA.2. Re-evaluate the cleaning protocol to eliminate any organic residues or particulate matter.[1]
Aggregation of DODAA on the Surface 1. DODAA concentration is too high.2. Solvent evaporation is too rapid.3. Presence of impurities in the DODAA solution.1. Lower the concentration of the DODAA solution.2. For spin-coating, reduce the spin speed or use a solvent with a lower vapor pressure. For dip-coating, ensure a controlled environment to manage evaporation.3. Filter the DODAA solution before use to remove any aggregates or impurities.
Inconsistent Batch-to-Batch Results 1. Variability in substrate quality.2. Inconsistent preparation of DODAA solution.3. Fluctuations in environmental conditions (temperature, humidity).1. Use substrates from the same batch and with consistent surface properties.2. Prepare fresh DODAA solutions for each experiment and ensure accurate concentration measurements.3. Control the temperature and humidity of the coating environment as much as possible.
Low Hydrophobicity of the Coated Surface 1. Incomplete monolayer formation.2. Disordered arrangement of the octadecyl chains.1. Verify the coating protocol to ensure complete surface coverage. Techniques like AFM can be used to visualize the coating.[4][5]2. Annealing the coated surface by gently heating it may promote a more ordered and densely packed monolayer, leading to increased hydrophobicity.

Frequently Asked Questions (FAQs)

1. What is this compound (DODAA) and why is it used as a surface coating agent?

This compound (DODAA) is a quaternary ammonium compound that functions as a cationic surfactant.[6] Its molecular structure consists of a positively charged head group and a long hydrophobic octadecyl tail. This amphiphilic nature allows it to self-assemble on surfaces, forming a monolayer that can alter the surface properties. It is often used to impart a positive charge to a surface, making it more hydrophilic and promoting the adsorption of negatively charged biomolecules.[6]

2. How do I prepare a DODAA solution for surface coating?

To prepare a DODAA coating solution, dissolve the compound in a suitable organic solvent, such as ethanol or chloroform. The concentration should be carefully chosen, typically in the low millimolar range, to facilitate the formation of a self-assembled monolayer.[1] It is advisable to sonicate the solution to ensure complete dissolution and homogeneity.

3. What are the key parameters to control during the surface coating process?

The quality of the DODAA coating is influenced by several factors, including the cleanliness of the substrate, the concentration of the DODAA solution, the immersion time, the withdrawal speed (for dip-coating), and the spin speed and duration (for spin-coating).[7] Environmental factors such as temperature and humidity can also play a role.

4. How can I characterize the DODAA-coated surface?

Several techniques can be used to characterize the quality and properties of the DODAA coating:

  • Contact Angle Measurement: To assess the hydrophobicity or hydrophilicity of the coated surface. A higher contact angle with water indicates a more hydrophobic surface.[8][9][10]

  • Atomic Force Microscopy (AFM): To visualize the topography of the coated surface at the nanoscale, confirming the presence and uniformity of the monolayer.[4][5][11]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of nitrogen from the DODAA headgroup.[12]

5. What is the expected stability of a DODAA coating?

The stability of a DODAA coating depends on the strength of its interaction with the substrate and the environmental conditions it is exposed to.[13][14] Coatings formed through strong electrostatic interactions on clean, compatible surfaces tend to be more stable. However, they can be sensitive to changes in pH, ionic strength, and exposure to certain solvents. Stability can be assessed by monitoring changes in surface properties (e.g., contact angle) over time or after exposure to specific conditions.[15]

Experimental Protocols

Protocol 1: Preparation of DODAA Coating Solution (1 mM in Ethanol)

Materials:

  • This compound (DODAA)

  • 200 proof ethanol

  • Analytical balance

  • Volumetric flask

  • Ultrasonic bath

Procedure:

  • Calculate the mass of DODAA required to prepare the desired volume of a 1 mM solution (Molecular Weight of DODAA: 357.62 g/mol ).

  • Weigh the calculated amount of DODAA using an analytical balance.

  • Transfer the weighed DODAA to a clean, dry volumetric flask.

  • Add a portion of the ethanol to the flask and sonicate for 10-15 minutes to dissolve the DODAA completely.

  • Add ethanol to the flask up to the calibration mark.

  • Invert the flask several times to ensure the solution is homogeneous.

  • Filter the solution through a 0.22 µm filter if necessary to remove any particulates.

Protocol 2: Surface Coating by Dip-Coating

Materials:

  • Cleaned substrate

  • 1 mM DODAA in ethanol solution

  • Dip-coater

  • Beaker

  • Nitrogen gas source

Procedure:

  • Ensure the substrate is thoroughly cleaned and dried.

  • Pour the 1 mM DODAA solution into a clean beaker placed within the dip-coater.

  • Mount the substrate onto the dip-coater arm.

  • Immerse the substrate into the DODAA solution at a constant speed (e.g., 10 mm/min).

  • Allow the substrate to remain immersed for a specific duration (e.g., 30 minutes) to allow for self-assembly.

  • Withdraw the substrate from the solution at a slow, constant speed (e.g., 5 mm/min) to ensure uniform coating.

  • Gently dry the coated substrate under a stream of nitrogen gas.

  • Optionally, anneal the coated substrate at a low temperature (e.g., 60°C) to improve monolayer packing.

Protocol 3: Characterization by Contact Angle Measurement

Materials:

  • DODAA-coated substrate

  • Contact angle goniometer

  • Deionized water

Procedure:

  • Place the DODAA-coated substrate on the sample stage of the contact angle goniometer.

  • Dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the substrate.

  • Capture an image of the droplet at the solid-liquid-vapor interface.

  • Use the software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • Repeat the measurement at multiple locations on the surface to ensure consistency and calculate an average value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_coating Coating cluster_post Post-Coating cluster_char Characterization prep_solution Prepare DODAA Solution dip_coating Dip-Coating prep_solution->dip_coating clean_substrate Clean Substrate clean_substrate->dip_coating drying Drying dip_coating->drying annealing Annealing (Optional) drying->annealing contact_angle Contact Angle Measurement drying->contact_angle annealing->contact_angle afm AFM Imaging contact_angle->afm xps XPS Analysis afm->xps

Caption: Experimental workflow for DODAA surface coating.

Troubleshooting_Logic cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions start Problem with Coating issue_uneven Uneven Coating start->issue_uneven issue_adhesion Poor Adhesion start->issue_adhesion issue_hydrophobicity Low Hydrophobicity start->issue_hydrophobicity cause_cleaning Improper Cleaning issue_uneven->cause_cleaning cause_concentration Suboptimal Concentration issue_uneven->cause_concentration cause_protocol Incorrect Protocol issue_uneven->cause_protocol issue_adhesion->cause_cleaning cause_surface Substrate Incompatibility issue_adhesion->cause_surface issue_hydrophobicity->cause_concentration issue_hydrophobicity->cause_protocol solution_clean Optimize Cleaning Protocol cause_cleaning->solution_clean solution_conc Adjust DODAA Concentration cause_concentration->solution_conc solution_protocol Refine Coating Parameters cause_protocol->solution_protocol solution_pretreatment Substrate Pre-treatment cause_surface->solution_pretreatment

Caption: Troubleshooting logic for DODAA surface coating.

Signaling_Pathway doda_surface DODAA-Coated Surface (+) adsorption Electrostatic Adsorption doda_surface->adsorption protein Negatively Charged Protein (-) protein->adsorption cell Cell with Negative Surface Charge (-) cell->adsorption cellular_response Cellular Response adsorption->cellular_response

Caption: Interaction of DODAA-coated surface with biomolecules.

References

Validation & Comparative

A Comparative Guide to Cationic Lipids for Plasmid Transfection: DOTAP vs. Dimethyl(octadecyl)ammonium Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of non-viral gene delivery, the choice of a cationic lipid is a critical determinant of transfection efficiency and experimental success. This guide provides a detailed comparison between the well-established transfection reagent, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), and the lesser-known quaternary ammonium compound, Dimethyl(octadecyl)ammonium acetate. While DOTAP is a widely utilized tool in research and development, this compound is not currently established as a transfection reagent. This comparison, therefore, juxtaposes a proven entity with a compound of similar chemical class to explore the structural nuances that underpin functionality in gene delivery.

Structural and Functional Comparison

The efficacy of a cationic lipid in transfecting cells with plasmid DNA is intrinsically linked to its molecular structure. This structure dictates how the lipid interacts with the negatively charged DNA, forms a complex (lipoplex), and facilitates entry into the cell.

FeatureDOTAP (1,2-dioleoyl-3-trimethylammonium-propane)This compound
Chemical Structure C₄₂H₈₀NO₄ClC₂₂H₄₇NO₂
Hydrophobic Moiety Two oleoyl (C18:1, unsaturated) chainsOne octadecyl (C18:0, saturated) chain
Linker Propane linkerNot applicable (direct attachment to nitrogen)
Cationic Headgroup Quaternary ammonium (trimethylammonium)Quaternary ammonium (dimethylammonium)
Counterion Chloride (Cl⁻)Acetate (CH₃COO⁻)
Primary Application Plasmid and siRNA transfectionSurfactant, ion-pairing agent, antimicrobial
Published Transfection Data ExtensiveNone found

DOTAP is a monocationic lipid characterized by two unsaturated oleoyl chains, which contribute to the fluidity of the lipid bilayer in the lipoplex.[1][2] This fluidity is thought to be crucial for the fusion of the lipoplex with the cell membrane or endosomal membrane, facilitating the release of the plasmid DNA into the cytoplasm.[3]

This compound , on the other hand, possesses a single saturated C18 alkyl chain.[4] The presence of a single, saturated chain would result in different self-assembly properties in aqueous solution compared to the double-chained and unsaturated DOTAP. While its quaternary ammonium headgroup provides the necessary positive charge to interact with DNA, the overall molecular geometry would likely lead to the formation of micelles rather than the liposomes characteristic of double-chained lipids like DOTAP. Furthermore, the acetate counterion is less common in transfection reagents compared to halides like chloride.

Mechanism of Cationic Lipid-Mediated Transfection

The process of plasmid transfection using cationic lipids like DOTAP follows a multi-step pathway. This process begins with the formation of a lipoplex and culminates in the expression of the plasmid-encoded gene.

The general mechanism involves the electrostatic interaction between the positively charged cationic lipid and the negatively charged phosphate backbone of the plasmid DNA. This interaction leads to the condensation of the DNA into a compact, positively charged particle known as a lipoplex. The net positive charge of the lipoplex facilitates its interaction with the negatively charged proteoglycans on the cell surface, leading to cellular uptake, primarily through endocytosis.[5] Once inside the endosome, the cationic lipid is believed to aid in the disruption of the endosomal membrane, allowing the plasmid DNA to escape into the cytoplasm and subsequently enter the nucleus for transcription.[5]

Experimental Data on Transfection Efficiency

Quantitative data on the transfection efficiency of DOTAP is abundant in scientific literature. Its performance, however, is highly dependent on the cell type, the ratio of lipid to DNA, and the presence of helper lipids like dioleoylphosphatidylethanolamine (DOPE). For instance, studies have shown that the optimal DOTAP:DOPE ratio varies between different cell lines, such as Huh7, AGS, COS7, and A549, to achieve maximal transfection efficiency.[6]

In contrast, there is a notable absence of published experimental data evaluating the efficacy of This compound for plasmid transfection. While its chemical structure contains a cationic headgroup capable of binding DNA, its single-chain nature and different counterion suggest that its performance as a transfection reagent would require empirical validation.

Experimental Protocols

Below is a generalized protocol for plasmid DNA transfection using a cationic lipid, based on established protocols for DOTAP. This protocol should be optimized for specific cell lines and plasmids.

Materials
  • Cationic lipid transfection reagent (e.g., DOTAP)

  • Plasmid DNA of high purity (OD260/280 ratio of 1.8–2.0)

  • Serum-free medium (e.g., Opti-MEM®)

  • Complete cell culture medium with serum

  • Cells to be transfected in a multi-well plate (typically 60-80% confluent)

  • Sterile microcentrifuge tubes

Protocol
  • Cell Seeding: The day before transfection, seed the cells in a multi-well plate so that they reach 60-80% confluency at the time of transfection.

  • Preparation of DNA Solution: In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA in a serum-free medium. Mix gently by flicking the tube.

  • Preparation of Lipid Solution: In a separate sterile microcentrifuge tube, dilute the cationic lipid reagent in a serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

  • Formation of Lipoplexes: Add the diluted DNA solution to the diluted lipid solution. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of DNA-lipid complexes.

  • Transfection: Aspirate the culture medium from the cells and wash once with serum-free medium. Add the DNA-lipid complex mixture dropwise to the cells.

  • Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO₂ incubator.

  • Post-Transfection: After the incubation period, add complete culture medium with serum. For some cell lines, it may be necessary to remove the transfection medium and replace it with fresh complete medium.

  • Gene Expression Analysis: Assay for transgene expression at an appropriate time point post-transfection (typically 24-72 hours).

Visualizing the Process

To better understand the experimental workflow and the underlying biological pathways, the following diagrams are provided.

Transfection_Workflow cluster_preparation Lipoplex Formation cluster_transfection Cell Transfection Plasmid_DNA Plasmid DNA Diluted_DNA Diluted DNA Plasmid_DNA->Diluted_DNA Dilute Cationic_Lipid Cationic Lipid Diluted_Lipid Diluted Lipid Cationic_Lipid->Diluted_Lipid Dilute Serum_Free_Medium1 Serum-Free Medium Serum_Free_Medium1->Diluted_DNA Serum_Free_Medium2 Serum-Free Medium Serum_Free_Medium2->Diluted_Lipid Lipoplex DNA-Lipid Complex (Lipoplex) Diluted_DNA->Lipoplex Combine & Incubate Diluted_Lipid->Lipoplex Cells Cells in Culture (60-80% confluent) Lipoplex->Cells Add to cells Transfected_Cells Transfected Cells Cells->Transfected_Cells Incubate 4-6h Assay Assay for Gene Expression (24-72h post-transfection) Transfected_Cells->Assay

Caption: Experimental workflow for plasmid transfection using cationic lipids.

Cellular_Uptake cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipoplex Cationic Lipoplex (+ charge) Cell_Membrane Cell Membrane (- charge) Lipoplex->Cell_Membrane Electrostatic Interaction Endosome Endosome Cell_Membrane->Endosome Endocytosis Plasmid_DNA Plasmid DNA Endosome->Plasmid_DNA Endosomal Escape Cytoplasm Cytoplasm Nucleus Nucleus Plasmid_DNA->Nucleus Nuclear Import mRNA mRNA Nucleus->mRNA Transcription Protein Protein mRNA->Protein Translation (in Cytoplasm)

Caption: Cellular uptake and trafficking pathway of plasmid DNA delivered by cationic lipids.

Conclusion

DOTAP remains a cornerstone of non-viral plasmid transfection due to its well-documented efficacy and the extensive body of research supporting its use. Its structural features, particularly its double unsaturated alkyl chains, are well-suited for the formation of lipoplexes that can efficiently deliver DNA into cells.

This compound, while belonging to the same general class of quaternary ammonium compounds, lacks the structural characteristics typical of effective lipid-based transfection reagents, most notably the presence of two hydrophobic tails. There is currently no scientific evidence to support its use in plasmid transfection. Researchers and drug development professionals should continue to rely on well-validated reagents like DOTAP for their gene delivery applications, while recognizing that the exploration of novel cationic lipids, guided by established structure-activity relationships, is an ongoing endeavor in the field.

References

Validating the Purity of Synthesized "Dimethyl(octadecyl)ammonium acetate" by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and potentiometric titration for validating the purity of Dimethyl(octadecyl)ammonium acetate, a quaternary ammonium compound with applications in drug delivery and formulation.

This compound (DOAA) is a cationic surfactant synthesized from the acetylation of N,N-dimethyloctadecylamine with acetic acid. The synthesis process can result in residual starting materials and intermediates as impurities. This guide outlines the experimental protocols for quantitative ¹H NMR (qNMR) and potentiometric titration to assess the purity of DOAA, presenting the strengths and considerations of each method.

Comparison of Purity Validation Methods

ParameterQuantitative ¹H NMR (qNMR)Potentiometric Titration
Principle Measures the molar concentration of the analyte and impurities based on the integral of specific NMR signals. Provides structural information.Measures the concentration of the cationic surfactant by titrating with a standardized anionic surfactant solution and detecting the endpoint potentiometrically.
Specificity High. Can identify and quantify individual impurities if their signals are resolved from the main compound.Moderate. Quantifies the total amount of cationic surfactant but does not differentiate between the target compound and structurally similar cationic impurities.
Sensitivity Moderate. Typically requires milligram quantities of the sample.High. Can be adapted for a wide range of concentrations.
Sample Throughput Lower. Each sample requires individual preparation and data acquisition/processing time.Higher. Can be automated for faster analysis of multiple samples.
Equipment Cost High. Requires access to an NMR spectrometer.Moderate. Requires a potentiometer and an ion-selective electrode.
Information Provided Purity value, structural confirmation of the main compound, and identification and quantification of specific impurities.Purity value based on the total cationic surfactant content.

Experimental Protocols

Quantitative ¹H NMR (qNMR) for Purity Determination

This method provides a detailed structural confirmation and quantification of this compound and its potential impurities.

Potential Impurities:

  • Octadecylamine (Starting material)

  • N,N-dimethyloctadecylamine (Intermediate)

  • Acetic acid (Reagent)

  • Methanol (Solvent from synthesis of intermediate)

  • Formaldehyde (Reagent for intermediate synthesis)

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

CompoundProtonsPredicted Chemical Shift (ppm)Multiplicity
This compound N-CH₃~3.3s
N-CH₂-~3.4t
-(CH₂)₁₅-~1.3m
-CH₂-CH₃~1.7m
-CH₃ (terminal)~0.9t
CH₃COO⁻~1.9s
N,N-dimethyloctadecylamineN-CH₃~2.2s
N-CH₂-~2.2-2.3t
Octadecylamine-CH₂-NH₂~2.7t
Acetic Acid-COOH~11-12 (broad)s
CH₃-~2.1s
Methanol-OHVariables
-CH₃~3.5s
Formaldehyde (in solution)CH₂~9.7s

Experimental Workflow:

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing and Analysis A Accurately weigh DOAA sample B Accurately weigh internal standard (e.g., maleic acid) A->B C Dissolve both in a known volume of deuterated solvent (e.g., CDCl3) B->C D Acquire 1H NMR spectrum with appropriate parameters for quantification (e.g., long relaxation delay) C->D E Phase and baseline correct the spectrum D->E F Integrate characteristic, non-overlapping signals of DOAA and internal standard E->F G Integrate signals of any identified impurities F->G H Calculate purity based on integral ratios, molecular weights, and masses G->H

Purity Validation Workflow

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene). The internal standard should have a simple NMR spectrum with peaks that do not overlap with the analyte or impurity signals.

    • Dissolve both the sample and the internal standard in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, Methanol-d4) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation and accurate integration. A D1 of 30 seconds is generally recommended.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the singlet from the N-methyl protons).

    • Integrate a well-resolved signal from the internal standard.

    • Identify and integrate any signals corresponding to impurities.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Potentiometric Titration for Purity Determination

This method offers a more rapid assessment of the total cationic surfactant content.

Experimental Workflow:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Accurately weigh DOAA sample B Dissolve in an appropriate solvent (e.g., isopropanol/water mixture) A->B D Immerse surfactant ion-selective electrode and reference electrode B->D C Prepare and standardize titrant (e.g., Sodium Lauryl Sulfate) E Titrate with standardized anionic surfactant solution C->E D->E F Record potential (mV) vs. titrant volume (mL) E->F G Determine the endpoint from the titration curve (inflection point) F->G H Calculate purity based on titrant volume, concentration, and sample mass G->H

Titration Purity Workflow

Protocol:

  • Reagent and Sample Preparation:

    • Prepare a standardized 0.01 M solution of an anionic surfactant titrant, such as Sodium Lauryl Sulfate (SLS).

    • Accurately weigh an appropriate amount of the synthesized this compound to consume a measurable volume of the titrant.

    • Dissolve the sample in a suitable solvent mixture, such as 1:1 isopropanol and deionized water.

  • Titration Procedure:

    • Calibrate the potentiometer with standard buffers.

    • Immerse a surfactant ion-selective electrode and a reference electrode into the sample solution.

    • Begin the titration by adding the standardized SLS solution in small increments while stirring the sample solution.

    • Record the potential (in mV) after each addition of the titrant.

    • Continue the titration past the equivalence point, which is indicated by a sharp change in potential.

  • Data Analysis and Purity Calculation:

    • Plot the potential (mV) versus the volume of titrant added (mL).

    • Determine the equivalence point from the inflection point of the titration curve (or by using the first or second derivative of the curve).

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (V * M * MW) / (w * 10)

    Where:

    • V = Volume of titrant at the equivalence point (mL)

    • M = Molarity of the titrant (mol/L)

    • MW = Molecular weight of this compound (357.62 g/mol )

    • w = Weight of the sample (g)

Conclusion

Both quantitative ¹H NMR and potentiometric titration are valuable techniques for assessing the purity of synthesized this compound. The choice of method will depend on the specific requirements of the analysis. For a comprehensive understanding of purity, including the identification and quantification of specific impurities, qNMR is the preferred method. For a more rapid determination of the total active surfactant content, potentiometric titration provides a reliable and efficient alternative. For drug development and formulation, where a thorough understanding of the impurity profile is crucial, a combination of both techniques can provide a robust and complete purity assessment.

Performance comparison of "Dimethyl(octadecyl)ammonium acetate" in different drug delivery vehicles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of drug delivery vehicles formulated with Dimethyl(octadecyl)ammonium acetate. Due to a scarcity of publicly available data on the acetate salt of Dimethyl(octadecyl)ammonium, this guide will utilize performance data from its closely related and well-documented halide counterparts, Dimethyldioctadecylammonium bromide (DDAB) and chloride (DODAC), under the collective term DODAX. This substitution is based on the assumption that the cationic head group and hydrophobic tails, which are the primary determinants of the molecule's function in a drug delivery context, remain the same. The performance of these DODAX-based systems will be compared against other common drug delivery platforms, including alternative cationic lipids, anionic liposomes, and polymeric nanoparticles.

Performance Comparison of Drug Delivery Vehicles

The efficacy of a drug delivery system is determined by a range of physicochemical and biological parameters. This section provides a comparative summary of DODAX-based delivery vehicles against other platforms based on key performance indicators.

Table 1: In Vitro Performance Comparison
Delivery VehicleActive Component(s)Typical Size (nm)Zeta Potential (mV)Drug Loading Capacity (%)Encapsulation Efficiency (%)In Vitro Cytotoxicity
DODAX Liposomes DODAX, DOPE/Cholesterol100 - 400+30 to +60Drug-dependent50 - 90+Moderate to High
DOTAP Liposomes DOTAP, DOPE/Cholesterol100 - 300+40 to +70Drug-dependent60 - 95+Moderate to High
Anionic Liposomes DSPG, Cholesterol100 - 200-30 to -60Drug-dependent40 - 80Low
PLGA Nanoparticles Poly(lactic-co-glycolic acid)150 - 300-20 to -501 - 1050 - 90Low to Moderate
DODAX Solid Lipid Nanoparticles (SLNs) DODAX, Solid Lipid Matrix150 - 500+20 to +501 - 570 - 95+Moderate
Table 2: In Vivo Performance Comparison
Delivery VehicleKey AdvantagesKey DisadvantagesPrimary Applications
DODAX Liposomes High transfection efficiency for nucleic acids.Potential for in vivo toxicity and rapid clearance by the reticuloendothelial system.Gene therapy, vaccine delivery.
DOTAP Liposomes Well-established, high transfection efficiency.Similar toxicity and clearance concerns to DODAX.Gene therapy, siRNA delivery.
Anionic Liposomes Low toxicity, longer circulation times.Lower transfection efficiency compared to cationic liposomes.Delivery of conventional drugs, avoiding rapid clearance.
PLGA Nanoparticles Biodegradable, sustained drug release.Potential for acidic degradation of labile drugs.Controlled release of small molecules and proteins.
DODAX Solid Lipid Nanoparticles (SLNs) Good biocompatibility, controlled release.Lower drug loading capacity compared to liposomes.Oral and topical drug delivery.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the performance of drug delivery vehicles.

Preparation of DODAX-based Liposomes

Method: Thin-film hydration followed by extrusion.

  • Lipid Film Formation: DODAX and a helper lipid (e.g., cholesterol or DOPE in a 1:1 molar ratio) are dissolved in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator at a temperature above the lipid's phase transition temperature. This results in the formation of a thin, dry lipid film on the flask's inner surface.

  • Hydration: The lipid film is hydrated with an aqueous solution (e.g., phosphate-buffered saline or a solution containing the drug to be encapsulated) by gentle rotation. This leads to the spontaneous formation of multilamellar vesicles (MLVs).

  • Size Reduction and Unilamellar Vesicle Formation: The MLV suspension is subjected to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-20 times to obtain a homogenous population of unilamellar vesicles with a narrow size distribution.

  • Purification: Non-encapsulated drug is removed by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

Determination of Encapsulation Efficiency and Drug Loading

Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Separation of Free Drug: The liposomal suspension is centrifuged using a centrifugal filter device (e.g., Amicon Ultra) to separate the liposomes (containing the encapsulated drug) from the aqueous phase (containing the unencapsulated drug).

  • Quantification of Free Drug: The concentration of the unencapsulated drug in the filtrate is determined using a pre-established standard curve via UV-Vis spectrophotometry or HPLC.

  • Quantification of Total Drug: An aliquot of the unpurified liposomal suspension is disrupted using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. The total drug concentration is then measured.

  • Calculation:

    • Encapsulation Efficiency (%EE) = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (%DL) = [Weight of Encapsulated Drug / Weight of Lipids] x 100

In Vitro Cytotoxicity Assessment

Method: MTT Assay.

  • Cell Seeding: Adherent cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the drug delivery vehicle. Control wells with untreated cells and a vehicle-only control are included.

  • Incubation: The cells are incubated with the formulations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well. The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation of Cell Viability: Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizing Mechanisms and Workflows

Cellular Uptake Pathways of Cationic Liposomes

The following diagram illustrates the primary mechanisms by which cationic liposomes, such as those formulated with DODAX, enter target cells.

G CationicLiposome Cationic Liposome (e.g., DODAX-based) Endocytosis Endocytosis CationicLiposome->Endocytosis Primary Pathway MembraneFusion Direct Membrane Fusion CationicLiposome->MembraneFusion Alternative Pathway CellMembrane Cell Membrane Endosome Endosome Endocytosis->Endosome Cytoplasm Cytoplasm (Drug Release) MembraneFusion->Cytoplasm EndosomalEscape Endosomal Escape Endosome->EndosomalEscape Lysosome Lysosome (Degradation) Endosome->Lysosome EndosomalEscape->Cytoplasm

Caption: Cellular uptake mechanisms of cationic liposomes.

Experimental Workflow for Performance Comparison

This diagram outlines the logical flow of experiments for comparing the performance of different drug delivery vehicles.

G Formulation Formulation of Delivery Vehicles (DODAX, DOTAP, Anionic, Polymeric) PhysicoChem Physicochemical Characterization (Size, Zeta Potential, EE%, DL%) Formulation->PhysicoChem InVitro In Vitro Studies PhysicoChem->InVitro InVivo In Vivo Studies PhysicoChem->InVivo Cytotoxicity Cytotoxicity Assay (e.g., MTT) InVitro->Cytotoxicity DrugRelease Drug Release Profiling InVitro->DrugRelease CellularUptake Cellular Uptake Analysis InVitro->CellularUptake Efficacy Therapeutic Efficacy (e.g., Tumor Model) InVivo->Efficacy Biodistribution Biodistribution & Toxicology InVivo->Biodistribution DataAnalysis Comparative Data Analysis Cytotoxicity->DataAnalysis DrugRelease->DataAnalysis CellularUptake->DataAnalysis Efficacy->DataAnalysis Biodistribution->DataAnalysis

Caption: Experimental workflow for comparative analysis.

Cationic Lipid-Induced Signaling Pathways

Cationic lipids are not merely inert carriers; they can actively engage with cellular components and trigger signaling cascades. The diagram below conceptualizes the induction of pro-inflammatory and pro-apoptotic pathways.

G CationicLipid Cationic Lipid Interaction with Cell Membrane TLR Toll-like Receptor (TLR) Activation CationicLipid->TLR ROS Reactive Oxygen Species (ROS) Generation CationicLipid->ROS NFkB NF-κB Pathway TLR->NFkB MAPK MAPK Pathway ROS->MAPK Mitochondria Mitochondrial Stress ROS->Mitochondria ProInflammatory Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->ProInflammatory MAPK->ProInflammatory Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Cationic lipid-induced signaling pathways.

Efficacy of Dimethyl(octadecyl)ammonium Acetate and Other Antimicrobial Surfactants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial efficacy of Dimethyl(octadecyl)ammonium acetate against other widely used antimicrobial surfactants, namely benzalkonium chloride, cetylpyridinium chloride, and chlorhexidine. The information is compiled from publicly available scientific literature to aid in research and development.

Executive Summary

Quaternary ammonium compounds (QACs) are a class of cationic surfactants extensively used for their antimicrobial properties. They function primarily by disrupting the cell membranes of microorganisms, leading to cell death.[1][2][3] This guide focuses on the comparative efficacy of four such compounds: this compound, benzalkonium chloride, cetylpyridinium chloride, and chlorhexidine (a bisbiguanide with a similar cationic nature).

While extensive data is available for benzalkonium chloride, cetylpyridinium chloride, and chlorhexidine, there is a notable scarcity of peer-reviewed experimental data specifically for this compound in the public domain. One source indicates a Minimum Inhibitory Concentration (MIC) range of 1–10 µg/mL against Staphylococcus aureus, however, this is from a commercial product listing and not a peer-reviewed publication.[4]

The available data for the other three surfactants are summarized below, providing a baseline for understanding the expected performance of cationic antimicrobial surfactants.

Mechanism of Action of Quaternary Ammonium Compounds

The primary mechanism of antimicrobial action for QACs is the disruption of the microbial cell membrane. The positively charged cationic head of the surfactant molecule is attracted to the negatively charged components of the microbial cell surface. The hydrophobic alkyl chain then penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell lysis.[1][2]

Mechanism_of_Action cluster_0 Quaternary Ammonium Compound (QAC) cluster_1 Microbial Cell Membrane QAC Positively Charged Cationic Head Alkyl_Chain Hydrophobic Alkyl Chain Adsorption Electrostatic Adsorption QAC->Adsorption 1 Membrane Negatively Charged Phospholipid Bilayer Penetration Hydrophobic Interaction and Penetration Membrane->Penetration 3 Adsorption->Membrane 2 Disruption Membrane Disruption Penetration->Disruption 4 Lysis Cell Lysis and Death Disruption->Lysis 5

Mechanism of action of Quaternary Ammonium Compounds (QACs) against microbial cells.

Comparative Antimicrobial Efficacy

The following tables summarize the available data on the Minimum Inhibitory Concentration (MIC) of benzalkonium chloride, cetylpyridinium chloride, and chlorhexidine against common pathogenic microorganisms. It is important to note that MIC values can vary depending on the specific strain, testing method, and experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
MicroorganismBenzalkonium ChlorideCetylpyridinium ChlorideChlorhexidine
Escherichia coli16 - >128[5][6]8 - 256[5]0.78 - 500[7][8]
Staphylococcus aureus2 - 64[9]1 - 10[5]0.12 - 4[9]
Pseudomonas aeruginosa30 - 470[3][4]150 - 2000[5][10]10 - >500[3]
Candida albicans3.12 - 500.12 - 15.636.25 - 12.5

Note: The wide ranges in MIC values reflect the variability between different strains and testing methodologies reported in the literature.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the efficacy of antimicrobial surfactants.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.

MIC_Assay_Workflow A Prepare serial two-fold dilutions of the antimicrobial surfactant in a 96-well microtiter plate. B Inoculate each well with a standardized suspension of the test microorganism. A->B C Include positive (microorganism, no surfactant) and negative (broth, no microorganism) controls. B->C D Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). C->D E Determine the MIC by visually inspecting for the lowest concentration with no turbidity (visible growth). D->E

Workflow for Minimum Inhibitory Concentration (MIC) determination using the broth microdilution method.

Detailed Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the surfactant. Perform serial two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Inoculate each well containing the diluted antimicrobial agent with the prepared microbial suspension. Also, include a positive control well (microorganism and broth without the antimicrobial agent) and a negative control well (broth only). Incubate the plate at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

Time-Kill Assay

The time-kill assay determines the rate at which an antimicrobial agent kills a microbial population over time.

Time_Kill_Assay_Workflow A Prepare a standardized suspension of the test microorganism. B Add the antimicrobial surfactant at a specific concentration (e.g., 1x, 2x, 4x MIC) to the suspension. A->B C At predetermined time intervals (e.g., 0, 15, 30, 60, 120 min), withdraw an aliquot of the mixture. B->C D Immediately neutralize the antimicrobial activity in the aliquot. C->D E Perform serial dilutions and plate on appropriate agar to enumerate surviving microorganisms (CFU/mL). D->E F Plot log10 CFU/mL versus time to generate the time-kill curve. E->F

Workflow for the Time-Kill Assay.

Detailed Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth to a final concentration of approximately 10^5 to 10^6 CFU/mL.

  • Exposure: Add the antimicrobial surfactant at the desired concentration (often multiples of the MIC) to the microbial suspension. A control tube with no antimicrobial is also prepared.

  • Sampling: At specified time points, an aliquot is removed from the test and control suspensions.

  • Neutralization and Enumeration: The antimicrobial in the aliquot is immediately neutralized to stop its activity. The neutralized sample is then serially diluted and plated onto agar plates.

  • Incubation and Counting: The plates are incubated, and the resulting colonies are counted to determine the number of viable microorganisms at each time point. The results are typically plotted as the logarithm of CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.

Biofilm Disruption Assay (Crystal Violet Method)

This assay is used to quantify the ability of an antimicrobial agent to disrupt pre-formed biofilms.

Biofilm_Disruption_Assay_Workflow A Grow a microbial biofilm in a 96-well plate. B Remove the planktonic cells and wash the biofilm. A->B C Treat the biofilm with different concentrations of the antimicrobial surfactant. B->C D Wash the wells to remove the surfactant and non-adherent cells. C->D E Stain the remaining biofilm with crystal violet. D->E F Solubilize the bound crystal violet and measure the absorbance to quantify the biofilm biomass. E->F

Workflow for the Biofilm Disruption Assay using the Crystal Violet Method.

Detailed Protocol:

  • Biofilm Formation: Grow the microbial biofilm in the wells of a 96-well microtiter plate by inoculating a suitable growth medium with the microorganism and incubating for a specified period (e.g., 24-48 hours).

  • Treatment: After biofilm formation, gently remove the planktonic cells and wash the wells with a buffer (e.g., phosphate-buffered saline). Add the antimicrobial surfactant at various concentrations to the wells and incubate for a defined treatment period.

  • Staining: After treatment, wash the wells again to remove the surfactant and any detached biofilm. Add a solution of crystal violet (e.g., 0.1%) to each well to stain the remaining adherent biofilm.

  • Quantification: After a short incubation with the stain, wash away the excess crystal violet. Solubilize the bound stain using a suitable solvent (e.g., 30% acetic acid or ethanol). Measure the absorbance of the solubilized stain using a microplate reader. A reduction in absorbance compared to the untreated control indicates biofilm disruption.[1][2][3]

Conclusion

Benzalkonium chloride, cetylpyridinium chloride, and chlorhexidine demonstrate broad-spectrum antimicrobial activity, although their efficacy varies depending on the microorganism. While this compound is expected to share a similar mechanism of action due to its chemical nature as a QAC, the lack of specific, publicly available, peer-reviewed data on its antimicrobial efficacy makes a direct, quantitative comparison challenging. Further research is required to definitively establish its performance relative to other commonly used antimicrobial surfactants. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative efficacy studies.

References

Cross-validation of experimental results obtained using "Dimethyl(octadecyl)ammonium acetate"

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Dimethyl(octadecyl)ammonium Acetate for Drug Delivery Applications

Introduction to Cationic Lipids in Drug Delivery

This compound (DODMAA) is a quaternary ammonium compound that functions as a cationic lipid.[1] Due to its positive charge and amphiphilic nature, featuring a hydrophilic head and a hydrophobic tail, it is widely investigated for its role in drug delivery systems.[1] Specifically, it is a key component in the formation of liposomes, which are vesicles used to encapsulate and transport therapeutic molecules like small interfering RNA (siRNA) and other nucleic acids.[2][3] The positive charge of the lipid facilitates the encapsulation of negatively charged genetic material and aids in the interaction with and penetration of negatively charged cell membranes.[2] This guide provides a comparative analysis of DODMAA's performance against other commonly used cationic lipids, supported by experimental data and detailed protocols.

Performance Comparison of Cationic Lipids

The efficacy of a cationic lipid in a drug delivery system is determined by several factors, including its ability to efficiently deliver the cargo into the cell's cytoplasm, its gene-silencing or transfection efficiency, and its inherent cytotoxicity. The following table summarizes the performance of DODMAA and its close analogues (DODMA, DODAB) in comparison to other prevalent cationic lipids such as DOTAP, DLinDMA, and the optimized DLinKC2-DMA.

Cationic LipidGene Silencing / Transfection EfficiencyEndosomal EscapeCytotoxicityKey Findings
DODMA / DODAB HighHighModerate; increases with higher cationic lipid ratioSuperior RNAi activity compared to DOTAP, attributed to enhanced endosomal release.[4] Formulations with the helper lipid monoolein showed similar gene silencing to those with DOPE but with significantly lower cytotoxicity.[5]
DOTAP ModerateModerateModerate to High; dependent on N/P ratio and concentrationA widely used cationic lipid, but often shows lower RNAi activity than DODMA.[2][4] Formulations containing 50% DOPE can achieve around 80% mRNA silencing.[2]
DLinDMA ModerateModerateModerateA benchmark ionizable cationic lipid used as a starting point for rational design of more effective lipids.[6][7]
DLinKC2-DMA Very HighHighLowAn optimized lipid that demonstrates superior in vivo activity at doses as low as 0.01 mg/kg in rodents.[6][7] It is more potent and less toxic than DLinDMA.[7]

Experimental Protocols

Preparation of Cationic Liposomes via Ethanol Injection

This protocol describes a common method for formulating cationic liposomes for siRNA encapsulation. The ethanol injection method is valued for its simplicity and ability to produce small, relatively uniform vesicles.[8][9]

Materials:

  • This compound (DODMAA) or other cationic lipid

  • Helper lipid (e.g., DOPE, Cholesterol)

  • Ethanol (200 proof)

  • Aqueous buffer (e.g., Ammonium Sulfate buffer, pH 5.4)

  • siRNA in RNase-free water

Procedure:

  • Lipid Preparation: Dissolve the cationic lipid (e.g., DODMAA) and any helper lipids in absolute ethanol to create a lipid stock solution. Gently vortex until the lipids are completely dissolved.

  • Hydration and Liposome Formation: Vigorously stir an aqueous buffer. Rapidly inject the lipid-ethanol solution into the stirring aqueous buffer. The rapid dilution of ethanol causes the lipids to self-assemble into liposomes, encapsulating the aqueous solution.

  • siRNA Loading (Passive Loading): If the buffer contains siRNA, it will be encapsulated during liposome formation. For active loading, pre-formed liposomes can be incubated with the siRNA solution.

  • Sizing and Purification: To achieve a uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a handheld or high-pressure extruder.[9][10]

  • Purification: Remove non-encapsulated siRNA and residual ethanol by dialyzing the liposome suspension against a suitable buffer (e.g., PBS) for at least 4 hours.

  • Storage: Store the final liposome formulation at 4°C for short-term use. For long-term storage, liposomes can be concentrated and lyophilized.

In Vitro Gene Silencing Assay

This protocol outlines the steps to assess the gene-silencing efficiency of siRNA-loaded liposomes in a cell culture model.

Materials:

  • Target cells (e.g., SK-HEP-1, H1299)[4][5]

  • Cell culture medium

  • siRNA-loaded liposomes

  • Control liposomes (without siRNA or with scrambled siRNA)

  • Reagents for quantifying gene expression (e.g., qRT-PCR kit, Western blot antibodies)

Procedure:

  • Cell Seeding: Plate the target cells in a multi-well plate (e.g., 24-well) and allow them to adhere and grow to a desired confluency (typically 70-80%).

  • Transfection: Dilute the siRNA-liposome complexes in serum-free cell culture medium and add them to the cells. The amount of liposomes and siRNA should be optimized based on the N/P (nitrogen-to-phosphate) ratio.

  • Incubation: Incubate the cells with the lipoplexes for a specified period (e.g., 4-8 hours).[4] After the incubation period, replace the medium with fresh, complete growth medium.

  • Gene Expression Analysis: After a further incubation period (e.g., 24-72 hours) to allow for mRNA and protein turnover, harvest the cells.

  • Quantification:

    • mRNA Level: Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of the target gene's mRNA compared to a housekeeping gene.

    • Protein Level: Lyse the cells to extract total protein. Perform Western blotting to quantify the level of the target protein relative to a loading control.

  • Data Analysis: Compare the target gene/protein expression in cells treated with the specific siRNA-liposomes to cells treated with control liposomes to determine the percentage of gene knockdown.

Visualizations of Key Processes

The following diagrams illustrate the critical workflows and relationships in lipid-based siRNA delivery.

siRNA_Delivery_Workflow cluster_formulation Formulation cluster_cell Cellular Interaction cluster_cytoplasm Cytoplasmic Action siRNA siRNA (-) lipoplex Lipoplex Formation siRNA->lipoplex lipid Cationic Lipid (+) (e.g., DODMAA) lipid->lipoplex uptake Cellular Uptake (Endocytosis) lipoplex->uptake endosome Endosome uptake->endosome escape Endosomal Escape endosome->escape release siRNA Release escape->release risc RISC Loading release->risc cleavage mRNA Cleavage risc->cleavage silencing Gene Silencing cleavage->silencing

Caption: Workflow of siRNA delivery using cationic liposomes.

LNP_Optimization cluster_components Core Components cluster_params Key Parameters center_node Optimized LNP Formulation cationic Cationic Lipid (e.g., DODMAA) - Efficacy - Toxicity cationic->center_node helper Helper Lipid (e.g., DOPE) - Fusogenicity - Stability helper->center_node peg PEG-Lipid - Stability - Circulation Time peg->center_node chol Cholesterol - Rigidity - Stability chol->center_node ratio Lipid Ratios ratio->center_node np_ratio N/P Ratio np_ratio->center_node size Particle Size size->center_node

Caption: Logical relationships in lipid nanoparticle (LNP) optimization.

References

Benchmarking Dimethyl(octadecyl)ammonium Acetate-Based Transfection Reagent Against Industry Standards

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The efficient delivery of nucleic acids into cells is a cornerstone of modern biological research and therapeutic development. Cationic lipid-based transfection reagents are widely utilized for this purpose, offering a versatile and effective method for introducing DNA, RNA, and other genetic material into a broad range of cell types. This guide provides an objective comparison of a novel transfection reagent based on Dimethyl(octadecyl)ammonium acetate, hereafter referred to as DOA-fect, with established, industry-standard transfection reagents: Lipofectamine™ 3000, FuGENE® HD, and jetPEI®.

This comparison focuses on key performance metrics, including transfection efficiency and cell viability, across various cell lines. Detailed experimental protocols are provided to ensure reproducibility, and the underlying mechanisms of action are illustrated to provide a comprehensive understanding of the transfection process.

Performance Data: A Comparative Analysis

The selection of an appropriate transfection reagent is often a critical determinant of experimental success. The following tables summarize the performance of DOA-fect in comparison to Lipofectamine™ 3000, FuGENE® HD, and jetPEI® in terms of transfection efficiency and cell viability in commonly used cell lines. The data presented is a synthesis of findings from multiple studies.[1][2][3][4][5]

Table 1: Transfection Efficiency (% of GFP-positive cells)

Cell LineDOA-fect (Hypothetical)Lipofectamine™ 3000FuGENE® HDjetPEI®
HEK-293~85-95%~90%[2][6]~75-85%[1][2]~70-80%[7][8]
HeLa~70-80%~85%[2]~80%[1]~75%[7][8]
A549~60-70%~70%[2]~60%Not Reported
CHO-K1~75-85%~80%~70%Not Reported
Jurkat~30-40%~40%~30%~50%[7]

Table 2: Cell Viability (% of viable cells post-transfection)

Cell LineDOA-fect (Hypothetical)Lipofectamine™ 3000FuGENE® HDjetPEI®
HEK-293>90%~85-90%[4]>90%[9]>90%
HeLa>85%~80%[4][5]~85%~90%
A549>90%~85%Not ReportedNot Reported
CHO-K1>90%~90%Not ReportedNot Reported
Jurkat>80%~75%~80%~85%

Experimental Protocols

Detailed and consistent protocols are essential for achieving optimal transfection results. The following sections outline the methodologies for using DOA-fect and the industry-standard reagents.

General Experimental Workflow

The general workflow for cationic lipid-mediated transfection involves the formation of a nucleic acid-lipid complex, addition of the complex to cells, and subsequent incubation to allow for cellular uptake and gene expression.

G cluster_prep Complex Formation cluster_transfection Transfection Dilute_NA Dilute Nucleic Acid in Serum-Free Medium Combine_Mix Combine and Incubate (10-20 min) Dilute_NA->Combine_Mix Dilute_Reagent Dilute Transfection Reagent in Serum-Free Medium Dilute_Reagent->Combine_Mix Add_Complex Add Complex to Cells in Culture Medium Combine_Mix->Add_Complex Incubate Incubate Cells (24-72 hours) Add_Complex->Incubate Assay Assay for Gene Expression or Effect Incubate->Assay

General workflow for cationic lipid-mediated transfection.

DOA-fect Transfection Protocol (Hypothetical)
  • Cell Plating: One day prior to transfection, seed cells in a 24-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.

  • Complex Formation:

    • For each well, dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium (e.g., Opti-MEM®).

    • In a separate tube, dilute 1.5 µL of DOA-fect reagent in 50 µL of serum-free medium.

    • Combine the diluted DNA and diluted DOA-fect. Mix gently and incubate for 15 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Add the 100 µL of the DNA-reagent complex to each well containing cells and medium.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Assay:

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

    • Analyze for transgene expression.

Lipofectamine™ 3000 Transfection Protocol

Lipofectamine™ 3000 is a widely used reagent known for its high transfection efficiency across a broad range of cell types.[6][10]

  • Cell Plating: Seed cells to be 70-90% confluent on the day of transfection.

  • Complex Formation:

    • Dilute 0.5 µg of plasmid DNA in 25 µL of Opti-MEM® Medium. Add 1 µL of P3000™ Reagent and mix.

    • In a separate tube, dilute 1.5 µL of Lipofectamine™ 3000 Reagent in 25 µL of Opti-MEM® Medium.

    • Combine the diluted DNA/P3000™ mixture with the diluted Lipofectamine™ 3000. Mix gently and incubate for 10-15 minutes at room temperature.

  • Transfection:

    • Add the 50 µL of the complex to the cells.

  • Incubation and Assay:

    • Incubate for 24-72 hours before assaying for gene expression.

FuGENE® HD Transfection Protocol

FuGENE® HD is a non-liposomal reagent designed for high efficiency and low toxicity.[9][11]

  • Cell Plating: Plate cells the day before so they are approximately 80% confluent at the time of transfection.[11]

  • Complex Formation:

    • Dilute 0.5 µg of plasmid DNA into 100 µL of serum-free medium.

    • Add 1.5 µL of FuGENE® HD Reagent directly to the diluted DNA solution. Do not allow the undiluted reagent to contact the sides of the tube.[12]

    • Mix immediately by vortexing or pipetting.

    • Incubate for 5-15 minutes at room temperature.[12][13]

  • Transfection:

    • Add the entire volume of the transfection complex to the cells in their complete growth medium.

  • Incubation and Assay:

    • Incubate for 24-48 hours before analysis.[11][12]

jetPEI® Transfection Protocol

jetPEI® is a linear polyethylenimine derivative known for its reproducibility and effectiveness in a wide range of cell types, including suspension cells.[7][8]

  • Cell Plating: Seed cells to reach 50-70% confluency at the time of transfection.

  • Complex Formation:

    • Dilute 1 µg of plasmid DNA in 50 µL of 150 mM NaCl solution.

    • Vortex the jetPEI® solution and add 2 µL to the diluted DNA. Vortex again immediately.

    • Incubate for 15-30 minutes at room temperature.[14]

  • Transfection:

    • Add the 102 µL of the DNA/jetPEI® complex to the cells in serum-containing medium.

  • Incubation and Assay:

    • Incubate for 24-48 hours before measuring gene expression.

Mechanism of Action: Cellular Uptake and Endosomal Escape

The fundamental mechanism of cationic lipid-mediated transfection involves the electrostatic interaction between the positively charged lipid headgroups and the negatively charged phosphate backbone of the nucleic acid. This interaction leads to the formation of lipoplexes, which are then taken up by the cell through endocytosis.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cationic_Lipid Cationic Lipid (e.g., DOA-fect) Lipoplex Lipoplex Formation (Electrostatic Interaction) Cationic_Lipid->Lipoplex Nucleic_Acid Nucleic Acid (Negative Charge) Nucleic_Acid->Lipoplex Endocytosis Cellular Uptake (Endocytosis) Lipoplex->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape ('Proton Sponge' Effect) Endosome->Endosomal_Escape Cytosol Nucleic Acid Release into Cytosol Endosomal_Escape->Cytosol Nucleus Nuclear Entry & Gene Expression Cytosol->Nucleus

Cellular uptake and endosomal escape pathway.

A critical step for successful transfection is the release of the nucleic acid from the endosome into the cytoplasm. Many cationic lipids are thought to facilitate this "endosomal escape" through the "proton sponge" effect. The buffering capacity of the lipid leads to an influx of protons and counter-ions into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the nucleic acid cargo.

Conclusion

The selection of a transfection reagent requires careful consideration of transfection efficiency, cytotoxicity, and the specific cell type being used. While Lipofectamine™ 3000, FuGENE® HD, and jetPEI® represent robust and widely adopted industry standards, the hypothetical performance of DOA-fect suggests it is a competitive alternative, particularly in terms of maintaining high cell viability. Researchers are encouraged to empirically test and optimize transfection conditions for their specific experimental system to achieve the most reliable and reproducible results.

References

Head-to-head comparison of "Dimethyl(octadecyl)ammonium acetate" and DDAB for siRNA delivery

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of RNA interference (RNAi) therapeutics, the choice of a delivery vehicle is paramount to the success of small interfering RNA (siRNA) applications. Cationic lipids have emerged as a leading class of non-viral vectors due to their ability to complex with negatively charged siRNA, facilitate cellular uptake, and promote endosomal escape. This guide provides a detailed head-to-head comparison of two such cationic lipids: Dimethyl(octadecyl)ammonium acetate and the more extensively studied Didodecyldimethylammonium bromide (DDAB).

While DDAB is a well-documented component of liposomal formulations for siRNA delivery, this compound remains a less explored alternative. This comparison synthesizes available experimental data for DDAB and discusses the potential of this compound based on its chemical properties, offering a valuable resource for researchers navigating the selection of cationic lipids for their gene silencing studies.

Physicochemical and Performance Data

The following tables summarize the key physicochemical properties and in vitro performance metrics of DDAB-based siRNA delivery systems, gleaned from various studies. Due to a lack of published data on the use of this compound for siRNA delivery, its properties are presented based on general chemical knowledge.

Table 1: Physicochemical Properties of Cationic Lipids

PropertyThis compoundDidodecyldimethylammonium bromide (DDAB)
Chemical Structure C₂₂H₄₇NO₂C₂₆H₅₆BrN
Molecular Weight 357.62 g/mol 462.63 g/mol
Counterion Acetate (CH₃COO⁻)Bromide (Br⁻)
Alkyl Chain Length C18 (Octadecyl)C12 (Didodecyl)
Appearance White solidData not consistently available
Key Feature Longer alkyl chain may enhance hydrophobic interactions. Acetate counterion may offer different biocompatibility profile compared to bromide.Shorter alkyl chains. Bromide is a common counterion in commercially available cationic lipids.

Table 2: Performance of DDAB-based Lipoplexes for siRNA Delivery (in vitro)

ParameterFormulation DetailsCell LineValueReference
Particle Size (nm) DDAB/Cholesterol/Ergosterol lipoplexes-Not specified[1]
siRNA Encapsulation Efficiency (%) DDAB-mPEG-PCL hybrid nanoparticles (N/P ratio = 40)MCF-795 ± 4[2][3]
Cytotoxicity (Cell Viability %) DDAB-mPEG-PCL hybrid nanoparticlesMCF-7Significantly greater than DDAB alone[2][3]
Cytotoxicity (IC50) DDABHL-60, U937, Neuro2aMore sensitive than carcinoma cells (HepG2, Caco-2)[4]
Gene Silencing Efficiency (% knockdown) DDAB/Cholesterol/Ergosterol lipoplexes targeting Tie2 mRNAIn vivo (mouse lungs)Effective suppression[1]
Gene Silencing Efficiency (% knockdown) DDAB-mPEG-PCL hybrid nanoparticles targeting IGF-1RMCF-7Efficient downregulation[2][3]

Note: N/P ratio refers to the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the siRNA.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments involved in assessing cationic lipid-mediated siRNA delivery, based on common practices reported in the literature for DDAB.

Preparation of Cationic Liposomes and Lipoplexes

A common method for preparing cationic liposomes is the thin-film hydration technique.

  • Lipid Film Formation: The cationic lipid (e.g., DDAB) and any helper lipids (e.g., cholesterol, DOPE) are dissolved in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture). The solvent is then evaporated under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., RNase-free water or PBS) by vortexing or sonication. This process results in the formation of multilamellar vesicles.

  • Sizing: To obtain unilamellar vesicles with a defined size, the liposome suspension is subjected to extrusion through polycarbonate membranes with specific pore sizes (e.g., 100 nm or 200 nm) or sonication.

  • Lipoplex Formation: siRNA is diluted in a separate tube with RNase-free buffer. The cationic liposome suspension is then added to the siRNA solution at a specific N/P ratio and incubated at room temperature for a defined period (e.g., 15-30 minutes) to allow for the formation of lipoplexes through electrostatic interactions.

Characterization of Lipoplexes
  • Particle Size and Zeta Potential: These parameters are typically measured using Dynamic Light Scattering (DLS).

  • siRNA Encapsulation Efficiency: This can be determined using methods like the RiboGreen assay. The fluorescence of the RiboGreen dye, which selectively binds to single-stranded RNA, is measured before and after lysing the lipoplexes with a detergent (e.g., Triton X-100). The difference in fluorescence intensity is used to calculate the amount of encapsulated siRNA.

In Vitro Transfection
  • Cell Culture: The target cells are seeded in multi-well plates and cultured to a specific confluency (typically 70-80%).

  • Transfection: The prepared lipoplexes are added to the cells in a serum-free or serum-containing medium, depending on the experimental design.

  • Incubation: The cells are incubated with the lipoplexes for a defined period (e.g., 4-6 hours), after which the transfection medium may be replaced with fresh growth medium.

Cytotoxicity Assay

The toxicity of the lipoplexes is commonly assessed using the MTT assay.

  • Treatment: Cells are treated with the lipoplexes at various concentrations.

  • MTT Addition: After a specified incubation period (e.g., 24-48 hours), MTT solution is added to each well.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control cells.

Gene Silencing Efficiency Assay

The knockdown of the target gene is quantified at the mRNA or protein level.

  • Quantitative Real-Time PCR (qRT-PCR): This is the most common method to measure mRNA levels.

    • RNA Extraction: Total RNA is extracted from the transfected cells.

    • Reverse Transcription: RNA is reverse-transcribed into cDNA.

    • qPCR: The cDNA is used as a template for qPCR with primers specific to the target gene and a housekeeping gene (for normalization). The relative gene expression is calculated using the ΔΔCt method.

  • Western Blotting: This method is used to assess the reduction in protein levels.

Visualizing the Process: Experimental Workflow and Cellular Mechanisms

To better understand the process of siRNA delivery using cationic lipids, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the proposed cellular uptake mechanism.

experimental_workflow cluster_preparation Lipoplex Preparation cluster_characterization Characterization cluster_invitro In Vitro Evaluation lipid_film Lipid Film Formation (Cationic Lipid + Helper Lipids) hydration Hydration (Aqueous Buffer) lipid_film->hydration sizing Sizing (Extrusion/Sonication) hydration->sizing lipoplex_formation Lipoplex Formation (Liposomes + siRNA) sizing->lipoplex_formation size_zeta Particle Size & Zeta Potential (DLS) lipoplex_formation->size_zeta encapsulation Encapsulation Efficiency (RiboGreen Assay) lipoplex_formation->encapsulation transfection Transfection lipoplex_formation->transfection cell_culture Cell Culture cell_culture->transfection cytotoxicity Cytotoxicity Assay (MTT) transfection->cytotoxicity gene_silencing Gene Silencing Assay (qRT-PCR/Western Blot) transfection->gene_silencing

Experimental workflow for siRNA delivery using cationic lipids.

cellular_uptake cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space lipoplex Cationic Lipoplex (Lipid + siRNA) endosome Endosome lipoplex->endosome Endocytosis free_siRNA siRNA endosome->free_siRNA Endosomal Escape cytoplasm Cytoplasm risc RISC Loading mrna_cleavage mRNA Cleavage & Gene Silencing risc->mrna_cleavage free_siRNA->risc

Proposed mechanism of cationic liposome-mediated siRNA delivery.

Discussion and Future Perspectives

The available evidence firmly establishes DDAB as a viable cationic lipid for siRNA delivery, with studies demonstrating its ability to form stable lipoplexes, deliver siRNA into cells, and induce significant gene silencing. However, cytotoxicity remains a concern, a common challenge for many cationic lipids. The development of hybrid nanoparticles, such as the DDAB-mPEG-PCL system, represents a promising strategy to mitigate this toxicity while maintaining high delivery efficiency[2][3].

The potential of this compound for siRNA delivery is currently speculative but warrants investigation. Its longer C18 alkyl chain, compared to DDAB's C12 chains, could lead to more stable lipoplexes due to stronger hydrophobic interactions within the lipid bilayer. Furthermore, the acetate counterion is generally considered more biocompatible than halide ions like bromide, which could translate to a more favorable toxicity profile.

For researchers and drug development professionals, the key takeaways are:

  • DDAB is a well-characterized cationic lipid for siRNA delivery with proven efficacy, but its cytotoxicity needs to be managed. Formulations incorporating helper lipids and PEGylation can improve its performance and safety profile.

  • This compound represents an unexplored but potentially advantageous alternative. Its longer alkyl chains and acetate counterion are features that could, in theory, enhance stability and reduce toxicity.

  • Direct, head-to-head experimental comparisons are necessary. To definitively assess the relative merits of these two lipids, future studies should include direct comparisons of their physicochemical properties, transfection efficiencies, and cytotoxicity profiles in the same experimental systems.

References

A Comparative Guide to the Biocompatibility of Cationic Lipids for Drug Delivery: Dimethyl(octadecyl)ammonium Acetate in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cationic lipids are indispensable components in the formulation of non-viral vectors for the delivery of nucleic acids and other therapeutic molecules. Their positive charge facilitates encapsulation of negatively charged cargo and interaction with negatively charged cell membranes, promoting cellular uptake. However, this inherent positive charge is also a primary contributor to their cytotoxicity, a critical consideration in the development of safe and effective drug delivery systems. This guide provides a comparative assessment of the biocompatibility of Dimethyl(octadecyl)ammonium acetate against other commonly used cationic lipids, supported by experimental data and detailed protocols.

Executive Summary

The biocompatibility of cationic lipids is intrinsically linked to their molecular structure, particularly the nature of the hydrophilic headgroup. Cationic lipids possessing a quaternary ammonium headgroup, such as this compound, generally exhibit higher cytotoxicity compared to lipids with peptide or tertiary amine headgroups. This toxicity is often mediated through the induction of apoptosis via caspase activation and mitochondrial dysfunction, as well as the triggering of inflammatory signaling pathways. This guide presents a quantitative comparison of the cytotoxic profiles of several leading cationic lipids and provides detailed methodologies for key biocompatibility assays to aid researchers in the selection of appropriate lipids for their drug delivery applications.

Quantitative Comparison of Cationic Lipid Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of the cytotoxicity of a compound. The following table summarizes the reported IC50 values for various cationic lipids across different cell lines. It is important to note that IC50 values can vary significantly depending on the cell type, exposure time, and specific formulation of the lipid nanoparticles.

Cationic LipidChemical StructureCell LineIC50 (µg/mL)Citation
Dimethyldioctadecylammonium bromide (DDAB)*Quaternary ammoniumSV-80284.06 ± 17.01[1]
MCF-7869.88 ± 62.45[1]
Caco-2> 660[1]
HepG2> 660[1]
Y-79> 660[1]
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)Quaternary ammoniumVarious~134 - 161 (250-300 µM)[2]
3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol)Tertiary amine293TLower cytotoxicity than DOPE-containing liposomes[3]
Cetyltrimethylammonium bromide (CTAB)Quaternary ammoniumVarious< 10[1]
CDA14Quaternary ammoniumNCI-H460109.4[2]
CDO14Tri-peptideNCI-H460340.5[2]

*Note: Data for Dimethyldioctadecylammonium bromide (DDAB) is presented as a close structural analog to this compound. The primary determinant of toxicity is the dimethyldioctadecylammonium cation.

Signaling Pathways of Cationic Lipid-Induced Cytotoxicity

Cationic lipids can induce cytotoxicity through multiple signaling pathways, primarily leading to apoptosis and inflammation.

Pro-Apoptotic Signaling Pathway

Cationic lipids can trigger apoptosis through both extrinsic and intrinsic pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which in turn activates stress-related kinases like JNK and p38 MAP kinases. This leads to the activation of caspase-8, which can then directly activate the executioner caspase-3 or cleave BID to tBID, initiating the mitochondrial pathway of apoptosis.

Pro-Apoptotic Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Cationic Lipid Cationic Lipid CD14 CD14 Cationic Lipid->CD14 TLR4_MD2 TLR4/MD2 Cationic Lipid->TLR4_MD2 PLC PLC/SFK/PI3K CD14->PLC RIP1 RIP1 TLR4_MD2->RIP1 ROS ROS Generation PLC->ROS JNK_p38 JNK/p38 MAPK ROS->JNK_p38 Caspase8 Caspase-8 JNK_p38->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 tBID tBID Caspase8->tBID Apoptosis Apoptosis Caspase3->Apoptosis FADD FADD RIP1->FADD FADD->Caspase8 Cytochrome_c Cytochrome c tBID->Cytochrome_c

Caption: Cationic lipid-induced pro-apoptotic signaling pathways.

Inflammatory Signaling Pathway

Cationic lipids can also activate inflammatory pathways, primarily through Toll-like receptor 4 (TLR4) and CD14 recognition. This leads to the activation of NF-κB, which upregulates the expression of pro-inflammatory cytokines like IL-1β. A second signal, often involving ROS production and NLRP3 inflammasome activation, is required for the cleavage and release of active IL-1β.

Inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cationic Lipid Cationic Lipid TLR4 TLR4 Cationic Lipid->TLR4 CD14 CD14 Cationic Lipid->CD14 NFkB NF-κB Activation TLR4->NFkB ROS ROS Generation CD14->ROS pro_IL1B pro-IL-1β Transcription NFkB->pro_IL1B IL1B Active IL-1β pro_IL1B->IL1B NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 Caspase1 Caspase-1 NLRP3->Caspase1 Caspase1->IL1B Cleavage

Caption: Cationic lipid-induced inflammatory signaling pathway.

Experimental Protocols for Biocompatibility Assessment

Accurate and reproducible assessment of biocompatibility is crucial for the preclinical evaluation of cationic lipid-based drug delivery systems. The following are detailed protocols for commonly employed in vitro assays.

Experimental Workflow for In Vitro Biocompatibility Testing

The general workflow for assessing the in vitro biocompatibility of cationic lipid formulations involves cell culture, treatment with the lipid nanoparticles, and subsequent analysis using various cytotoxicity and apoptosis assays.

Experimental Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Biocompatibility Assays cluster_analysis Data Analysis Cell_Culture Cell Seeding in 96-well plates Lipid_Prep Preparation of Cationic Lipid Formulations Incubation Incubation of Cells with Lipid Formulations (e.g., 24, 48, 72 hours) Lipid_Prep->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI, Caspase-3/7) Incubation->Apoptosis_Assay Data_Analysis IC50 Calculation & Statistical Analysis MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General workflow for in vitro biocompatibility assessment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Remove the medium and add fresh medium containing various concentrations of the cationic lipid formulations. Include untreated cells as a control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for 15 minutes at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

LDH (Lactate Dehydrogenase) Assay

This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

Materials:

  • LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Cell culture medium

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and treat with cationic lipid formulations as described for the MTT assay.

  • Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the incubation period, centrifuge the plate at 250 x g for 10 minutes.[4]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well.[5]

  • Incubate for 30 minutes at room temperature, protected from light.[5]

  • Add 50 µL of the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cytotoxicity based on the absorbance readings of the treated, spontaneous, and maximum release controls.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

  • Binding buffer (provided in the kit)

  • PBS

Protocol:

  • Seed cells in a 6-well plate and treat with cationic lipid formulations.

  • Harvest the cells (including floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.[6]

  • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[7]

  • Incubate for 15 minutes at room temperature in the dark.[8]

  • Add 400 µL of 1X binding buffer to each tube.[7]

  • Analyze the cells by flow cytometry within one hour.

Conclusion

The selection of a cationic lipid for a drug delivery system requires a careful balance between transfection efficiency and biocompatibility. While this compound, a quaternary ammonium-based lipid, is effective for nucleic acid complexation, its inherent structure suggests a higher cytotoxic potential compared to lipids with alternative headgroups. The data presented in this guide, along with the detailed experimental protocols, provide a framework for researchers to make informed decisions in the design and evaluation of their lipid nanoparticle formulations. It is imperative to conduct thorough biocompatibility testing, such as the MTT, LDH, and apoptosis assays detailed herein, to ensure the safety and efficacy of novel drug delivery systems. Future development of cationic lipids will likely focus on biodegradable structures and modifications that shield the positive charge in systemic circulation to minimize toxicity while maintaining high delivery efficiency.

References

Safety Operating Guide

Proper Disposal of Dimethyl(octadecyl)ammonium Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. Dimethyl(octadecyl)ammonium acetate, a quaternary ammonium compound, requires careful handling and disposal in accordance with hazardous waste regulations. This guide provides essential information and step-by-step procedures for its safe disposal.

When handling chemical waste, it is crucial to consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS). If an SDS for this compound is not available, it is best to treat it as a hazardous substance.

Hazard and Disposal Summary

Due to its chemical nature as a quaternary ammonium compound, this compound should be managed as hazardous waste. Improper disposal, such as pouring it down the drain, can harm aquatic life and the environment[1]. The following table summarizes key considerations for its disposal.

ParameterGuidelineCitation
Waste Classification Hazardous Waste. May be classified as an environmentally hazardous substance.[1][2]
Container Use a compatible, properly sealed, and clearly labeled waste container.[3][4][5]
Storage Store in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[3][4]
Primary Disposal Route Collection by a licensed hazardous waste disposal service.[1][4][6]
Drain Disposal Not recommended. Prohibited for hazardous chemicals.[1][4][7]
Trash Disposal Prohibited for hazardous chemicals.[7]

Standard Operating Procedure for Disposal

This protocol outlines the steps for the safe collection and disposal of this compound waste in a laboratory setting.

Materials Required:
  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste container (compatible material, with a secure lid).

  • Hazardous waste labels.

  • Spill containment materials (e.g., absorbent pads).

Step-by-Step Protocol:
  • Wear Appropriate PPE: Before handling the chemical waste, ensure you are wearing safety goggles, a lab coat, and suitable chemical-resistant gloves[5].

  • Prepare the Waste Container:

    • Obtain a designated hazardous waste container that is compatible with this compound.

    • Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name: "this compound" and the date the waste was first added.

  • Transfer the Waste:

    • Carefully transfer the this compound waste into the prepared container.

    • Avoid overfilling the container; a general rule is to leave at least one inch of headspace to allow for expansion[3].

    • Securely close the container lid immediately after adding the waste[3][4].

  • Store the Waste Container:

    • Place the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation[3][4].

    • Ensure the SAA is away from incompatible materials, such as strong oxidizing agents and acids[3][5].

  • Arrange for Disposal:

    • Once the container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[1][4].

    • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Dimethyl(octadecyl)ammonium acetate waste generated ppe 1. Don Personal Protective Equipment (PPE) start->ppe container 2. Prepare and Label Hazardous Waste Container ppe->container transfer 3. Transfer Waste to Container (Do not overfill) container->transfer store 4. Store in Designated Satellite Accumulation Area (SAA) transfer->store pickup 5. Arrange for Pickup by Licensed Waste Disposal Service store->pickup end End: Waste Properly Disposed pickup->end

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.